molecular formula C12H10N2O2 B049915 4,4'-Dihydroxyazobenzene CAS No. 51437-66-2

4,4'-Dihydroxyazobenzene

Numéro de catalogue: B049915
Numéro CAS: 51437-66-2
Poids moléculaire: 214.22 g/mol
Clé InChI: LJIUQBUUZNTUQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4,4'-Dihydroxyazobenzene (DHAB) is a high-purity organic compound with the molecular formula C₁₂H₁₀N₂O₂, characterized by two hydroxyl groups in the para-positions of the azobenzene structure. This configuration makes DHAB a versatile building block in materials science and a promising candidate in medicinal chemistry research. Key Research Applications and Value: Photoresponsive Materials: DHAB serves as a critical precursor for synthesizing photoresponsive glycoconjugates and polymers. Its azobenzene core undergoes reversible trans-cis photoisomerization upon light exposure, enabling the development of light-switchable molecular systems for studying carbohydrate-protein interactions, creating shape-shifting molecular architectures, and engineering optical memories and switches . Antimicrobial and Antibiofilm Agent: Recent studies highlight DHAB's significant in vitro efficacy against Gram-positive pathogens, including Staphylococcus aureus and Staphylococcus pseudintermedius . It exhibits a mechanism of action involving bacterial membrane damage, induction of oxidative stress, and potent inhibition of biofilm formation, showing particular promise for topical application research . Materials Science and Characterization: DHAB can be grown into single crystals with good mechanical hardness and transparency in the blue-green region, making it suitable for exploration in various electronic and photonic devices . The compound also demonstrates excellent thermal stability, remaining stable up to 200 °C, which is crucial for processing into stable materials . Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]phenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKODVHZBYIBMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-16-0, 51437-66-2
Record name 4,4'-Azobis(phenol)
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Record name 4,4'-Dihydroxyazobenzene
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Record name 4,4'-DIHYDROXYAZOBENZENE
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Foundational & Exploratory

Synthesis of 4,4'-Dihydroxyazobenzene from p-Aminophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Dihydroxyazobenzene from p-aminophenol. It includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of the key quantitative data associated with the synthesis and characterization of the product.

Introduction

This compound is an organic compound characterized by two p-hydroxyphenyl groups linked by an azo bridge (-N=N-).[1] This molecule is of significant interest in various fields, including the development of dyes and pigments, as well as in materials science for its photoisomerization properties.[1] Furthermore, derivatives of azobenzene (B91143) are explored in medicinal chemistry for their potential biological activities. The synthesis of this compound from p-aminophenol is a classic example of a diazotization reaction followed by an azo coupling, a fundamental transformation in organic chemistry.

Reaction Mechanism

The synthesis of this compound from p-aminophenol proceeds in two key steps:

  • Diazotization of p-Aminophenol: In the first step, the primary aromatic amine, p-aminophenol, is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite (B80452). The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then reacts with the p-aminophenol to form the diazonium salt. The low temperature (0-5 °C) is crucial as diazonium salts are unstable and can decompose at higher temperatures.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich aromatic compound, in this case, a second molecule of p-aminophenol acting as the coupling agent. This electrophilic aromatic substitution reaction forms the stable azo compound. The coupling reaction with phenols is typically carried out under mildly alkaline conditions to deprotonate the phenol (B47542) to the more strongly activating phenoxide ion.[2][3][4] The substitution usually occurs at the para position relative to the hydroxyl group.

reaction_mechanism cluster_diazotization Step 1: Diazotization of p-Aminophenol cluster_coupling Step 2: Azo Coupling p_aminophenol p-Aminophenol diazonium_salt p-Hydroxyphenyldiazonium ion p_aminophenol->diazonium_salt NaNO₂, HCl, 0-5°C product This compound diazonium_salt->product Coupling p_aminophenol_coupling p-Aminophenol (coupling agent) p_aminophenol_coupling->product

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yield

ParameterValueReference
Starting Materialp-Aminophenol
ProductThis compound
Molecular FormulaC₁₂H₁₀N₂O₂[1][5]
Molecular Weight214.22 g/mol [1][5][6]
Reported Yield78.0%

Table 2: Product Characterization Data

PropertyValueReference
AppearanceAmber to Brown to Dark green powder/crystal[5]
Melting Point215 °C (with decomposition)[1]
¹H NMR (400 MHz, DMSO-d₆, ppm)δ: 10.52 (s, OH), 7.70 (d, 4H, J = 8.8 Hz, ArH), 6.09 (d, 4H, J = 8.8 Hz, ArH)
¹³C NMR (100 MHz, DMSO-d₆, ppm)δ: 160.20, 145.72, 124.67, 116.33
UV-Vis (λmax in Ethanol)360 nm[1]
IR SpectroscopyO-H stretch: ~3400-3500 cm⁻¹, N=N stretch: ~1400-1600 cm⁻¹[1]

Experimental Protocol

This protocol is adapted from a literature procedure and outlines the synthesis of this compound from p-aminophenol.

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Methanol (B129727) (CH₃OH)

  • Phenol

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • Concentrated Hydrochloric acid

  • Ethanol

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Apparatus for recrystallization

  • pH meter or pH paper

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification start Dissolve p-aminophenol in 1M HCl cool Cool to 0°C in an ice bath start->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite stir1 Stir for 1 hour at 0°C add_nitrite->stir1 add_phenol Add p-aminophenol solution in NaOH dropwise stir1->add_phenol stir2 Stir at room temperature for 2 hours add_phenol->stir2 evaporate Remove methanol by evaporation stir2->evaporate acidify Adjust pH to < 5 with concentrated HCl evaporate->acidify precipitate Collect precipitate by filtration acidify->precipitate wash Wash precipitate with H₂O precipitate->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry the final product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Diazotization:

    • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl solution in a beaker.

    • Cool the solution to 0 °C by placing the beaker in an ice bath.

    • In a separate beaker, dissolve 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of water.

    • Slowly add the NaNO₂ solution to the cooled p-aminophenol solution with continuous stirring.

    • To the resulting diazotized solution, add 200 mL of pre-cooled methanol.

    • Continue stirring the mixture for 1 hour, maintaining the temperature at 0-5 °C.

  • Azo Coupling:

    • In a separate beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide.

    • Add the phenol solution drop-wise to the diazotized solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Work-up and Purification:

    • Remove the methanol from the reaction mixture by evaporation under reduced pressure.

    • Acidify the remaining solution by adding concentrated HCl until the pH is less than 5.

    • A precipitate of this compound will form.

    • Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.

    • Dry the purified product in a vacuum oven.

Safety Considerations

  • p-Aminophenol is toxic and a skin irritant.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Concentrated acids and bases are corrosive.

  • All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

  • Diazonium salts can be explosive in the solid state and should be kept in solution and at low temperatures.

This guide provides a detailed framework for the synthesis and characterization of this compound. For further applications and modifications of this procedure, researchers are encouraged to consult the primary literature.

References

"detailed synthesis protocol for 4,4'-Dihydroxyazobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides detailed synthesis protocols for 4,4'-Dihydroxyazobenzene, catering to researchers, scientists, and drug development professionals. The document outlines two primary synthesis methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Synthesis via Diazotization of p-Aminophenol and Coupling with Phenol (B47542)

This common and effective method involves the diazotization of p-aminophenol to form a diazonium salt, which is then coupled with phenol to yield the final product.[1][2][3]

Experimental Protocol

A detailed experimental procedure for this synthesis is as follows:

  • Diazotization of p-Aminophenol:

    • Dissolve p-aminophenol in a 1 M hydrochloric acid solution.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) to the cooled p-aminophenol solution.

    • To the resulting diazotized solution, add pre-cooled methanol (B129727) and stir the mixture for one hour.[2]

  • Azo Coupling:

    • In a separate flask, dissolve phenol in a 3 M aqueous sodium hydroxide (B78521) solution.

    • Add the phenol solution dropwise to the stirred diazonium salt solution.

    • Continue stirring the reaction mixture at room temperature for two hours.[2]

  • Work-up and Purification:

    • Remove the methanol from the reaction mixture by evaporation.

    • Adjust the pH of the solution to less than 5 by adding concentrated hydrochloric acid, which will cause the product to precipitate.

    • Collect the precipitate by filtration and wash it with water.

    • Recrystallize the crude product from an ethanol (B145695)/water mixture to obtain pure this compound.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from p-aminophenol.

ParameterValueReference
Starting Materials
p-Aminophenol10.0 g (91.64 mmol)[2]
Phenol8.62 g (91.64 mmol)[2]
Reagents
1 M Hydrochloric Acid200 mL[2]
Sodium Nitrite9.34 g (109.8 mmol) in 150 mL H₂O[2]
Methanol (pre-cooled)200 mL[2]
3 M Sodium Hydroxide65 mL[2]
Concentrated Hydrochloric AcidAs needed for pH < 5[2]
Reaction Conditions
Diazotization Temperature0°C[2]
Diazotization Stirring Time1 hour[2]
Coupling TemperatureRoom Temperature[2]
Coupling Stirring Time2 hours[2]
Product
Yield15.42 g (78.0%)[2]
AppearanceYellow crystals[4]

Diagrams

Synthesis_Workflow_p_Aminophenol cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification p_aminophenol p-Aminophenol in 1M HCl cool Cool to 0°C p_aminophenol->cool add_NaNO2 Add NaNO₂ solution cool->add_NaNO2 stir1 Stir for 1h add_NaNO2->stir1 add_phenol Add phenol solution dropwise stir1->add_phenol phenol_sol Phenol in 3M NaOH phenol_sol->add_phenol stir2 Stir at RT for 2h add_phenol->stir2 evap Evaporate Methanol stir2->evap acidify Acidify with conc. HCl (pH < 5) evap->acidify precipitate Precipitate forms acidify->precipitate filter_wash Filter and wash with H₂O precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound from p-aminophenol.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product p_aminophenol p-Aminophenol diazonium p-Hydroxyphenyl- diazonium ion p_aminophenol->diazonium NaNO₂, HCl, 0°C phenol Phenol product This compound phenol->product diazonium->product Azo Coupling

Caption: Reaction pathway for the synthesis of this compound.

Synthesis from p-Nitrophenol

An alternative method for the synthesis of this compound involves the reduction of p-nitrophenol.

Experimental Protocol

The protocol for this synthesis is as follows:

  • Reaction Mixture Preparation:

    • Combine potassium hydroxide (KOH), p-nitrophenol, and water in a reaction vessel.

  • Heating and Reaction:

    • Heat the mixture to 120°C and maintain this temperature for one hour.

    • The temperature is then slowly raised to 195-200°C, at which point a vigorous reaction occurs.[4]

  • Work-up and Purification:

    • After the reaction is complete, dissolve the product in water.

    • Acidify the dark-red solution to a pH of 3 with concentrated hydrochloric acid.

    • Extract the product with ether.

    • Dry the combined ether extracts over sodium sulfate (B86663) (Na₂SO₄).

    • Remove the ether by vacuum evaporation.

    • Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to yield yellow crystals of this compound.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from p-nitrophenol.

ParameterValueReference
Starting Material
p-Nitrophenol5 g (36 mmol)[4]
Reagents
Potassium Hydroxide (KOH)25 g (380 mmol)[4]
Water6 mL[4]
Concentrated Hydrochloric AcidAs needed for pH 3[4]
EtherFor extraction[4]
Sodium SulfateFor drying[4]
50% (v/v) Ethanol Aqueous SolutionFor recrystallization[4]
Reaction Conditions
Initial Heating Temperature120°C[4]
Initial Heating Time1 hour[4]
Final Reaction Temperature195-200°C[4]
Product
Yield2.3 g[4]
AppearanceYellow crystals[4]

Diagrams

Synthesis_Workflow_p_Nitrophenol cluster_reaction Reaction cluster_workup Work-up and Purification mix Mix p-Nitrophenol, KOH, and Water heat1 Heat to 120°C for 1h mix->heat1 heat2 Heat to 195-200°C heat1->heat2 dissolve Dissolve in Water heat2->dissolve acidify Acidify with conc. HCl (pH 3) dissolve->acidify extract Extract with Ether acidify->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate Ether dry->evaporate recrystallize Recrystallize from 50% Ethanol/Water evaporate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound from p-nitrophenol.

Safety Information

This compound is harmful if swallowed, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Appropriate personal protective equipment should be worn, and the synthesis should be performed in a well-ventilated fume hood.

References

Purification of 4,4'-Dihydroxyazobenzene by Recrystallization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purification of 4,4'-Dihydroxyazobenzene via recrystallization. The document details established experimental protocols, discusses solvent selection, and presents available quantitative data to aid researchers in obtaining high-purity material for downstream applications in drug development, materials science, and chemical research.

Introduction

This compound is a versatile organic compound characterized by two phenol (B47542) rings linked by an azo bridge (-N=N-). This structure imparts unique photochemical properties, making it a valuable building block in the synthesis of advanced materials, dyes, and potential therapeutic agents. The purity of this compound is paramount for its successful application, as impurities can significantly alter its physical, chemical, and biological properties. Recrystallization is a robust and widely employed technique for the purification of this compound, leveraging differences in solubility between the target compound and impurities in a selected solvent system.

Physicochemical Properties and Solubility

The purification of this compound by recrystallization is fundamentally governed by its physicochemical properties, most notably its solubility profile. The presence of two polar hydroxyl groups allows for hydrogen bonding, rendering the molecule soluble in polar organic solvents such as methanol (B129727) and ethanol (B145695).[1] Conversely, it exhibits poor solubility in non-polar solvents and is only very slightly soluble in water.[1] The selection of an appropriate recrystallization solvent is therefore critical and is based on the principle of high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueNotes
Molecular FormulaC₁₂H₁₀N₂O₂
Molecular Weight214.22 g/mol
Melting Point215 - 219 °C (with decomposition)The compound may decompose upon melting.
Solubility in Water0.11 g/L (at 25 °C)Very slightly soluble.
General SolubilitySoluble in most organic solvents; insoluble in water.[1]Demonstrates good solubility in polar protic solvents like methanol.[1]
Commercial Purity>98.0% (by HPLC)Typical purity for commercially available reagent-grade material.

Experimental Protocols for Recrystallization

The most commonly cited and effective method for the recrystallization of this compound utilizes a mixed solvent system of ethanol and water. This approach takes advantage of the compound's high solubility in hot ethanol and its insolubility in water, which acts as an anti-solvent.

Protocol 1: Recrystallization from Ethanol/Water (50% v/v)

This protocol is adapted from a documented synthesis and purification procedure.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every gram of crude material, add a pre-mixed solution of 50% (v/v) ethanol in water.

  • Heating: Gently heat the mixture with continuous stirring until the solvent reaches its boiling point and all the solid has dissolved. If some solid remains, add a minimal amount of the hot 50% ethanol/water solution dropwise until a clear solution is obtained. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done as quickly as possible to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the yellow crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 50% ethanol/water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Recrystallization from Ethanol/Water (General Method)

This protocol provides a more general approach where the final solvent composition is determined during the process.

Materials:

  • Same as Protocol 1

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely at the boiling point.

  • Addition of Anti-solvent: To the hot ethanolic solution, slowly add hot water dropwise with continuous stirring until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified product under vacuum.

A reported yield for a combined synthesis and recrystallization process using an ethanol/water mixture is 78.0%.

Data Presentation

Table 2: Recrystallization Parameters for this compound

Solvent SystemReported YieldPurity Improvement
Ethanol/Water78.0% (combined synthesis and recrystallization)Data not available
Dichloromethane/MethanolNot reported for this compound, but used for similar compounds.Data not available

Mandatory Visualizations

Recrystallization Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound solvent Add Hot Solvent (e.g., Ethanol/Water) crude->solvent dissolved Dissolved Product (Hot Solution) solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cooling Slow Cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath crystals Crystal Formation ice_bath->crystals filtration Vacuum Filtration crystals->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: A logical workflow for the purification of this compound by recrystallization.

Signaling Pathway (Illustrative Example)

While this compound is a precursor and not a signaling molecule itself, its derivatives are designed to modulate biological pathways. The following is an illustrative example of how a photoswitchable drug derived from an azobenzene (B91143) scaffold could interact with a generic signaling pathway.

Signaling_Pathway cluster_stimulus External Stimulus cluster_drug Photoswitchable Drug cluster_pathway Cellular Signaling light Light (UV/Vis) drug_trans Trans-Isomer (Inactive) light->drug_trans Isomerization drug_cis Cis-Isomer (Active) drug_trans->drug_cis receptor Target Receptor drug_cis->receptor Binding effector Downstream Effector receptor->effector Activation response Biological Response effector->response Signal Transduction

Caption: Illustrative signaling pathway modulated by a photoswitchable azobenzene derivative.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4,4'-Dihydroxyazobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details experimental protocols, presents quantitative NMR data in a structured format, and includes visualizations to illustrate experimental workflows and the correlation between molecular structure and spectral data.

Introduction

This compound is a chemical compound of significant interest due to its azobenzene (B91143) core, which allows for photoisomerization, and its phenolic hydroxyl groups, which can be functionalized for various applications, including the development of photoresponsive materials and potential pharmaceutical agents. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful technique for elucidating the precise structure and chemical environment of the nuclei within the molecule. This guide provides the essential ¹H and ¹³C NMR spectral data and the methodologies to obtain them.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
10.52Singlet (s)-2HOH
7.70Doublet (d)8.8 Hz4HAr-H (ortho to -N=N-)
6.90Doublet (d)8.8 Hz4HAr-H (ortho to -OH)

Spectrometer Frequency: 400 MHz Solvent: DMSO-d₆ Data sourced from[1][2]

Table 2: ¹³C NMR Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
160.20QuaternaryC-OH
145.72QuaternaryC-N=N
124.67TertiaryCH (ortho to -N=N-)
116.33TertiaryCH (ortho to -OH)

Spectrometer Frequency: 100 MHz Solvent: DMSO-d₆ Data sourced from[1]

Experimental Protocols

This section outlines the detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of dry, pure this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

  • Dissolution: Gently agitate the vial to fully dissolve the sample. Mild heating or sonication may be applied if the sample does not dissolve readily.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectra Acquisition
  • Instrumentation: The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the DMSO-d₆. The magnetic field homogeneity is then optimized by shimming on the sample to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

    • Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. A small line broadening factor (e.g., 0.3 Hz) may be applied to improve the signal-to-noise ratio. The transformed spectrum is then phased and baseline corrected.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship between the molecular structure of this compound and its NMR signals.

Experimental_Workflow A Sample Preparation B Weigh Compound (10-20 mg for 1H, 50-100 mg for 13C) A->B C Dissolve in DMSO-d6 (~0.7 mL) B->C D Filter into NMR Tube C->D E NMR Data Acquisition D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Data Processing G->I H->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Reference Spectra K->L M Spectral Analysis L->M

Caption: Experimental workflow for NMR analysis.

Structure_NMR_Correlation Structure to Spectrum Correlation cluster_structure This compound Structure cluster_signals Predicted NMR Signals mol_structure H_signals ¹H Signals δ 10.52 (s, 2H, OH) δ 7.70 (d, 4H, H_ortho_N) δ 6.90 (d, 4H, H_ortho_O) mol_structure->H_signals Proton Environments C_signals ¹³C Signals δ 160.20 (C-OH) δ 145.72 (C-N) δ 124.67 (C_ortho_N) δ 116.33 (C_ortho_O) mol_structure->C_signals Carbon Environments

Caption: Structure to NMR signal correlation.

References

An In-depth Technical Guide on the Spectroscopic Data of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dihydroxyazobenzene (CAS No: 2050-16-0), a compound of interest in various fields including the dye industry and biological research.[1] The document presents key spectroscopic data in a structured format, details relevant experimental protocols, and illustrates the general workflow of spectroscopic analysis.

Molecular Structure and Properties
  • IUPAC Name: 4-[(4-hydroxyphenyl)diazenyl]phenol[2]

  • Synonyms: 4,4'-Azodiphenol, 4,4'-azobis(phenol)[2]

  • Molecular Formula: C₁₂H₁₀N₂O₂[1][2]

  • Molecular Weight: 214.22 g/mol [1][2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing insights into its electronic structure, functional groups, and atomic connectivity.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is characterized by a strong absorption band in the UV region, which is attributed to the π-π* electronic transition of the extended conjugated system of the azobenzene (B91143) chromophore.[1]

Wavelength (λmax)SolventTransitionReference
360 nmEthanolπ-π*[1]
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The characteristic vibrational modes confirm the presence of the phenolic hydroxyl groups and the azo linkage.[1]

Wavenumber (cm⁻¹)Vibrational ModeReference
3400-3500O-H stretching (phenolic)[1]
1500-1600Aromatic C=C stretching[1]
1400-1600N=N stretching (azo linkage)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The proton NMR spectrum, typically recorded in DMSO-d₆, shows distinct signals for the hydroxyl and aromatic protons.[1][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
10.52s2H-OH (phenolic)[3]
7.70d (J = 8.8 Hz)4HAromatic H (ortho to azo group)[3]
6.09d (J = 8.8 Hz)4HAromatic H (ortho to hydroxyl group)[3]

Note: A similar study reported chemical shifts of 10.13 ppm (s, 1H, Ph-OH), 7.71 ppm (d, 2H, J=9 Hz), and 6.90 ppm (d, 2H, J=8 Hz) in DMSO-d6.[4]

Due to the molecule's symmetry, the carbon-13 NMR spectrum displays four signals corresponding to the different carbon environments.[1][3]

Chemical Shift (δ) ppmAssignmentReference
160.20C-OH[3]
145.72C-N[3]
124.67Aromatic C-H[3]
116.33Aromatic C-H[3]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. Under electron ionization (EI), the molecular ion peak is readily observed.[1]

m/zIonMethodReference
214[M]⁺GC-MS (EI)[1][2]
215[M+H]⁺TOF-MS[4]

Experimental Protocols

This section outlines the general methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A common synthetic route involves the diazotization of p-aminophenol followed by coupling with phenol (B47542).[3]

  • Diazotization: A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is cooled to 0°C in an ice bath.[3]

  • An aqueous solution of sodium nitrite (B80452) (9.34 g, 109.8 mmol in 150 mL H₂O) is added to the p-aminophenol solution.[3]

  • Pre-cooled methanol (B129727) (200 mL) is added to the diazotized solution, and the mixture is stirred for 1 hour.[3]

  • Coupling: A solution of phenol (8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (B78521) (65 mL) is added dropwise to the reaction mixture, which is then stirred at room temperature for 2 hours.[3]

  • Work-up: Methanol is removed by evaporation. Concentrated HCl is added to adjust the pH to <5, leading to the precipitation of the product.[3]

  • The precipitate is collected, washed with water, and recrystallized from an ethanol/water mixture to yield this compound.[3]

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The absorption spectrum is typically recorded on a UV-Vis spectrophotometer using a solution of the compound in ethanol.[1] The concentration and path length of the cuvette should be chosen to ensure the absorbance falls within the linear range of the instrument.

  • Infrared Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[3] The sample is dissolved in a deuterated solvent, typically DMSO-d₆, and tetramethylsilane (B1202638) (TMS) is used as an internal standard.[1][3]

  • Mass Spectrometry: Mass spectra can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[1][2] For GC-MS, electron ionization (EI) is a common ionization technique. Time-of-flight (TOF) mass spectrometry has also been used.[4]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep UVVis UV-Vis Spectroscopy SamplePrep->UVVis IR IR Spectroscopy SamplePrep->IR NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing & Analysis UVVis->DataProcessing IR->DataProcessing NMR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation & Confirmation DataProcessing->StructureElucidation

References

A Technical Guide to the Solubility of 4,4'-Dihydroxyazobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dihydroxyazobenzene (DHAB), a compound of interest in dye chemistry, materials science, and pharmacology. While quantitative solubility data in common organic solvents is not extensively available in public literature, this document compiles existing qualitative information and presents a detailed experimental protocol for its determination. Furthermore, this guide explores the known biological activities of DHAB, including its antimicrobial and potential antifungal properties, and its application in photoresponsive drug delivery systems. Diagrams illustrating the proposed antimicrobial mechanism and the principle of photo-triggered drug release are provided to facilitate understanding.

Introduction

This compound (also known as 4,4'-Azodiphenol) is an organic compound characterized by two phenol (B47542) rings linked by an azo group (-N=N-). This structure imparts photoresponsive properties, allowing for reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This characteristic, coupled with its biological activity, makes DHAB a molecule of significant interest for applications ranging from the development of smart materials to novel therapeutic strategies. A fundamental understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀N₂O₂[1][2][3]
Molecular Weight 214.22 g/mol [1][2][3]
Appearance Amber to Brown to Dark green powder to crystal[4]
Melting Point 218-219 °C (with decomposition)[5]
CAS Number 2050-16-0[3][4][6]

Solubility Profile of this compound

Currently, there is a notable lack of quantitative solubility data for this compound in common organic solvents within peer-reviewed literature. However, qualitative descriptions provide some guidance on its solubility characteristics.

Qualitative Solubility:

  • General: It is reported to be soluble in most organic solvents and insoluble in water[7].

  • Polar Protic Solvents: The presence of two hydroxyl groups allows for hydrogen bonding, rendering it soluble in polar protic solvents like methanol[1].

  • Polar Aprotic Solvents: Based on its structure, it is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetone.

  • Non-Polar Solvents: Due to the polar nature of the hydroxyl groups, its solubility in non-polar solvents is limited[1].

A calculated value for its aqueous solubility is reported as "very slightly soluble (0.11 g/L) (25 ºC)"[5]. This value should be considered an estimate.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventQualitative SolubilityReference(s)
Alcohols MethanolSoluble[1]
EthanolLikely Soluble
Ketones AcetoneLikely Soluble[8]
Sulfoxides Dimethyl Sulfoxide (DMSO)Likely Soluble
Halogenated ChloroformLikely Sparingly Soluble
Aromatics TolueneLikely Sparingly Soluble
Ethers Diethyl EtherSoluble[8]
Water Insoluble/Very Slightly Soluble[5][7]

Note: "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on chemical structure and general solubility principles, pending experimental verification.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed methodology based on the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This protocol can be used to generate the quantitative data currently missing for this compound.

4.1. Principle

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by agitating an excess amount of the solid compound for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the clear supernatant is determined analytically.

4.2. Materials and Equipment

  • This compound (solid, high purity)

  • Organic solvents of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.3. Procedure

  • Preparation of Solvent: Ensure the chosen organic solvent is of high purity and degassed if necessary.

  • Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or use a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to avoid transferring any solid particles.

  • Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or HPLC.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

4.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Solvent Select Solvent Mix Add DHAB to Solvent Solvent->Mix DHAB Weigh excess DHAB DHAB->Mix Shake Agitate at constant T (24-72h) Mix->Shake Settle Allow to Settle Shake->Settle Centrifuge Centrifuge Settle->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute Sample Filter->Dilute Quantify Quantify (UV-Vis/HPLC) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: Workflow for determining the equilibrium solubility of this compound.

Biological Activities and Potential Applications

This compound has demonstrated notable biological activities, positioning it as a compound of interest for drug development.

5.1. Antimicrobial and Antifungal Activity

Studies have shown that DHAB exhibits antimicrobial activity against clinically relevant bacteria, such as Staphylococcus aureus and Staphylococcus pseudintermedius[9][10]. The proposed mechanism of action involves the induction of oxidative stress within the bacterial cells, leading to membrane damage[9][10]. Specifically, DHAB has been shown to cause an increase in thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation and membrane damage[9]. Furthermore, it influences the activity of antioxidant enzymes like peroxidases and superoxide (B77818) dismutase, suggesting an oxidative burst within the bacteria[9].

DHAB has also been investigated as a potential lead compound for the development of new antifungal drugs, showing inhibitory effects against both susceptible and resistant strains of Candida albicans and Candida auris[1].

5.2. Proposed Antimicrobial Signaling Pathway

G DHAB This compound (DHAB) Cell Bacterial Cell DHAB->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Oxidative Stress Membrane Lipid Peroxidation & Membrane Damage ROS->Membrane Death Bacterial Cell Death Membrane->Death

Caption: Proposed mechanism of antimicrobial action of this compound.

5.3. Photoresponsive Drug Delivery

The ability of the azobenzene (B91143) moiety in DHAB to undergo reversible trans-cis isomerization upon light irradiation makes it a valuable component for smart drug delivery systems[1]. In such systems, a drug can be encapsulated within a nanocarrier functionalized with DHAB. In its stable trans form, the drug is retained. Upon exposure to a specific wavelength of light (typically UV or blue light), the azobenzene isomerizes to the cis form, inducing a conformational change in the nanocarrier that triggers the release of the drug cargo. This allows for spatiotemporal control over drug release, enhancing therapeutic efficacy and minimizing side effects.

5.4. Photoresponsive Drug Release Mechanism

G cluster_trans Trans State (Stable) cluster_cis Cis State (Unstable) TransCarrier Nanocarrier with trans-DHAB DrugIn Drug Encapsulated LightOn Light Irradiation (e.g., UV) TransCarrier->LightOn CisCarrier Nanocarrier with cis-DHAB DrugOut Drug Released LightOff Darkness or Visible Light CisCarrier->LightOff LightOn->CisCarrier Isomerization LightOff->TransCarrier Relaxation

Caption: Principle of photo-triggered drug release using this compound.

Conclusion

This compound is a versatile molecule with significant potential in various scientific and industrial domains. While a comprehensive quantitative understanding of its solubility in common organic solvents is yet to be established, this guide provides the available qualitative information and a robust experimental protocol for its determination. The elucidated biological activities, particularly its antimicrobial properties and its utility in photoresponsive systems, underscore the importance of further research into this compound. The methodologies and information presented herein are intended to support researchers and professionals in the effective handling, application, and development of this compound-based technologies.

References

The Core Mechanism of Cis-Trans Isomerization in 4,4'-Dihydroxyazobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerization mechanism of 4,4'-dihydroxyazobenzene, a key photoswitchable molecule with potential applications in various scientific and therapeutic fields. This document details the fundamental principles governing its photochromic behavior, experimental protocols for its study, and relevant quantitative data, presented for clarity and comparative analysis.

Introduction to this compound Isomerization

This compound belongs to the azobenzene (B91143) family of chemical compounds, which are renowned for their ability to undergo reversible isomerization between two geometric isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form. This transformation can be triggered by light (photoisomerization) or heat (thermal isomerization), making these molecules attractive components for the development of photoswitchable drugs, materials, and molecular machines. The presence of hydroxyl groups in the para positions of both phenyl rings significantly influences the isomerization kinetics, particularly the thermal relaxation from the cis to the trans isomer.

Core Isomerization Mechanisms

The isomerization of azobenzene derivatives, including this compound, proceeds through two primary pathways: rotation and inversion.

  • Rotation: This mechanism involves the twisting of the C-N=N-C dihedral angle around the N=N double bond. It is generally the dominant pathway for photoisomerization, particularly upon excitation to the S1 (n→π*) state, as it provides a barrierless pathway to a conical intersection with the ground state (S0), facilitating efficient relaxation.[1]

  • Inversion: This pathway proceeds through a planar or near-planar transition state where one of the NNC bond angles linearizes. In the ground state, the inversion pathway is generally favored for thermal cis to trans isomerization.[1][2]

For hydroxy-substituted azobenzenes like this compound, a crucial additional factor is the potential for azo-hydrazone tautomerism . In polar, protic solvents, the hydroxyl group can form intermolecular hydrogen bonds with solvent molecules, and an intramolecular hydrogen bond can form between the hydroxyl proton and one of the azo nitrogen atoms. This can lead to the formation of a hydrazone tautomer, which facilitates the rotation around the central N-N single bond, thereby significantly accelerating the thermal cis-to-trans isomerization.[3][4] This solvent-dependent acceleration is a key characteristic of this class of azobenzenes.[3]

G General Isomerization Pathways of Azobenzene Derivatives Trans trans-Isomer (E) ExcitedState Excited State (S1/S2) Trans->ExcitedState hv (π→π* or n→π) Cis cis-Isomer (Z) Cis->ExcitedState hv (n→π) InversionTS Inversional Transition State Cis->InversionTS Δ (Thermal Isomerization) ExcitedState->Trans Photochemical Back-Isomerization ExcitedState->Cis Photoisomerization (Rotation) RotationTS Rotational Transition State InversionTS->Trans

General isomerization pathways for azobenzene derivatives.

G Azo-Hydrazone Tautomerism in 4-Hydroxyazobenzene Azo Azo Tautomer (cis-4,4'-dihydroxyazobenzene) Hydrazone Hydrazone Tautomer (facilitates rotation) Azo->Hydrazone Proton Transfer (in protic solvents) Hydrazone->Azo Reverse Proton Transfer Trans trans-4,4'-dihydroxyazobenzene Hydrazone->Trans Fast Rotation around C-N-N-C

Azo-Hydrazone tautomerism facilitating thermal isomerization.

Quantitative Data

While specific quantitative data for this compound is scarce in the literature, data for the structurally similar 2,4-dihydroxyazobenzene provides valuable insights into the expected kinetic parameters for thermal isomerization in a polar protic solvent like ethanol.

Table 1: Thermal cis-to-trans Isomerization Kinetic Parameters for Hydroxy-Substituted Azobenzenes in Ethanol at 298 K

CompoundActivation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
4-Phenylazophenol55.7 ± 1.3-44.8 ± 4.2
2,4-Dihydroxyazobenzene52.3 ± 0.9-54.8 ± 3.1

Data for 2,4-dihydroxyazobenzene is presented as a proxy for this compound. Source:[2]

The negative activation entropies are indicative of a more ordered transition state, which is consistent with the proposed rotational mechanism involving a hydrazone intermediate that is stabilized by solvent molecules.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of p-aminophenol followed by coupling with phenol (B47542).[3]

Materials:

Procedure:

  • Dissolve p-aminophenol (1.0 eq) in 1 M HCl solution and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water to the p-aminophenol solution while maintaining the temperature at 0°C to form the diazonium salt.

  • To the diazotized solution, add pre-cooled methanol and stir the mixture for 1 hour.

  • In a separate beaker, dissolve phenol (1.0 eq) in 3 M aqueous sodium hydroxide.

  • Add the phenol solution dropwise to the diazonium salt solution and stir the reaction mixture at room temperature for 2 hours.

  • Remove the methanol by rotary evaporation.

  • Adjust the pH of the solution to < 5 by adding concentrated HCl.

  • Collect the resulting precipitate by filtration and wash with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

G Synthesis Workflow for this compound cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification p_aminophenol p-aminophenol in HCl diazonium_salt Diazonium Salt p_aminophenol->diazonium_salt Add NaNO2 at 0°C reaction_mixture Reaction Mixture diazonium_salt->reaction_mixture phenol_solution Phenol in NaOH phenol_solution->reaction_mixture Dropwise addition acidification Acidification (pH < 5) reaction_mixture->acidification Stir 2h, remove MeOH filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product

Workflow for the synthesis of this compound.
Monitoring Isomerization by UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary technique for monitoring the isomerization of azobenzenes due to the distinct absorption spectra of the trans and cis isomers. The trans isomer typically exhibits a strong π→π* absorption band in the UV region and a weaker, often obscured, n→π* band in the visible region. Upon isomerization to the cis form, the intensity of the π→π* band decreases, and the n→π* band becomes more prominent.[5]

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, toluene)

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer

  • UV light source (e.g., 365 nm LED)

  • Visible light source (e.g., >420 nm LED or filtered white light)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0-1.5 for the trans isomer to ensure linearity according to the Beer-Lambert law.

  • Initial Spectrum (100% trans): Record the full UV-Vis absorption spectrum of the solution. As the trans isomer is the thermodynamically stable form, this spectrum represents the starting point.

  • trans-to-cis Photoisomerization: Irradiate the sample in the cuvette with a UV light source at a wavelength corresponding to the π→π* transition of the trans isomer (typically around 360-380 nm). Record the UV-Vis spectrum at regular intervals until a photostationary state (PSS) is reached, indicated by no further significant changes in the spectrum.

  • cis-to-trans Isomerization:

    • Photochemical: Irradiate the sample at the PSS with a visible light source corresponding to the n→π* transition of the cis isomer (typically >420 nm). Monitor the spectral changes as the solution reverts to the trans-rich state.

    • Thermal: Place the cuvette in a thermostated holder in the dark and record spectra at regular time intervals to monitor the thermal back-reaction.

G UV-Vis Monitoring of Isomerization start Prepare Solution of this compound record_trans Record Initial Spectrum (100% trans) start->record_trans irradiate_uv Irradiate with UV Light (e.g., 365 nm) record_trans->irradiate_uv record_pss Record Spectra until Photostationary State (PSS) irradiate_uv->record_pss isomerization_choice Choose Back-Isomerization Method record_pss->isomerization_choice irradiate_vis Irradiate with Visible Light (>420 nm) isomerization_choice->irradiate_vis Photochemical thermal_dark Incubate in Dark (Thermostated) isomerization_choice->thermal_dark Thermal record_back_photo Record Spectra of Photochemical Back-Reaction irradiate_vis->record_back_photo record_back_thermal Record Spectra of Thermal Back-Reaction thermal_dark->record_back_thermal end Data Analysis record_back_photo->end record_back_thermal->end

Experimental workflow for monitoring isomerization using UV-Vis spectroscopy.
Kinetic Analysis using Flash Photolysis

For rapid thermal isomerization processes, as is expected for this compound in polar solvents, flash photolysis is the preferred technique. This method uses a short, high-intensity light pulse to induce photoisomerization, and the subsequent thermal relaxation is monitored in real-time.[2]

Equipment:

  • Flash photolysis spectrometer with a pulsed light source (e.g., Xe flash lamp or pulsed laser)

  • Probe light source (e.g., UV-LED at a wavelength where the trans and cis isomers have different absorbances)

  • Detector (e.g., photodiode or photomultiplier tube)

  • Oscilloscope or data acquisition system

  • Temperature-controlled cuvette holder

Procedure:

  • Sample Preparation: Prepare a solution of this compound as described for UV-Vis spectroscopy.

  • Data Acquisition:

    • Place the cuvette in the temperature-controlled holder within the flash photolysis apparatus.

    • Trigger the flash lamp to generate a high concentration of the cis isomer.

    • Monitor the change in absorbance of the probe light as a function of time as the cis isomer thermally reverts to the trans isomer. The decay of the transient absorption signal is recorded.

  • Data Analysis:

    • The thermal cis-to-trans isomerization typically follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance decay curve to a single exponential function.

    • The half-life (t½) of the cis isomer can be calculated from the rate constant using the equation: t½ = ln(2)/k.

    • By performing the experiment at different temperatures, the activation energy (Ea) for the thermal isomerization can be determined from an Arrhenius plot (ln(k) vs. 1/T), and the activation enthalpy (ΔH‡) and entropy (ΔS‡) can be obtained from an Eyring plot (ln(k/T) vs. 1/T).[2]

Conclusion

The cis-trans isomerization of this compound is a complex process governed by the interplay of photoexcitation, thermal relaxation, and solvent interactions. The presence of two hydroxyl groups enables a rapid thermal cis-to-trans isomerization in polar, protic solvents via an azo-hydrazone tautomerism-assisted rotational mechanism. While specific quantitative data for this compound remains an area for further investigation, the established mechanisms for hydroxy-substituted azobenzenes and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the photoswitchable properties of this compound.

References

In-Depth Technical Guide to the Photophysical Properties of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene, also known as 4,4'-azodiphenol, is a chemical compound of significant interest in the fields of materials science and photopharmacology. As a member of the azobenzene (B91143) family, its defining characteristic is the presence of a diazene (B1210634) bridge (-N=N-) connecting two phenol (B47542) moieties. This structure confers remarkable photophysical properties, most notably the ability to undergo reversible photoisomerization between its trans and cis geometric isomers. This light-induced switching alters the molecule's shape, polarity, and absorption spectrum, making it a valuable building block for the development of photoswitchable materials, molecular machines, and light-controlled drug delivery systems.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its synthesis, electronic absorption and emission characteristics, and photoisomerization dynamics. Detailed experimental protocols for its characterization are also presented, along with visualizations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through a diazotization-coupling reaction.[1] This involves the diazotization of an aromatic amine followed by an electrophilic substitution reaction with a coupling agent, in this case, a phenol.

Experimental Protocol: Synthesis via Diazotization-Coupling Reaction
  • Diazotization of p-aminophenol:

    • Dissolve p-aminophenol in a 1 M hydrochloric acid solution.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) to the p-aminophenol solution. Maintain the temperature at 0°C.

    • Stir the resulting mixture for 1 hour to ensure the complete formation of the diazonium salt.

  • Coupling Reaction:

    • Prepare a solution of phenol in a 3 M aqueous sodium hydroxide (B78521) solution.

    • Add the phenol solution dropwise to the previously prepared and cooled diazonium salt solution.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Isolation and Purification:

    • Remove any organic solvent (e.g., methanol (B129727) if used) by evaporation.

    • Adjust the pH of the solution to < 5 by adding concentrated hydrochloric acid. This will cause the product to precipitate.

    • Collect the precipitate by filtration and wash it thoroughly with water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1]

Photophysical Properties

The photophysical behavior of this compound is governed by the electronic transitions within its conjugated system. The key processes are UV-Visible light absorption, fluorescence emission, and photoisomerization.

UV-Visible Absorption

The UV-Visible absorption spectrum of this compound is characterized by two main absorption bands corresponding to different electronic transitions. The thermodynamically more stable trans isomer exhibits a strong absorption band in the UV-A region, attributed to the π-π* transition, and a weaker, lower-energy band in the visible region, corresponding to the n-π* transition. The cis isomer, being non-planar, generally shows a blue-shifted π-π* band with lower intensity and a more pronounced n-π* band.

Table 1: UV-Visible Absorption Properties of this compound and Analogs

IsomerTransitionλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent
trans-4,4'-Dihydroxyazobenzeneπ-π~360Not ReportedEthanol
trans-Azobenzene (analog)π-π~320~21,000Methanol[2]
trans-Azobenzene (analog)n-π~440~400Methanol[2]
cis-Azobenzene (analog)π-π~280~5,000Methanol[2]
cis-Azobenzene (analog)n-π*~430~1,500Methanol[2]
Fluorescence Emission

Most azobenzene derivatives are known to be very weakly fluorescent or non-fluorescent due to the efficient and rapid trans-cis photoisomerization process, which provides a non-radiative decay pathway from the excited state.[3] However, structural modifications, such as the introduction of electron-donating groups like hydroxyls, can influence the fluorescence properties. While specific fluorescence data for this compound is scarce, it is expected to have a very low fluorescence quantum yield. For context, some highly engineered azobenzene derivatives can exhibit significant fluorescence.[4]

Table 2: Fluorescence Properties of a Fluorescent Azobenzene Analog

Compoundλem (nm)Fluorescence Quantum Yield (Φf)Solvent
4'-siloxy-2-[Bis(pentafluorophenyl)boryl]azobenzeneNot Reported0.90Not Reported[4]

Note: This data is for a highly fluorescent analog and is provided to illustrate the potential for fluorescence in azobenzene systems, not as a direct property of this compound.

Photoisomerization

The hallmark of this compound is its ability to undergo reversible photoisomerization.

  • trans-to-cis Isomerization: Upon irradiation with UV light, typically around the λmax of the π-π* transition (~360 nm), the planar and more stable trans isomer is converted to the bent and less stable cis isomer.

  • cis-to-trans Isomerization: The reverse isomerization can be induced by irradiation with visible light, corresponding to the n-π* transition of the cis isomer (typically > 400 nm), or it can occur thermally in the dark.

The efficiency of these processes is quantified by the photoisomerization quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed.

Table 3: Photoisomerization Quantum Yields of Azobenzene Analogs

CompoundIsomerizationQuantum Yield (Φ)Wavelength (nm)Solvent
Azobenzene (analog)trans → cis~0.11313n-Hexane
Azobenzene (analog)cis → trans~0.44436n-Hexane
4-Hydroxyazobenzene (analog)trans → cisNot Reported
4-Hydroxyazobenzene (analog)cis → transNot Reported

Factors Affecting Photophysical Properties

The photophysical properties of this compound are sensitive to its environment, particularly the solvent and pH.

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the position of the absorption bands. Generally, for azobenzene derivatives, the n-π* transition shows a hypsochromic (blue) shift in more polar solvents, while the π-π* transition may show a bathochromic (red) shift. This is due to the differential stabilization of the ground and excited states by the solvent molecules.

pH Effects

The hydroxyl groups of this compound can be deprotonated in basic solutions, leading to the formation of the phenolate (B1203915) species. This alters the electronic structure of the molecule and results in a significant red shift of the π-π* absorption band. This property makes this compound a potential pH indicator. Furthermore, in strongly acidic media, the azo group can be protonated.[5]

Application in Light-Controlled Drug Delivery

The reversible photoisomerization of azobenzene derivatives has been harnessed to create sophisticated drug delivery systems. The change in molecular geometry upon light exposure can be used to trigger the release of a therapeutic agent from a nanocarrier. One such strategy involves the use of azobenzene-modified DNA as a "gatekeeper" on mesoporous silica (B1680970) nanoparticles (MSNs).[6]

In this system, the MSNs are loaded with a drug. DNA strands functionalized with azobenzene are then attached to the surface of the nanoparticles. In the trans state (under visible light), the DNA strands can hybridize with complementary strands, forming a cap that traps the drug inside the pores of the MSNs. Upon irradiation with UV light, the azobenzene isomerizes to the cis state, which disrupts the DNA duplex, leading to dehybridization and the opening of the pores, thereby releasing the drug.[6] This process is reversible, allowing for pulsatile drug release controlled by light.

Experimental Protocols

Protocol for UV-Visible Absorption Spectroscopy and Photoisomerization Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration. Dilute the stock solution to obtain a final concentration that gives a maximum absorbance of approximately 1.0-1.5 for the trans isomer.

  • Initial Spectrum (trans isomer): Record the full UV-Vis absorption spectrum of the solution. This represents the spectrum of the thermally stable trans isomer.

  • trans-to-cis Photoisomerization:

    • Irradiate the sample in a quartz cuvette with a UV light source at a wavelength corresponding to the π-π* transition (e.g., 365 nm LED).

    • Record the UV-Vis spectrum at regular time intervals during irradiation until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.

  • cis-to-trans Photoisomerization:

    • Irradiate the sample at the PSS with a visible light source at a wavelength corresponding to the n-π* transition of the cis isomer (e.g., 450 nm LED).

    • Monitor the spectral changes as the spectrum reverts towards that of the trans isomer.

  • Thermal Back-Isomerization:

    • After reaching the trans-to-cis PSS, place the cuvette in the dark in a temperature-controlled holder.

    • Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation of the cis isomer back to the trans isomer.

Protocol for Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Fluorescence Spectrum Measurement:

    • Place the sample in a fluorometer.

    • Excite the sample at a wavelength where it absorbs (e.g., 360 nm).

    • Record the emission spectrum over a suitable wavelength range.

  • Quantum Yield Determination (Comparative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

    • Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to their respective quantum yields.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, and n is the refractive index of the solvent.

Visualizations

Photoisomerization of this compound

Caption: Reversible photoisomerization of this compound.

Experimental Workflow for Photophysical Characterization

G start Start synthesis Synthesis and Purification of This compound start->synthesis sample_prep Sample Preparation (Solvent, Concentration) synthesis->sample_prep uv_vis UV-Vis Spectroscopy (trans isomer spectrum) sample_prep->uv_vis fluorescence Fluorescence Spectroscopy (Emission Spectrum, Quantum Yield) sample_prep->fluorescence photoisomerization Photoisomerization Study (UV/Vis irradiation) uv_vis->photoisomerization pss Determine Photostationary State (PSS) photoisomerization->pss thermal_relaxation Thermal Back-Isomerization (in dark) pss->thermal_relaxation data_analysis Data Analysis (λmax, ε, Φ) thermal_relaxation->data_analysis fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for characterizing photophysical properties.

Light-Controlled Drug Release Mechanism

G cluster_vis Visible Light (>400 nm) cluster_uv UV Light (~365 nm) node1 Mesoporous Silica Nanoparticle (MSN) Drug Loaded Pores Capped (trans-azobenzene, DNA hybridized) node2 Mesoporous Silica Nanoparticle (MSN) Drug Release Pores Open (cis-azobenzene, DNA dehybridized) node1:f2->node2:f2 UV Irradiation (trans → cis) node2:f2->node1:f2 Visible Light or Thermal (cis → trans)

Caption: Light-controlled drug release from an azobenzene-gated MSN.

Conclusion

This compound is a versatile photoswitchable molecule with significant potential in various scientific and technological domains. Its robust photoisomerization behavior, coupled with its sensitivity to environmental factors like solvent and pH, makes it an attractive candidate for the development of smart materials and stimuli-responsive systems. While a comprehensive quantitative dataset of its photophysical parameters is still emerging, the foundational knowledge and experimental methodologies outlined in this guide provide a solid framework for researchers to explore and harness the unique properties of this compound. Further research into its fluorescence characteristics and the precise quantification of its photoisomerization quantum yields in different environments will undoubtedly pave the way for its broader application in drug delivery, molecular machinery, and advanced optical materials.

References

An In-depth Technical Guide on the Electrochemical Behavior of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxyazobenzene (DHAB), a photoresponsive molecule with a rich chemical profile, stands at the intersection of materials science and pharmacology. Its unique structure, featuring two hydroxyl groups flanking an azo bridge, imparts a complex electrochemical behavior that is highly sensitive to environmental conditions, particularly pH. This technical guide provides a comprehensive overview of the electrochemical properties of DHAB, detailing its synthesis, redox mechanisms, and the influence of experimental parameters. While direct and extensive electrochemical data for this compound is not abundant in publicly accessible literature, this guide synthesizes available theoretical insights and analogous data from structurally similar compounds to present a robust predictive model of its behavior. This document is intended to serve as a foundational resource for researchers exploring the applications of DHAB in areas such as smart coatings, targeted drug delivery, and as a potential antifungal or antioxidant agent.

Introduction

This compound (CAS No. 2050-16-0), also known as 4,4'-azodiphenol, is an organic compound characterized by two para-substituted hydroxyphenyl groups linked by a nitrogen-nitrogen double bond. This structure allows for photoisomerization between its trans and cis forms upon light exposure, a property that has garnered significant interest in the development of "smart" materials.[1] Furthermore, the presence of both phenolic hydroxyl groups and the azo moiety makes it an electrochemically active molecule with potential applications in sensing and drug development.[2][3] Its structural similarity to known antifungal agents and its inherent antioxidant properties suggest a promising future in pharmaceutical research.[3]

Understanding the electrochemical behavior of DHAB is crucial for harnessing its full potential. This guide will delve into the theoretical and practical aspects of its redox chemistry, providing detailed experimental protocols and summarizing key quantitative data derived from analogous compounds to facilitate further research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazotization-coupling reaction. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Diazotization: Dissolve p-aminophenol (10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution. Cool the solution to 0°C in an ice bath.

  • While maintaining the temperature at 0°C, slowly add a solution of sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of deionized water to the p-aminophenol solution.

  • To the resulting diazotized solution, add 200 mL of pre-cooled methanol. Stir the mixture for 1 hour at 0°C.

  • Coupling: In a separate beaker, dissolve phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.

  • Add the phenol solution dropwise to the diazotized solution while stirring. Continue to stir the reaction mixture at room temperature for 2 hours.

  • Precipitation and Purification: Remove the methanol from the reaction mixture by evaporation under reduced pressure.

  • Adjust the pH of the remaining solution to < 5 by adding concentrated HCl. This will cause the product to precipitate.

  • Collect the precipitate by filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. The expected yield is approximately 78%.

Electrochemical Behavior

The electrochemical behavior of this compound is predicted to be complex, involving both the azo group and the phenolic hydroxyl groups. Its redox characteristics are expected to be highly dependent on the pH of the electrolyte solution due to proton-coupled electron transfer reactions.

Redox Mechanisms

The electrochemical activity of DHAB is anticipated to be similar to that of other phenolic and hydroquinone (B1673460) compounds.[1][4] The presence of the azo bridge introduces additional redox states.

Anodic Oxidation: The hydroxyl groups are susceptible to oxidation. It is hypothesized that the oxidation proceeds in a multi-step process, likely involving the formation of phenoxy radicals and subsequently quinone-like structures. The exact mechanism and the number of electrons transferred will be influenced by the pH.

Cathodic Reduction: The azo group (-N=N-) can be reduced. This reduction typically occurs in one or two steps, depending on the pH, to form a hydrazo intermediate (-NH-NH-) and ultimately the corresponding amines.

Tautomeric Equilibria

A significant aspect influencing the electrochemical behavior of DHAB is its tautomeric equilibrium between the azophenol and the hydrazoquinone forms. This equilibrium is sensitive to solvent polarity and pH.[3] In neutral conditions, the azophenol form is predominant.[3] However, changes in pH can shift this equilibrium, which in turn will affect the observed redox potentials and reaction pathways.

Tautomeric_Equilibrium Azophenol Azophenol Form Hydrazoquinone Hydrazoquinone Form Azophenol->Hydrazoquinone Proton Transfer Hydrazoquinone->Azophenol Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Influence of pH

The redox potentials of this compound are expected to be highly pH-dependent. For the oxidation of the phenolic groups and the reduction of the azo group, protons are involved in the overall reaction. As a general trend for such systems, the peak potentials will shift to less positive values with increasing pH, indicating that the redox processes are facilitated under more alkaline conditions.

Quantitative Electrochemical Data (Predictive)

Due to the limited availability of direct experimental data for this compound, the following tables summarize expected and analogous quantitative data based on the electrochemical behavior of structurally similar compounds, such as dihydroxybenzenes and other azobenzene (B91143) derivatives.

Table 1: Predicted Cyclic Voltammetry Data for the Oxidation of this compound

pHAnodic Peak Potential (Epa) vs. Ag/AgCl (V)Cathodic Peak Potential (Epc) vs. Ag/AgCl (V)Peak Separation (ΔEp) (mV)
3.0+0.85+0.7870
5.0+0.73+0.6760
7.0+0.61+0.5650
9.0+0.49+0.4540

Note: These values are estimations based on the behavior of similar phenolic compounds and are expected to vary with experimental conditions such as scan rate and electrode material.

Table 2: Predicted Differential Pulse Voltammetry Data for the Reduction of this compound

pHPeak Potential (Ep) vs. Ag/AgCl (V)Peak Current (Ip) (µA)
3.0-0.4515.2
5.0-0.5812.8
7.0-0.7110.5
9.0-0.848.3

Note: The peak current is dependent on the concentration of the analyte. The values presented are for a hypothetical concentration and serve for comparative purposes.

Experimental Protocols for Electrochemical Analysis

The following are generalized protocols for key electrochemical experiments that can be adapted for the study of this compound.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior (oxidation and reduction potentials, reversibility) of this compound.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Glassy Carbon working electrode, Ag/AgCl reference electrode, Platinum wire counter electrode)

  • Nitrogen or Argon gas for deoxygenation

Reagents:

  • This compound solution (e.g., 1 mM in a suitable solvent)

  • Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, PBS) at various pH values

Procedure:

  • Prepare a stock solution of this compound.

  • Set up the three-electrode cell with the appropriate supporting electrolyte.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

  • Polish the working electrode before each measurement.

  • Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a final potential past the redox event, and then reversing the scan.

  • Repeat the measurement at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrode process.

  • Repeat the experiment at different pH values to study the pH-dependence of the redox potentials.

CV_Workflow A Prepare Analyte and Electrolyte B Assemble 3-Electrode Cell A->B C Deoxygenate Solution B->C D Polish Working Electrode C->D E Set CV Parameters (Potential Range, Scan Rate) D->E F Run Cyclic Voltammogram E->F G Analyze Data (Peak Potentials, Currents) F->G

Caption: Experimental workflow for Cyclic Voltammetry.

Differential Pulse Voltammetry (DPV)

Objective: To achieve lower detection limits and better resolution of redox peaks for quantitative analysis.

Apparatus and Reagents: Same as for Cyclic Voltammetry.

Procedure:

  • Follow steps 1-4 of the Cyclic Voltammetry protocol.

  • Set the DPV parameters on the potentiostat, including initial potential, final potential, pulse amplitude, pulse width, and scan increment.

  • Record the differential pulse voltammogram.

  • Construct a calibration curve by measuring the peak current at different concentrations of this compound.

Applications in Drug Development

The electrochemical properties of this compound are closely linked to its potential applications in drug development.

Antioxidant Activity

The phenolic hydroxyl groups in DHAB can act as hydrogen donors, which is a key mechanism for antioxidant activity.[3] The ease of oxidation of these groups, which can be quantified by their oxidation potential, is an indicator of their antioxidant strength. A lower oxidation potential generally corresponds to a higher antioxidant capacity. Electrochemical methods can be a rapid and effective way to screen the antioxidant potential of DHAB and its derivatives.

Antioxidant_Mechanism DHAB This compound (DHAB-OH) Oxidized_DHAB Oxidized DHAB (DHAB-O•) DHAB->Oxidized_DHAB Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Species (RH) Radical->Neutralized_Radical Accepts H•

Caption: Proposed antioxidant mechanism of this compound.

Antifungal Agent Development

DHAB has been identified as a lead compound for the development of new antifungal drugs, particularly against resistant strains.[3] While the exact mechanism of action is still under investigation, it is plausible that its redox properties play a role in disrupting fungal cellular processes. Further electrochemical studies could help elucidate these mechanisms and guide the design of more potent antifungal derivatives.

Conclusion

This compound is a molecule with significant potential, stemming from its photoresponsive and electrochemical properties. Although detailed experimental electrochemical data remains to be fully explored and published, theoretical considerations and analogies to similar compounds provide a strong framework for understanding its behavior. The synthesis is well-established, and standard electrochemical techniques can be readily applied to further characterize this compound. The pH-dependent redox activity, coupled with its tautomeric nature, makes it a fascinating subject for fundamental electrochemical research. Furthermore, its potential as an antioxidant and antifungal agent underscores the importance of continued investigation for applications in drug development. This guide serves as a starting point for researchers to design experiments, interpret data, and ultimately unlock the full potential of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene (DHAB), a prominent member of the azobenzene (B91143) family, is a molecule of significant interest in various scientific domains, including materials science and drug discovery. Its photochromic properties, stemming from the reversible trans-cis isomerization of the central azo bond upon light irradiation, make it a valuable building block for the development of photoswitchable materials and targeted therapeutics. A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-property relationships and designing novel applications. This technical guide provides a comprehensive overview of the crystal structure of this compound, focusing on its detailed molecular geometry and the experimental protocols employed for its determination.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic crystal system, a system characterized by three unequal crystallographic axes and three unequal angles. This low-symmetry environment allows for a detailed examination of the molecular packing and intermolecular interactions.

Unfortunately, specific quantitative crystallographic data, including unit cell parameters, fractional atomic coordinates, bond lengths, bond angles, and torsion angles, are not publicly available in crystallographic databases at the time of this writing. A key publication titled "Growth of 4,4′-dihydroxyazobenzene (DHAB) and its characterization" by S. Aruna and G. Bhagavannarayana is noted to contain this detailed structural information; however, the full text of this article is not readily accessible.

Without access to the raw crystallographic data, a detailed quantitative analysis and the creation of comprehensive data tables as requested is not possible. The following sections will, therefore, focus on the general and expected structural features of DHAB based on known chemical principles and the limited information available, along with a generalized experimental protocol for such a structure determination.

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound typically involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a diazo coupling reaction. The general workflow for this synthesis is outlined below.

cluster_synthesis Synthesis Workflow start Start: p-Aminophenol diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt p-Hydroxyphenyldiazonium chloride diazotization->diazonium_salt coupling Azo Coupling (Phenol, NaOH) diazonium_salt->coupling product Crude this compound coupling->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis of this compound.

Protocol:

  • Diazotization: Aniline or a substituted aniline, in this case, p-aminophenol, is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to form the corresponding diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a solution of a coupling agent, such as phenol, dissolved in an alkaline solution (e.g., sodium hydroxide). The coupling reaction typically occurs at the para position of the phenol.

  • Purification: The resulting crude this compound precipitates out of the solution. It is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to obtain pure crystals.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For organic molecules like DHAB, several techniques can be employed.

cluster_crystallization Crystallization Methods solution Solution of DHAB in a suitable solvent slow_evaporation Slow Evaporation solution->slow_evaporation vapor_diffusion Vapor Diffusion (Solvent/Anti-solvent) solution->vapor_diffusion cooling Slow Cooling solution->cooling crystals Single Crystals of DHAB slow_evaporation->crystals vapor_diffusion->crystals cooling->crystals

Caption: Common methods for single crystal growth.

Protocol for Slow Evaporation:

  • A saturated or near-saturated solution of purified this compound is prepared in a suitable solvent at a specific temperature.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean container, which is loosely covered to allow for the slow evaporation of the solvent.

  • Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals will begin to form. The rate of evaporation is a critical parameter that needs to be controlled to obtain crystals of suitable size and quality.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.

cluster_xrd X-ray Diffraction Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: Workflow for crystal structure determination.

Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. Corrections for factors such as absorption are applied.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares methods, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final output is typically a Crystallographic Information File (CIF), which contains all the details of the crystal structure.

Conclusion

While the precise quantitative details of the crystal structure of this compound remain to be fully disclosed in the public domain, this guide has outlined the fundamental aspects of its structural chemistry and the experimental methodologies required for its determination. The triclinic crystal system of DHAB suggests a complex and interesting packing arrangement, likely governed by intermolecular hydrogen bonding involving the hydroxyl groups. Access to the complete crystallographic data would enable a deeper understanding of its solid-state properties and provide a crucial foundation for the rational design of new materials and pharmaceutical agents based on this versatile photochromic scaffold. Further efforts to locate and analyze the definitive crystallographic information are warranted to advance research and development in these fields.

Thermal Stability of 4,4'-Dihydroxyazobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Dihydroxyazobenzene (DHAB). The information presented herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal properties of this compound. This document summarizes key thermal data, outlines detailed experimental protocols for thermal analysis, and provides visual representations of analytical workflows and decomposition pathways.

Introduction to this compound

This compound, also known as 4,4'-azodiphenol, is an organic compound characterized by two phenol (B47542) rings linked by an azo group (-N=N-). Its structure allows for trans-cis photoisomerization, a property that makes it and its derivatives subjects of interest in materials science, particularly for applications such as photoresponsive materials. The thermal stability of DHAB is a critical parameter that dictates its processing conditions, storage, and viability for various applications, including as a potential scaffold in drug design.

Thermal Properties of this compound

The thermal behavior of this compound is primarily characterized by its melting point, which is accompanied by decomposition. This indicates that the compound is thermally labile at elevated temperatures.

Table 1: Summary of Thermal Properties for this compound

PropertyValueSource(s)
Melting Point215 °C (with decomposition)[1][2]
General StabilitySignificant decomposition occurs above 200 °C.[3]

The decomposition at the melting point suggests that the energy required to melt the solid is sufficient to initiate the cleavage of chemical bonds within the molecule, likely starting with the azo linkage.

Case Study: Thermal Analysis of a Dihydroxyazobenzene Derivative

Table 2: Thermal Decomposition Data for Diglycidyl Ether of 4,4′-dihydroxyazobenzene (DGEAB)

Decomposition StageTemperature Range (°C)Maximum Decomposition Rate Temperature (°C)Weight Loss (%)
Stage I208 - 27025810.2
Stage II277 - 3042928.75
Stage III322 - 588351-
Data derived from studies on DGEAB and may not be representative of this compound itself.

Experimental Protocols for Thermal Analysis

The following sections describe standardized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on aromatic azo compounds like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

  • Sample Preparation: Accurately weigh 3-10 mg of the this compound sample into an inert TGA pan (e.g., alumina (B75360) or platinum). Ensure the sample is dry and forms a thin, even layer at the bottom of the pan to ensure uniform heating.[2]

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to create an inert atmosphere for pyrolysis studies. For oxidative stability studies, air can be used as the purge gas.[1][2]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, for example, 30 °C.

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min or 20 °C/min, up to a final temperature (e.g., 600-800 °C) that is sufficient to ensure complete decomposition.[1][4]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is identified as the point where significant mass loss begins. The temperature at 5% weight loss (Td5) is often reported for comparison.[1]

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peaks in the DTG curve indicate the temperatures of the maximum rate of decomposition for each degradation step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

  • Crucible Selection: Due to the phenolic nature of the compound, decomposition may release volatile products like water. To prevent the endothermic effect of vaporization from masking the thermal events of interest, it is advisable to use a hermetically sealed pan or a high-pressure crucible.[5][6]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the cell at a starting temperature.

    • Ramp the temperature at a controlled rate, for example, 10 °C/min, over the desired temperature range.[5]

  • Data Acquisition: Record the differential heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Endothermic peaks (heat absorption) typically represent melting, while exothermic peaks (heat release) often correspond to decomposition or crystallization.

    • The peak temperature of an exothermic event indicates the maximum rate of decomposition.[1]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for thermal analysis and a proposed decomposition pathway for a related compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Interpretation Prep Weigh 3-10 mg of This compound TGA_Setup Load into TGA pan (Alumina or Platinum) Prep->TGA_Setup DSC_Setup Load into sealed DSC pan Prep->DSC_Setup TGA_Run Heat at 10°C/min in N2 atmosphere TGA_Setup->TGA_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data Analyze_TGA Determine Onset of Decomposition & Weight Loss Stages TGA_Data->Analyze_TGA DSC_Run Heat at 10°C/min DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data Analyze_DSC Identify Melting (Endotherm) & Decomposition (Exotherm) DSC_Data->Analyze_DSC Conclusion Assess Overall Thermal Stability Analyze_TGA->Conclusion Analyze_DSC->Conclusion

Caption: General experimental workflow for the thermal analysis of this compound.

DGEAB_Decomposition DGEAB DGEAB (Stable up to 200°C) Stage1 Stage I (208-270°C) DGEAB->Stage1 Heat Stage2 Stage II (277-304°C) Stage1->Stage2 Heat Stage3 Stage III (322-588°C) Stage2->Stage3 Heat Products Char Residue & Gaseous Products Stage3->Products

Caption: Proposed multi-stage thermal decomposition of a dihydroxyazobenzene derivative.

Conclusion

This compound exhibits limited thermal stability, with decomposition commencing around its melting point of 215 °C. The thermal degradation is a key consideration for its synthesis, purification, and application in various fields. While specific TGA and DSC data for the parent compound are sparse in the literature, analysis of its derivatives and related azo compounds provides a robust framework for its characterization. The experimental protocols outlined in this guide offer a standardized approach for researchers to determine the precise thermal properties of this compound and its derivatives. This information is crucial for the development of novel materials and for ensuring the stability and safety of products in which this compound may be utilized.

References

Methodological & Application

Application Notes & Protocols: 4,4'-Dihydroxyazobenzene as a Photoresponsive Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,4'-Dihydroxyazobenzene is a photoresponsive molecule that undergoes reversible isomerization from a thermally stable trans isomer to a metastable cis isomer upon exposure to UV light (typically 300-400 nm).[1] This transformation can be reversed by irradiation with visible light or through thermal relaxation.[1][2] The structural change between the trans and cis isomers alters the distance between the two phenyl rings, which can be harnessed to modulate the properties of materials at the macroscale.[1] When incorporated as a crosslinker in polymer networks, such as hydrogels, the photoisomerization of this compound derivatives allows for dynamic and reversible control over the material's mechanical properties, including stiffness and swelling.[1][2][3] This capability has significant applications in cell biology for studying mechanotransduction, in tissue engineering, and for the development of "smart" drug delivery systems where the release of therapeutics can be precisely controlled in space and time.[2][4][5][6]

Key Applications

  • Dynamic Cell Culture Platforms: Photoresponsive hydrogels crosslinked with azobenzene (B91143) derivatives serve as substrates with tunable stiffness. This allows researchers to study how cells, such as mesenchymal stem cells (MSCs), respond to dynamic changes in the mechanical environment, providing insights into mechanotransduction signaling pathways involved in development, aging, and fibrosis.[2][3]

  • Controlled Drug Delivery: The light-induced changes in hydrogel structure (e.g., swelling or degradation) can be utilized to trigger the release of encapsulated therapeutic agents.[5][7] This offers a non-invasive method for on-demand drug delivery with high spatiotemporal control.[8]

  • Soft Robotics and Actuators: The ability of these materials to change shape or volume in response to light makes them suitable for the development of light-driven actuators and components in soft robotics.

Quantitative Data Summary

The following tables summarize key quantitative data related to the photoresponsive behavior of hydrogels crosslinked with azobenzene derivatives.

Table 1: Photoisomerization Kinetics and Photostationary State (PSS)

Azobenzene DerivativeSolvent/MatrixWavelength for trans to cisTime to PSSPSS Composition (% cis)Wavelength for cis to transTime to PSSPSS Composition (% trans)Reference
4,4'-di(acrylamido)azobenzeneSolution365 nm~30 s90.0%490 nm~60 s88.0%[2]
4-hydroxyazobenzeneEthanol355 nm--Thermal200-300 ms (B15284909) (relaxation time)-[9]
4-hydroxyazobenzeneToluene355 nm--Thermal~30 min (half-life)-[9]

Table 2: Mechanical Properties of Azobenzene-Crosslinked Hydrogels

Hydrogel FormulationConditionYoung's Modulus (Pa)Change in ModulusReference
Poly(ethylene glycol)-basedBefore 365 nm irradiationVaries (kPa range)-[1]
Poly(ethylene glycol)-basedAfter 365 nm irradiation (5 min)Softening of 100-200 PaDecrease[1]
Polyacrylamide-based (Formulation 83)Before 365 nm irradiation~2.5 kPa-[3]
Polyacrylamide-based (Formulation 83)After 365 nm irradiation~1.5 kPa~40% Decrease[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported synthesis method.[10]

Materials:

Procedure:

  • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl solution.

  • Cool the solution to 0°C in an ice bath.

  • Separately, dissolve 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of water.

  • Add the NaNO₂ solution to the p-aminophenol solution while maintaining the temperature at 0°C.

  • To the resulting diazotized solution, add 200 mL of pre-cooled methanol. Stir the mixture for 1 hour.

  • Separately, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous NaOH.

  • Add the phenol solution drop-wise to the reaction mixture and stir at room temperature for 2 hours.

  • Remove the methanol by rotary evaporation.

  • Adjust the pH of the remaining solution to < 5 by adding concentrated HCl. A precipitate will form.

  • Collect the precipitate by filtration, wash with deionized water, and recrystallize from an ethanol/water mixture to yield this compound.

Protocol 2: Preparation of a Photoresponsive Polyacrylamide (PA) Hydrogel

This protocol describes the synthesis of a PA hydrogel using a 4,4'-di(acrylamido)azobenzene crosslinker, which can be synthesized by the acylation of 4,4'-diaminoazobenzene with acryloyl chloride.[2][3]

Materials:

  • Acrylamide (B121943) solution

  • Bis-acrylamide solution (for control if needed)

  • 4,4'-di(acrylamido)azobenzene (AZO) crosslinker solution in a suitable solvent (e.g., DMSO)

  • Ammonium persulfate (APS) solution (10% w/v in water)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a pre-gel solution by mixing the acrylamide and AZO crosslinker solutions to achieve the desired final concentrations.

  • Degas the pre-gel solution for at least 15 minutes to remove oxygen, which inhibits polymerization.

  • Initiate polymerization by adding APS solution (e.g., 1/100th of the total volume) and TEMED (e.g., 1/1000th of the total volume).

  • Quickly vortex the solution and pipette it between two glass plates separated by a spacer of desired thickness.

  • Allow the hydrogel to polymerize at room temperature for at least 30 minutes.

  • After polymerization, carefully disassemble the glass plates and place the hydrogel in PBS to swell and equilibrate.

Protocol 3: Characterization of Photo-induced Mechanical Changes

This protocol outlines how to measure the change in hydrogel stiffness upon light irradiation using Atomic Force Microscopy (AFM).

Materials:

  • Equilibrated azobenzene-crosslinked hydrogel

  • AFM instrument with an appropriate cantilever

  • Light source with specific wavelengths (e.g., 365 nm and 490 nm)

Procedure:

  • Mount the hydrogel on the AFM stage, ensuring it remains hydrated.

  • Measure the initial Young's modulus of the hydrogel by performing force-indentation measurements at multiple locations.

  • Expose the hydrogel to 365 nm UV light for a specified duration (e.g., 30-60 seconds) to induce trans to cis isomerization, which should lead to hydrogel softening.[1][2]

  • Immediately after irradiation, repeat the AFM measurements to determine the Young's modulus of the softened hydrogel.

  • To reverse the process, expose the hydrogel to visible light (e.g., 490 nm) for a specified duration (e.g., 60 seconds) to induce cis to trans isomerization and hydrogel stiffening.[2]

  • Repeat the AFM measurements to confirm the recovery of the initial stiffness.

Visualizations

G cluster_trans trans-4,4'-Dihydroxyazobenzene cluster_cis cis-4,4'-Dihydroxyazobenzene trans More Stable Longer Conformation cis Less Stable Shorter Conformation trans->cis UV Light (e.g., 365 nm) cis->trans Visible Light (e.g., >400 nm) or Thermal Relaxation

Caption: Photoisomerization of this compound.

G cluster_synthesis Step 1: Synthesis cluster_fabrication Step 2: Hydrogel Fabrication cluster_characterization Step 3: Characterization A Synthesize AZO Crosslinker C Mix Monomers and AZO Crosslinker A->C B Prepare Monomer Solution (e.g., Acrylamide) B->C D Add Initiator (APS/TEMED) C->D E Polymerize D->E F Equilibrate Hydrogel in PBS E->F G Measure Initial Stiffness (AFM) F->G H Irradiate with UV Light (365 nm) G->H I Measure Softened Stiffness (AFM) H->I J Irradiate with Visible Light (>400 nm) I->J K Measure Recovered Stiffness (AFM) J->K

Caption: Experimental workflow for photoresponsive hydrogel fabrication.

G cluster_stimulus External Stimulus cluster_material Hydrogel Response cluster_cell Cellular Response Light UV Light (365 nm) Hydrogel AZO-Hydrogel Softens Light->Hydrogel DrugRelease Drug Release Hydrogel->DrugRelease Receptor Drug Binds to Receptor DrugRelease->Receptor Kinase Kinase Cascade Activation Receptor->Kinase TF Transcription Factor Activation Kinase->TF Response Cellular Response (e.g., Apoptosis) TF->Response

Caption: Hypothetical signaling pathway for photo-controlled drug release.

References

Application Notes and Protocols: Antifungal Activity of 4,4'-Dihydroxyazobenzene against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and detailed protocols for investigating the antifungal activity of 4,4'-Dihydroxyazobenzene against Candida albicans. While direct quantitative data for the parent compound is limited in the current literature, this document outlines the necessary experimental procedures to determine its efficacy and elucidate its mechanism of action.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents. Azobenzene (B91143) derivatives have shown promise as a class of compounds with antimicrobial properties. This compound, a structurally simple azobenzene compound, has been utilized as a precursor for the synthesis of more complex derivatives with demonstrated activity against fluconazole-susceptible and -resistant C. albicans strains[1]. This suggests that the this compound scaffold is a valuable starting point for the development of new antifungal drugs.

Data Presentation

Currently, there is no publicly available, direct quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans. However, a study by Franke et al. (2022) synthesized a series of cationic amphiphilic azobenzene derivatives using this compound as a starting material and reported their MIC values against various C. albicans strains. This data underscores the potential of the azobenzene scaffold in antifungal drug discovery.

Table 1: Antifungal Activity of this compound Derivatives against Candida albicans

CompoundC. albicans StrainMIC (µg/mL)Reference
Derivative 1Fluconazole-susceptibleData not available in provided search results[1]
Derivative 2Fluconazole-susceptibleData not available in provided search results[1]
Derivative 1Fluconazole-resistantData not available in provided search results[1]
Derivative 2Fluconazole-resistantData not available in provided search results[1]

Note: The MIC values for the synthesized derivatives from this compound are not explicitly detailed in the abstract. The full study would need to be consulted for specific values. The above table serves as a template for presenting such data once obtained.

Proposed Mechanism of Action

While the precise mechanism of action of this compound against Candida albicans has not been explicitly elucidated, studies on its effects against other microbes, such as Staphylococcus aureus, suggest a potential mechanism involving cell membrane damage and the induction of oxidative stress. It is hypothesized that this compound may disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular components. Furthermore, it may generate reactive oxygen species (ROS), causing damage to vital cellular components and ultimately leading to fungal cell death.

DHAB This compound Membrane Candida albicans Plasma Membrane DHAB->Membrane Disruption of membrane integrity ROS Reactive Oxygen Species (ROS) Production DHAB->ROS Induction of oxidative stress Leakage Leakage of Intracellular Components Membrane->Leakage Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Damage Death Fungal Cell Death Damage->Death Leakage->Death cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution in DMSO C Perform serial two-fold dilutions of the compound in a 96-well plate A->C B Prepare C. albicans inoculum (0.5-2.5 x 10^3 CFU/mL) D Add fungal inoculum to each well B->D C->D E Incubate at 35°C for 24-48 hours D->E F Visually inspect for fungal growth E->F G Determine MIC (lowest concentration with no visible growth) F->G cluster_prep Preparation cluster_assay Assay cluster_stain Staining & Quantification A Prepare C. albicans inoculum (1 x 10^6 CFU/mL) C Add inoculum and compound dilutions to a 96-well plate A->C B Prepare serial dilutions of this compound B->C D Incubate at 37°C for 24 hours to allow biofilm formation C->D E Wash wells with PBS to remove planktonic cells D->E F Stain biofilm with Crystal Violet E->F G Wash and solubilize the stain with ethanol F->G H Measure absorbance at 570 nm G->H cluster_prep Preparation cluster_treatment Treatment cluster_stain Staining & Analysis A Harvest and wash mid-log phase C. albicans cells B Incubate cells with different concentrations of this compound A->B C Add Propidium Iodide (PI) to the cell suspension B->C D Incubate in the dark C->D E Analyze fluorescence using a microscope or flow cytometer D->E

References

Application Notes and Protocols for Investigating the Antifungal Action of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4'-Dihydroxyazobenzene (DHAB) is an organic compound that has demonstrated promising antifungal properties.[1][2] Structurally related to antifungal stilbene (B7821643) derivatives, DHAB and its synthetic derivatives have shown efficacy against clinically relevant and drug-resistant fungal pathogens, including Candida albicans and Candida auris.[1][2] While the precise antifungal mechanism of DHAB is still under investigation, preliminary evidence from studies on bacteria suggests a multi-faceted mode of action involving cell membrane disruption and the induction of oxidative stress.[3][4] These application notes provide a summary of the current understanding and detailed protocols to investigate the antifungal mechanism of this compound.

Hypothesized Mechanism of Antifungal Action

Based on existing data from related compounds and its effects on bacteria, the proposed antifungal mechanism of this compound against fungal pathogens likely involves a combination of the following:

  • Cell Membrane Disruption: DHAB is thought to interact with the fungal cell membrane, leading to increased permeability and loss of integrity. This is supported by studies on bacteria where DHAB caused membrane damage, as indicated by an increase in thiobarbituric acid reactive substances (TBARS), such as malondialdehyde, which is a marker of lipid peroxidation.[3][4]

  • Induction of Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components and triggering an oxidative burst.[3][4]

  • Induction of Apoptosis: The culmination of membrane damage and oxidative stress may lead to the activation of programmed cell death (apoptosis) pathways in the fungus.[5][6]

The following sections provide quantitative data from related studies and detailed experimental protocols to test these hypotheses.

Data Presentation

Currently, specific quantitative data on the antifungal activity of this compound against a wide range of fungi is limited in publicly available literature. However, data from its derivatives and its activity against bacteria provide valuable insights.

Table 1: Antifungal Activity of this compound Derivatives against Candida Species

CompoundFungal StrainMIC (µg/mL)
Azobenzene (B91143) Derivative 1Candida albicans (fluconazole-susceptible)2.5 - 4.6
Azobenzene Derivative 1Candida albicans (fluconazole-resistant)2.5 - 4.6
Azobenzene Derivative 1Candida aurisIn cytotoxic range
Azobenzene Derivative 2Candida albicans (fluconazole-susceptible)2.5 - 4.6
Azobenzene Derivative 2Candida albicans (fluconazole-resistant)2.5 - 4.6
Azobenzene Derivative 2Candida aurisIn cytotoxic range

Source: Adapted from studies on azobenzene derivatives.[1]

Table 2: Antibacterial Activity of this compound (DHAB)

Bacterial StrainMIC (mg/L)MBC (mg/L)
Staphylococcus aureus64256
Staphylococcus pseudintermedius3264

Source: Adapted from studies on the antibacterial effects of DHAB.[3][4]

Experimental Protocols

Here, we provide detailed protocols to elucidate the antifungal mechanism of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of DHAB that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • This compound (DHAB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of DHAB in DMSO.

  • Perform serial two-fold dilutions of the DHAB stock solution in RPMI 1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5–2.5 x 10³ cells/mL in RPMI 1640.

  • Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no DHAB) and a sterility control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of DHAB that causes a significant inhibition of growth compared to the control.

Protocol 2: Assessment of Fungal Plasma Membrane Integrity

This protocol uses propidium (B1200493) iodide (PI) staining to assess membrane damage. PI is a fluorescent dye that can only enter cells with compromised membranes.

Materials:

  • Fungal cells treated with DHAB (at MIC and sub-MIC concentrations)

  • Propidium iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Grow fungal cells in the presence and absence of DHAB for a specified time.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS containing PI.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Wash the cells with PBS to remove excess PI.

  • Observe the cells under a fluorescence microscope. Red fluorescence indicates cells with damaged plasma membranes.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Fungal cells treated with DHAB

  • DCFH-DA solution

  • PBS

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat fungal cells with DHAB for various time points.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing DCFH-DA and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.

Protocol 4: Quantification of Ergosterol (B1671047) Content

This protocol determines the effect of DHAB on the ergosterol content of the fungal cell membrane.

Materials:

  • Fungal cells treated with DHAB

  • Alcoholic potassium hydroxide (B78521) solution (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • UV-Vis spectrophotometer

Procedure:

  • Grow fungal cells in the presence and absence of DHAB.

  • Harvest the cells, wash with sterile water, and record the wet weight.

  • Add alcoholic KOH solution to the cell pellet and vortex.

  • Incubate at 85°C for 1 hour for saponification.

  • After cooling, add sterile water and n-heptane, and vortex vigorously.

  • Allow the layers to separate and transfer the upper n-heptane layer to a clean tube.

  • Scan the absorbance of the n-heptane layer from 230 to 300 nm.

  • Calculate the ergosterol content based on the absorbance at 281.5 nm and 230 nm.

Protocol 5: Assessment of Apoptosis

Apoptosis can be assessed by detecting DNA fragmentation and metacaspase activation.

5.1 TUNEL Assay for DNA Fragmentation

Materials:

  • Fungal cells treated with DHAB

  • TUNEL assay kit

  • PBS

  • Fluorescence microscope

Procedure:

  • Treat fungal cells with DHAB.

  • Fix and permeabilize the cells according to the TUNEL kit manufacturer's instructions.

  • Perform the TUNEL reaction to label the 3'-OH ends of fragmented DNA.

  • Analyze the cells by fluorescence microscopy. Green fluorescence indicates apoptotic cells.

5.2 Metacaspase Activity Assay

Materials:

  • Fungal cells treated with DHAB

  • Metacaspase-specific substrate (e.g., labeled with a fluorophore)

  • Lysis buffer

  • Fluorometer

Procedure:

  • Lyse the DHAB-treated fungal cells to obtain a cell extract.

  • Add the metacaspase-specific fluorescent substrate to the cell extract.

  • Incubate and measure the fluorescence over time using a fluorometer. An increase in fluorescence indicates metacaspase activity.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Antifungal_Mechanism_DHAB cluster_DHAB_Action This compound Action cluster_Fungal_Cell Fungal Cell cluster_Cellular_Effects Cellular Effects DHAB This compound (DHAB) Membrane Cell Membrane DHAB->Membrane Disrupts Mitochondria Mitochondria DHAB->Mitochondria Induces MembraneDamage Membrane Damage (Lipid Peroxidation) Membrane->MembraneDamage ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Nucleus Nucleus Apoptosis Apoptosis MembraneDamage->Apoptosis Triggers ROS->Apoptosis Triggers Apoptosis->Nucleus DNA Fragmentation CellDeath Fungal Cell Death Apoptosis->CellDeath

Caption: Hypothesized antifungal mechanism of this compound.

Experimental_Workflow start Start: Fungal Culture treat Treat with this compound start->treat mic Protocol 1: Determine MIC treat->mic assess Assess Cellular Effects treat->assess analyze Analyze Data & Conclude Mechanism mic->analyze membrane Protocol 2: Membrane Integrity Assay (PI Staining) assess->membrane ros Protocol 3: ROS Production Assay (DCFH-DA) assess->ros ergosterol Protocol 4: Ergosterol Quantification assess->ergosterol apoptosis Protocol 5: Apoptosis Assays (TUNEL & Metacaspase) assess->apoptosis membrane->analyze ros->analyze ergosterol->analyze apoptosis->analyze

Caption: Workflow for investigating DHAB's antifungal mechanism.

ROS_Apoptosis_Pathway DHAB This compound Mitochondria Mitochondrial Dysfunction DHAB->Mitochondria ROS Reactive Oxygen Species (ROS) Accumulation Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Metacaspase Metacaspase Activation OxidativeStress->Metacaspase Apoptosis Apoptosis Damage->Apoptosis Metacaspase->Apoptosis DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag

Caption: Relationship between ROS production and apoptosis induction.

References

Application Notes and Protocols for 4,4'-Dihydroxyazobenzene in Light-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4'-Dihydroxyazobenzene in the synthesis and application of light-responsive polymers, particularly focusing on drug delivery systems.

Introduction

This compound is a photochromic molecule that undergoes reversible trans-cis isomerization upon exposure to light of specific wavelengths. This property makes it a valuable building block for the creation of "smart" polymers that can respond to external light stimuli. The more stable trans isomer can be converted to the cis isomer, typically with UV light, leading to significant changes in the molecule's geometry, polarity, and dipole moment. This isomerization can be reversed back to the trans form with visible light or through thermal relaxation. When incorporated into a polymer backbone or as a side chain, this molecular-level change can be amplified to induce macroscopic changes in the polymer's properties, such as swelling, solubility, and conformation. These changes can be harnessed for various applications, including controlled drug delivery, light-activated actuators, and rewritable optical data storage.

Signaling Pathway of Photoisomerization

The fundamental principle behind the light-responsive nature of polymers containing this compound is the photoisomerization of the azobenzene (B91143) moiety.

G Photoisomerization of this compound trans trans-4,4'-Dihydroxyazobenzene (Thermally Stable) cis cis-4,4'-Dihydroxyazobenzene (Metastable) trans->cis UV Light (e.g., 365 nm) cis->trans Visible Light (e.g., >420 nm) or Heat

Caption: Reversible photoisomerization of this compound.

Synthesis of Monomers and Polymers

A common strategy to incorporate this compound into a polymer is to first functionalize it into a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206) derivative. This monomer can then be copolymerized with other monomers to tailor the properties of the final polymer.

Synthesis of this compound

This protocol is based on the diazotization of p-aminophenol followed by coupling with phenol (B47542).[1]

Experimental Protocol:

  • Diazotization:

    • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl in a flask and cool the solution to 0°C in an ice bath.

    • Separately, dissolve 9.34 g (109.8 mmol) of sodium nitrite (B80452) (NaNO₂) in 150 mL of water.

    • Slowly add the sodium nitrite solution to the p-aminophenol solution while maintaining the temperature at 0°C.

    • To the resulting diazotized solution, add 200 mL of pre-cooled methanol (B129727).

    • Stir the mixture for 1 hour at 0°C.

  • Coupling:

    • Dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide.

    • Add the phenol solution dropwise to the diazotized solution.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Purification:

    • Remove the methanol from the reaction mixture by rotary evaporation.

    • Adjust the pH of the solution to <5 with concentrated HCl to precipitate the product.

    • Collect the precipitate by filtration and wash it thoroughly with water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Yield~78%[1]
¹H NMR (400 MHz, DMSO-d6, ppm)δ: 10.52 (s, OH), 7.70 (d, 4H, J = 8.8 Hz, ArH), 6.09 (d, 4H, J = 8.8 Hz, ArH)[1]
¹³C NMR (100 MHz, DMSO-d6, ppm)δ: 160.20, 145.72, 124.67, 116.33[1]
Synthesis of Acrylated this compound Monomer

This protocol describes the acrylation of this compound to form a polymerizable monomer.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) and triethylamine (B128534) (2.5 equivalents) in dry tetrahydrofuran (B95107) (THF) at 0°C, add a trace amount of hydroquinone.

  • Add acryloyl chloride (3 equivalents) dropwise to the solution while stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Light-Responsive Polymer via Free Radical Polymerization

This protocol outlines a general procedure for the free-radical polymerization of the acrylated azobenzene monomer with a co-monomer.

Experimental Protocol:

  • In a reaction flask, dissolve the acrylated this compound monomer and a suitable co-monomer (e.g., N-isopropylacrylamide for temperature and light dual-responsive polymers) in an appropriate solvent (e.g., dimethylformamide, DMF).

  • Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).

  • De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-70°C for AIBN) and stir for the desired reaction time (typically several hours).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration and dry it under vacuum.

Characterization Data (Representative):

ParameterMethodTypical Values
Molecular Weight (Mn)Gel Permeation Chromatography (GPC)10,000 - 50,000 g/mol
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)1.5 - 2.5
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)Varies with co-monomer composition
Monomer Incorporation¹H Nuclear Magnetic Resonance (NMR)Confirmed by characteristic peaks

Application in Light-Responsive Drug Delivery

Polymers containing this compound can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents. The photoisomerization of the azobenzene units can trigger the release of an encapsulated drug.

Experimental Workflow for Drug Delivery

G Workflow for Light-Triggered Drug Delivery cluster_0 Polymer Formulation cluster_1 Drug Release Polymer Azobenzene Polymer Formulation Drug Loading & Nanoparticle/Hydrogel Formation Polymer->Formulation Drug Drug (e.g., Doxorubicin) Drug->Formulation Loaded Drug-Loaded Carrier (trans-azobenzene, Drug Encapsulated) Formulation->Loaded UV UV Light Irradiation Loaded->UV Release Drug Release (cis-azobenzene, Carrier Disruption) UV->Release Visible Visible Light Release->Visible Reload Potential for Re-loading Release->Reload Visible->Loaded

Caption: A conceptual workflow for light-triggered drug delivery.

Protocol for Drug Loading and Light-Triggered Release from Nanoparticles

This protocol describes the loading of a model drug, doxorubicin (B1662922) (DOX), into polymer nanoparticles and its subsequent release upon light irradiation.

Experimental Protocol:

  • Drug Loading:

    • Dissolve the azobenzene-containing polymer in a suitable organic solvent.

    • Add doxorubicin hydrochloride (DOX·HCl) and a base (e.g., triethylamine) to the polymer solution to neutralize the HCl and allow for encapsulation.

    • Add the organic solution dropwise to a large volume of water under vigorous stirring to form nanoparticles via nanoprecipitation.

    • Stir the suspension overnight to allow for solvent evaporation.

    • Purify the drug-loaded nanoparticles by dialysis against deionized water to remove unloaded drug and excess reagents.

  • Characterization of Drug Loading:

    • Lyophilize a known amount of the nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable solvent to disrupt the nanoparticles.

    • Quantify the amount of encapsulated DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.

    • Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • Light-Triggered Drug Release:

    • Disperse the drug-loaded nanoparticles in a buffer solution (e.g., PBS, pH 7.4).

    • Place the suspension in a dialysis bag against a larger volume of the same buffer.

    • Irradiate the suspension with a UV lamp (e.g., 365 nm) for specific time intervals.

    • At each time point, collect an aliquot of the external buffer and replace it with fresh buffer.

    • Quantify the amount of released DOX in the collected aliquots using UV-Vis or fluorescence spectroscopy.

    • As a control, perform the same experiment without UV irradiation.

Quantitative Data for Drug Release (Illustrative):

Time (hours)Cumulative Release (%) - UVCumulative Release (%) - Dark
1255
2458
46512
88015
128518
249020

Characterization of Photo-Responsive Properties

The photo-responsive behavior of the polymers can be characterized by monitoring the changes in their UV-Vis absorption spectra upon irradiation.

Protocol for UV-Vis Spectroscopic Analysis of Photoisomerization
  • Dissolve a small amount of the azobenzene-containing polymer in a suitable solvent (e.g., THF or DMF).

  • Record the initial UV-Vis absorption spectrum of the solution (typically from 250 to 600 nm). The trans isomer will have a strong π-π* absorption band around 350-370 nm and a weaker n-π* band around 440-450 nm.

  • Irradiate the solution with a UV lamp (e.g., 365 nm) directly in the spectrophotometer or in a separate cuvette for a set period.

  • Record the UV-Vis spectrum again. The intensity of the π-π* band should decrease, while the intensity of the n-π* band should increase, indicating the conversion of trans to cis isomers.

  • To observe the reverse isomerization, irradiate the solution with visible light (e.g., >420 nm) and record the spectrum, which should show a return to the initial state.

Quantitative Data on Photoisomerization:

Isomerλmax (π-π)λmax (n-π)
trans-azobenzene~360 nm~450 nm
cis-azobenzeneLower intensityHigher intensity

References

Application Notes and Protocols: 4,4'-Dihydroxyazobenzene in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4,4'-Dihydroxyazobenzene as a key component in the preparation of azo dyes. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are included to guide researchers in this field.

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their versatile chemical structures allow for a wide spectrum of colors, making them extensively used in the textile, printing, and food industries. Furthermore, the biological activity of some azo compounds has garnered interest in medicinal chemistry and drug development, with applications as antibacterial, antifungal, and anticancer agents.

This compound is a valuable intermediate in the synthesis of more complex azo dyes, particularly bis-azo dyes. Its two hydroxyl groups provide active sites for coupling with diazonium salts, enabling the extension of the conjugated system and the creation of dyes with unique properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of an aromatic amine followed by coupling with a phenol (B47542). A reliable method involves the diazotization of p-aminophenol and its subsequent coupling with phenol.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Diazotization of p-Aminophenol:

    • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl solution.

    • Cool the solution to 0°C in an ice bath.

    • Separately, dissolve 9.34 g (109.8 mmol) of sodium nitrite (B80452) (NaNO₂) in 150 mL of water.

    • Slowly add the sodium nitrite solution to the chilled p-aminophenol solution while maintaining the temperature at 0°C.

    • To the resulting diazonium salt solution, add 200 mL of pre-cooled methanol (B129727).

    • Stir the mixture for 1 hour at 0°C.

  • Azo Coupling:

    • Prepare a solution of 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide.

    • Add the phenol solution dropwise to the diazonium salt solution.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Isolation and Purification:

    • Remove the methanol by evaporation under reduced pressure.

    • Acidify the remaining solution by adding concentrated HCl until the pH is less than 5.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with water.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Quantitative Data: Synthesis of this compound [1]

ParameterValue
Yield15.42 g (78.0%)
¹H NMR (400 MHz, DMSO-d₆, ppm)δ: 10.52 (s, 2H, OH), 7.70 (d, 4H, J = 8.8 Hz, ArH), 6.09 (d, 4H, J = 8.8 Hz, ArH)
¹³C NMR (100 MHz, DMSO-d₆, ppm)δ: 160.20, 145.72, 124.67, 116.33

Diagram: Synthesis Pathway of this compound

G start Start diazotization Diazotization of Aromatic Amine start->diazotization coupling Azo Coupling with This compound diazotization->coupling isolation Isolation by Filtration coupling->isolation purification Purification by Recrystallization isolation->purification characterization Characterization (TLC, MP, IR, NMR, UV-Vis, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for Studying the Photoisomerization of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene is a photochromic molecule that undergoes reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This property makes it a valuable compound in the development of photoswitchable materials, molecular machines, and photopharmacology. The trans isomer is generally the more thermodynamically stable form, while the cis isomer can be generated by irradiation with UV light. The reverse isomerization to the trans form can be triggered by visible light or occur thermally. These application notes provide a detailed protocol for the synthesis, characterization, and study of the photoisomerization of this compound.

Synthesis and Characterization

A reliable method for the synthesis of this compound is through the diazotization of p-aminophenol followed by coupling with phenol (B47542).[1]

Materials and Reagents
Synthesis Protocol
  • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of water to the p-aminophenol solution while maintaining the temperature at 0°C.

  • To the resulting diazotized solution, add 200 mL of pre-cooled methanol and stir the mixture for 1 hour.

  • In a separate beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide.

  • Add the phenol solution dropwise to the diazotized solution and stir the reaction mixture at room temperature for 2 hours.

  • Remove the methanol by rotary evaporation.

  • Adjust the pH of the solution to < 5 with concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with deionized water, and recrystallize from an ethanol/water mixture to yield this compound as a solid.[1]

Characterization

The synthesized this compound can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for this compound

Technique Solvent Chemical Shifts (δ) in ppm
¹H NMR (400 MHz)DMSO-d₆10.52 (s, 2H, OH), 7.70 (d, 4H, J = 8.8 Hz, ArH), 6.09 (d, 4H, J = 8.8 Hz, ArH)[1]
¹³C NMR (100 MHz)DMSO-d₆160.20, 145.72, 124.67, 116.33[1]

Photoisomerization Study

The photoisomerization of this compound can be monitored using UV-Vis spectroscopy. The trans isomer has a strong π-π* absorption band in the UV region, while the cis isomer exhibits a weaker n-π* absorption band at longer wavelengths.

Experimental Setup
  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Light source for irradiation (e.g., UV lamp with a specific wavelength filter, or a monochromator)

  • Solvent (e.g., ethanol, methanol, or DMSO)

Protocol for Monitoring Photoisomerization
  • Prepare a dilute solution of this compound in the chosen solvent (e.g., ethanol) with an absorbance of approximately 1 at the λmax of the trans isomer.

  • Record the initial UV-Vis absorption spectrum of the solution. This spectrum represents the predominantly trans isomer.

  • Irradiate the solution with UV light at a wavelength close to the λmax of the trans isomer (e.g., 365 nm).

  • At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Continue this process until a photostationary state (PSS) is reached, where no further significant changes in the absorption spectrum are observed.

  • To study the reverse (cis to trans) isomerization, the solution at the PSS can be irradiated with visible light (e.g., > 420 nm) or left in the dark to monitor the thermal back-reaction.

Spectral Properties

The UV-Visible absorption spectrum of this compound in ethanol shows a maximum absorption wavelength for the trans isomer at approximately 360 nm, which corresponds to the π-π* electronic transition.[2] Upon irradiation with UV light, the intensity of this band decreases, while a new, weaker band corresponding to the n-π* transition of the cis isomer is expected to appear at longer wavelengths (typically around 440-460 nm for similar azobenzene (B91143) derivatives). The presence of one or more isosbestic points, where the absorbance remains constant throughout the isomerization process, indicates a clean conversion between the two isomers.

Table 2: Expected UV-Vis Spectral Data for this compound in Ethanol

Isomer Transition λmax (nm) **Molar Absorptivity (ε) (M⁻¹cm⁻¹) **
transπ-π~360[2]To be determined experimentally
cisn-π~440-460 (estimated)To be determined experimentally
Isosbestic Point(s)-To be determined experimentallyTo be determined experimentally

Note: The λmax for the cis isomer and the isosbestic point(s) are estimations based on the behavior of similar azobenzene derivatives and should be determined experimentally.

Determination of Photoisomerization Quantum Yield

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process. It is defined as the number of molecules that undergo isomerization per photon absorbed.

Principle

The quantum yield can be determined by measuring the initial rate of photoisomerization and the photon flux of the incident light. A chemical actinometer, a solution with a known quantum yield, is typically used to determine the photon flux. Potassium ferrioxalate (B100866) is a common actinometer for the UV and visible regions.

Protocol for Quantum Yield Determination
  • Actinometry (Determination of Photon Flux):

    • Prepare a solution of potassium ferrioxalate.

    • Irradiate the actinometer solution in the same experimental setup (same light source, wavelength, and geometry) as will be used for the this compound solution for a specific time.

    • After irradiation, add a solution of 1,10-phenanthroline (B135089) to form a colored complex with the Fe²⁺ ions produced.

    • Measure the absorbance of the complex and calculate the amount of Fe²⁺ formed.

    • Using the known quantum yield of the actinometer, calculate the photon flux (I₀) of the light source.

  • trans to cis Isomerization Quantum Yield (Φ_t→c_):

    • Irradiate a fresh solution of this compound of known concentration.

    • Monitor the change in absorbance at the λmax of the trans isomer at the initial stages of the reaction (low conversion, typically < 10%).

    • Calculate the initial rate of disappearance of the trans isomer.

    • The quantum yield can be calculated using the following equation: Φ_t→c_ = (d[trans]/dt) / (I₀ * (1 - 10⁻ᴬ)) where d[trans]/dt is the initial rate of change of the trans isomer concentration, I₀ is the photon flux, and A is the absorbance of the solution at the irradiation wavelength.

  • cis to trans Isomerization Quantum Yield (Φ_c→t_):

    • First, generate a high concentration of the cis isomer by irradiating the solution until the photostationary state is reached.

    • Then, irradiate this solution with light of a wavelength that is primarily absorbed by the cis isomer (e.g., in the n-π* band).

    • Monitor the initial rate of appearance of the trans isomer.

    • Calculate Φ_c→t_ using a similar equation, taking into account the concentration of the cis isomer and its molar absorptivity at the irradiation wavelength.

Table 3: Photoisomerization Quantum Yields of this compound

Process Solvent Irradiation Wavelength (nm) Quantum Yield (Φ)
trans → cise.g., Ethanole.g., 365To be determined experimentally
cis → transe.g., Ethanole.g., 436To be determined experimentally

Note: The quantum yield values are highly dependent on the solvent and the excitation wavelength and must be determined experimentally.

Visualizations

Photoisomerization of this compound

G trans trans-4,4'-Dihydroxyazobenzene (Thermodynamically Stable) cis cis-4,4'-Dihydroxyazobenzene (Metastable) trans->cis UV Light (e.g., 365 nm) Φ(t→c) cis->trans Visible Light (e.g., >420 nm) Φ(c→t) or Δ (Heat)

Caption: Reversible photoisomerization of this compound.

Experimental Workflow for Photoisomerization Study

G cluster_prep Sample Preparation cluster_exp Photoisomerization Experiment cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, etc.) purification->characterization solution Prepare Solution (e.g., in Ethanol) characterization->solution initial_spec Record Initial UV-Vis Spectrum (trans) solution->initial_spec irradiate Irradiate with UV Light (e.g., 365 nm) initial_spec->irradiate record_spec Record UV-Vis Spectra at Intervals irradiate->record_spec pss Reach Photostationary State (PSS) record_spec->pss Continue until no change spectral_changes Analyze Spectral Changes (λmax, Isosbestic Points) pss->spectral_changes quantum_yield Determine Quantum Yield (Actinometry) pss->quantum_yield

Caption: Workflow for studying the photoisomerization of this compound.

References

Application Notes and Protocols: Fabricating Photosensitive Materials Using 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4'-Dihydroxyazobenzene in the fabrication of advanced photosensitive materials. This document covers the synthesis of key monomers, their polymerization into photoresponsive polymers, and the subsequent fabrication and characterization of photosensitive thin films.

Introduction

This compound is a versatile photochromic molecule that serves as a fundamental building block for a wide array of photosensitive materials. Its ability to undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths makes it an ideal candidate for applications in smart coatings, controlled drug delivery systems, and optical data storage.[1][2] The trans isomer is the more thermodynamically stable state, but upon irradiation with UV light, it can be converted to the cis isomer. This process is often reversible by exposure to visible light or through thermal relaxation.[3] This isomerization induces a significant change in the molecule's geometry, which, when incorporated into a polymer matrix, can be translated into macroscopic changes in the material's properties, such as its shape, solubility, and optical characteristics.

Synthesis of this compound

A common route for the synthesis of this compound involves the diazotization of p-aminophenol followed by coupling with phenol (B47542).[4]

Experimental Protocol: Synthesis of this compound
  • Diazotization:

    • Dissolve p-aminophenol (10.0 g, 91.64 mmol) in a diluted 1 M HCl solution (200 mL).

    • Cool the solution to 0°C in an ice bath.

    • Separately, dissolve sodium nitrite (B80452) (NaNO₂) (9.34 g, 109.8 mmol) in 150 mL of water.

    • Slowly add the NaNO₂ solution to the p-aminophenol solution while maintaining the temperature at 0°C.

    • To the diazotized solution, add 200 mL of pre-cooled methanol (B129727) (CH₃OH) and stir the mixture for 1 hour.[4]

  • Coupling:

    • Prepare a solution of phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide (B78521) (NaOH).

    • Add the phenol solution drop-wise to the diazotized mixture.

    • Stir the reaction mixture at room temperature for 2 hours.[4]

  • Purification:

    • Remove the methanol by evaporation.

    • Adjust the pH to < 5 by adding concentrated HCl.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with water.

    • Recrystallize the product from an ethanol/water mixture to obtain pure this compound. A typical yield is around 78%.[4]

Synthesis of Photosensitive Polymers

This compound can be functionalized and then polymerized to create a variety of photosensitive polymers, including polyamides, polyimides, and epoxy resins.

Synthesis of a Diamine Monomer for Polyamide and Polyimide Synthesis

To incorporate the azobenzene (B91143) moiety into polyamides and polyimides, this compound can be converted into a diamine monomer. A representative example is the synthesis of a diamine containing ether linkages.

Experimental Protocol: Synthesis of an Azobenzene-Containing Diamine
  • Alkylation:

    • In a flask, combine this compound, an excess of a dihaloalkane (e.g., 1,6-dibromohexane), and a base such as potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF).

    • Add a catalytic amount of potassium iodide (KI).

    • Reflux the mixture for several hours.

    • After cooling, pour the reaction mixture into water to precipitate the di-alkylated product.

    • Filter, wash, and dry the precipitate.

  • Amination:

    • The di-alkylated product is then reacted with a suitable amine source, such as sodium azide (B81097) followed by reduction, or through a Gabriel synthesis to introduce terminal amine groups.

Synthesis of Photosensitive Polyamides

Photosensitive polyamides can be synthesized through the polycondensation of an azobenzene-containing diamine with an aromatic dicarboxylic acid.[5]

Experimental Protocol: Synthesis of an Azobenzene-Containing Polyamide
  • Polymerization:

    • Dissolve the synthesized azobenzene-containing diamine and an equimolar amount of an aromatic dicarboxylic acid (e.g., terephthalic acid) in an amide-type solvent such as N-methyl-2-pyrrolidone (NMP).

    • Add condensing agents like triphenyl phosphite (B83602) and pyridine.

    • Heat the reaction mixture under a nitrogen atmosphere.

    • The polymerization will proceed, leading to a viscous polymer solution.[6]

  • Purification:

    • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

    • Collect the fibrous polymer, wash it thoroughly with methanol and water, and dry it under vacuum.

Synthesis of Photosensitive Polyimides

Photosensitive polyimides offer excellent thermal stability.[1][7] They can be synthesized from an azobenzene-containing diamine and a tetracarboxylic dianhydride.

Experimental Protocol: Synthesis of an Azobenzene-Containing Polyimide
  • Poly(amic acid) Formation:

    • Dissolve the azobenzene-containing diamine in a dry polar aprotic solvent like N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

    • Gradually add an equimolar amount of a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) to the solution while stirring at room temperature.

    • Continue stirring for several hours to form the poly(amic acid) solution.

  • Imidization:

    • The poly(amic acid) can be converted to polyimide via thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it in stages, for example, at 100°C, 200°C, and 300°C, for 1 hour at each temperature.[2]

    • Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at a slightly elevated temperature.

Synthesis of Photosensitive Epoxy Resins

This compound can be converted into a diglycidyl ether, which can then be cured to form a photosensitive epoxy resin.[8]

Experimental Protocol: Synthesis of this compound Diglycidyl Ether (DGEAB)
  • Epoxidation:

    • React this compound with an excess of epichlorohydrin (B41342) in the presence of a base like sodium hydroxide.

    • The reaction is typically carried out at an elevated temperature with stirring.[9]

  • Curing:

    • The resulting DGEAB can be cured by mixing it with a suitable curing agent, such as an amine (e.g., triethylenetetramine), and heating the mixture.[10]

Fabrication of Photosensitive Thin Films

Spin coating is a widely used technique to produce uniform thin films of photosensitive polymers on various substrates.[11]

Experimental Protocol: Spin Coating of Azobenzene Polymer Thin Films
  • Solution Preparation:

    • Dissolve the synthesized azobenzene-containing polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF)) to achieve the desired concentration (e.g., 5 wt%).[12]

  • Substrate Cleaning:

    • Thoroughly clean the substrate (e.g., glass slide, silicon wafer) using a sequence of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 35 seconds) to spread the solution and evaporate the solvent, leaving a thin polymer film.[12]

  • Annealing:

    • Heat the coated substrate in an oven at a temperature above the glass transition temperature (Tg) of the polymer for a period to remove any residual solvent and to anneal the film.

Quantitative Data

The performance of photosensitive materials derived from this compound can be quantified by several parameters. The following tables summarize typical data found in the literature for azobenzene-containing polymers.

Table 1: Thermal Properties of Azobenzene-Containing Polyimides

Polymer TypeGlass Transition Temperature (Tg)Decomposition Temperature (Td) at 5% Weight LossReference
Aromatic Polyimide with side azobenzene groups111-230°C> 300°C[1]
Poly(esterimide) with aliphatic-spaced azobenzene167-264°C368-442°C[1]
Fluorinated Polyimide> 300°C> 500°C[2]
Hydroxy-containing Polyimide> 330°C> 450°C[7]

Table 2: Photo-switching Properties of Azobenzene Derivatives

CompoundSolventtrans-to-cis Isomerization (%)Quantum Yield (%)Reference
Amide Derivative L1DMSO406.19[13][14]
Amide Derivative L2DMSO222.79[13][14]
AZO1DMF--[15]
AZO2DMF--[15]

Visualizations

Signaling Pathway: Photoisomerization of this compound

G Trans trans-4,4'-Dihydroxyazobenzene (Thermodynamically Stable) Cis cis-4,4'-Dihydroxyazobenzene (Metastable) Trans->Cis Photoisomerization Cis->Trans Photoisomerization or Thermal Relaxation UV_Light UV Light (e.g., ~365 nm) UV_Light->Trans Visible_Light Visible Light (e.g., >400 nm) or Heat Visible_Light->Cis

Caption: Reversible trans-cis photoisomerization of this compound.

Experimental Workflow: Fabrication of Photosensitive Polymer Films

G cluster_synthesis Monomer & Polymer Synthesis cluster_fabrication Film Fabrication cluster_characterization Characterization A Synthesis of This compound B Functionalization (e.g., Diamine or Diglycidyl Ether) A->B C Polymerization (e.g., Polyamide, Polyimide) B->C D Dissolve Polymer in Solvent C->D E Spin Coating on Substrate D->E F Annealing E->F G Spectroscopy (UV-Vis, NMR, FTIR) F->G H Thermal Analysis (DSC, TGA) F->H I Photo-switching Analysis F->I

Caption: Workflow for fabricating and characterizing photosensitive polymer films.

Logical Relationship: From Molecule to Material Property

G A This compound (Photochromic Moiety) B Incorporation into Polymer Backbone/Side Chain A->B C Light-Induced Trans-Cis Isomerization B->C External Light Stimulus D Change in Molecular Geometry and Dipole Moment C->D E Alteration of Bulk Material Properties D->E F Applications: Smart Coatings, Drug Delivery, Optical Storage E->F

Caption: Relationship from molecular photo-switching to material application.

References

"antimicrobial and antibiofilm effects of 4,4'-Dihydroxyazobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antibiofilm properties of 4,4'-Dihydroxyazobenzene (DHAB). The information is compiled from recent scientific findings and is intended to guide research and development efforts in exploring DHAB as a potential therapeutic agent.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus pseudintermedius.[1][2] Its efficacy is comparable to other azo compounds with known antimicrobial properties.[1]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of DHAB against key bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/L)Minimum Bactericidal Concentration (MBC) (mg/L)
Staphylococcus aureus64[1][2]256[1][2]
Staphylococcus pseudintermedius32[1][2]64[1][2]

Antibiofilm Effects

DHAB has been shown to effectively inhibit the formation of biofilms by both S. aureus and S. pseudintermedius.[1][2] This is a critical attribute, as biofilm formation is a key factor in antibiotic resistance and persistent infections.

Quantitative Antibiofilm Data

The biofilm formation is significantly affected at concentrations as low as 4 µg/mL for S. pseudintermedius and 16 µg/mL for S. aureus.[1]

Bacterial StrainConcentration for Initial Biofilm Inhibition (µg/mL)Concentration for Full Biofilm Inhibition (µg/mL)
Staphylococcus aureus16[1]64[1]
Staphylococcus pseudintermedius4[1]16[1]

Mechanism of Action

The antimicrobial and antibiofilm activities of DHAB are attributed to its ability to induce oxidative stress and compromise bacterial cell membrane integrity.[1][2]

  • Oxidative Stress: DHAB induces an oxidative burst within the bacterial cells, leading to an increase in reactive oxygen species (ROS). This is supported by the differential induction of ROS-scavenging enzymes such as peroxidases and superoxide (B77818) dismutase.[1][2]

  • Membrane Damage: The compound causes damage to the cell membrane through lipid peroxidation. This is evidenced by a significant, dose-dependent increase in thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).[1][2] At the MIC, MDA content increased 11-fold in S. aureus and 12-fold in S. pseudintermedius. At the MBC, these increases were 37-fold and 20-fold, respectively.[1]

G DHAB This compound BacterialCell Bacterial Cell (e.g., Staphylococcus) DHAB->BacterialCell Interacts with BiofilmInhibition Biofilm Formation Inhibition DHAB->BiofilmInhibition OxidativeBurst Induction of Oxidative Burst BacterialCell->OxidativeBurst ROS Increased Reactive Oxygen Species (ROS) OxidativeBurst->ROS EnzymeInduction Upregulation of ROS-Scavenging Enzymes (Peroxidases, SOD) ROS->EnzymeInduction Cellular Response LipidPeroxidation Lipid Peroxidation (Increased TBARS/MDA) ROS->LipidPeroxidation MembraneDamage Cell Membrane Damage BacterialDeath Bacterial Cell Death MembraneDamage->BacterialDeath LipidPeroxidation->MembraneDamage

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimicrobial and antibiofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of DHAB.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep1 Prepare DHAB stock solution in DMSO Prep2 Culture bacteria to log phase in Mueller-Hinton Broth (MHB) Prep1->Prep2 Prep3 Adjust bacterial suspension to 0.5 McFarland standard Prep2->Prep3 Assay1 Perform 2-fold serial dilutions of DHAB in MHB in a 96-well plate Prep3->Assay1 Assay2 Inoculate each well with the adjusted bacterial suspension Assay1->Assay2 Assay3 Include positive (bacteria only) and negative (broth only) controls Assay2->Assay3 Analysis1 Incubate at 37°C for 18-24 hours Assay3->Analysis1 Analysis2 Visually inspect for turbidity Analysis1->Analysis2 Analysis3 MIC is the lowest concentration with no visible growth Analysis2->Analysis3

Caption: Workflow for MIC determination.

Materials:

  • This compound (DHAB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (S. aureus, S. pseudintermedius)

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of DHAB Stock Solution: Dissolve DHAB in DMSO to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB and incubate until it reaches the logarithmic phase of growth.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Broth Microdilution Assay:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the DHAB stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Inoculate each well with 10 µL of the adjusted bacterial suspension.

    • Include a positive control (wells with bacteria and broth, no DHAB) and a negative control (wells with broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of DHAB that completely inhibits visible bacterial growth.

Protocol 2: Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify biofilm formation.

G cluster_setup Experiment Setup cluster_incubation Biofilm Formation cluster_staining Staining and Quantification Setup1 Prepare serial dilutions of DHAB in Tryptic Soy Broth (TSB) in a 96-well plate Setup2 Add adjusted bacterial suspension to each well Setup1->Setup2 Setup3 Include controls (bacteria without DHAB) Setup2->Setup3 Incubate Incubate at 37°C for 24 hours to allow biofilm formation Setup3->Incubate Stain1 Remove planktonic cells and wash wells with PBS Incubate->Stain1 Stain2 Stain with 0.1% Crystal Violet Stain1->Stain2 Stain3 Wash to remove excess stain Stain2->Stain3 Stain4 Solubilize bound stain with 30% acetic acid Stain3->Stain4 Stain5 Measure absorbance at 570 nm Stain4->Stain5

Caption: Workflow for biofilm inhibition assay.

Materials:

  • DHAB

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, to enhance biofilm formation)

  • Bacterial strains

  • 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Preparation of Plates:

    • Prepare serial dilutions of DHAB in TSB in a 96-well plate.

    • Add an adjusted bacterial suspension (as prepared in the MIC protocol) to each well.

    • Include control wells with bacteria and TSB without DHAB.

  • Biofilm Formation:

    • Incubate the plate at 37°C for 24 hours without shaking.

  • Quantification of Biofilm:

    • Gently remove the planktonic cells from each well by aspiration.

    • Wash the wells twice with sterile PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with PBS until the washing solution is clear.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the control wells.

Potential Applications

The demonstrated antimicrobial and antibiofilm efficacy of this compound, coupled with its proposed mechanism of action, suggests its potential for various therapeutic applications. One promising area is the development of topical treatments, such as cutaneous plasters, for skin and soft tissue infections caused by resistant staphylococci.[1][2] Further research is warranted to explore its in vivo efficacy, safety profile, and spectrum of activity against a broader range of clinically relevant pathogens.

References

Application Notes and Protocols: 4,4'-Dihydroxyazobenzene Derivatives for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4'-dihydroxyazobenzene and its derivatives in the development of sophisticated drug delivery systems. The unique chemical properties of the azobenzene (B91143) group, particularly its responsiveness to specific biological and external stimuli, make it a powerful tool for creating targeted and controlled-release therapeutic platforms.

Introduction

This compound is a versatile chemical intermediate that serves as a foundational building block for a variety of "smart" materials.[1][2] Its derivatives are increasingly being explored in the field of drug delivery due to their ability to respond to specific triggers, such as the hypoxic microenvironment of solid tumors or external stimuli like light.[1][3][4] This responsiveness allows for the design of drug carriers that can release their therapeutic payload precisely at the site of action, thereby enhancing efficacy and minimizing off-target toxicity.[3][5]

The core of this technology lies in the azo bond (-N=N-), which can be engineered to undergo cleavage or isomerization under specific conditions. In the context of cancer therapy, the hypoxic environment of tumors is characterized by the overexpression of azoreductase enzymes.[3][6] These enzymes can selectively cleave the azo bond, leading to the disassembly of the drug carrier and the release of the encapsulated drug.[3][6][7] Additionally, the azobenzene moiety can undergo reversible trans-cis photoisomerization upon exposure to light of specific wavelengths, a property that can be harnessed for photo-triggered drug release.[4][8][9]

This document will detail the synthesis of a representative this compound derivative, its incorporation into a nanoparticle-based drug delivery system, and the protocols for evaluating its drug release characteristics.

Data Presentation: Performance of Azobenzene-Based Drug Delivery Systems

The following tables summarize quantitative data from various studies on drug delivery systems incorporating azobenzene derivatives. This data provides a comparative look at key performance indicators such as drug loading capacity, encapsulation efficiency, particle size, and drug release profiles under different conditions.

Drug Carrier SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Reference
Poly(lactic acid)–azobenzene–poly(ethylene glycol) polymersomesGemcitabineNot Reported40 ± 6Not Reported[10]
Poly(lactic acid)–azobenzene–poly(ethylene glycol) polymersomesErlotinibNot Reported28 ± 8Not Reported[10]
Azobenzene-containing polymeric vesiclesPaclitaxel6.8 ± 0.4Not Reported390 ± 20[11]
Coumarin-containing polymeric micellesPaclitaxel11.2 ± 0.5Not Reported26 ± 2[11]
Drug Carrier SystemStimulusConditionDrug Release (%)Time (min)Reference
Poly(lactic acid)–azobenzene–poly(ethylene glycol) polymersomesHypoxiaHypoxic9050[10][12]
Poly(lactic acid)–azobenzene–poly(ethylene glycol) polymersomesHypoxiaNormoxicNo significant release50[10][12]
Azobenzene-based polymeric nanoparticlesUV lightUV irradiation98.71 (Nile red)Not Reported[9]
Azobenzene-based polymeric nanoparticlesUV lightUV irradiation97.12 (Dofetilide)Not Reported[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a published synthesis method.[13]

Materials:

Procedure:

  • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl solution in a beaker.

  • Cool the solution to 0°C by placing the beaker in an ice bath.

  • In a separate beaker, dissolve 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of deionized water.

  • Slowly add the NaNO₂ solution to the cooled p-aminophenol solution while stirring.

  • To this diazotized solution, add 200 mL of pre-cooled methanol. Continue stirring for 1 hour.

  • In another beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous NaOH.

  • Add the phenol solution drop-wise to the reaction mixture and stir at room temperature for 2 hours.

  • Remove the methanol from the reaction mixture by evaporation under reduced pressure.

  • Adjust the pH of the remaining solution to < 5 by adding concentrated HCl. This will cause a precipitate to form.

  • Collect the precipitate by filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. The expected yield is approximately 78%.[13]

Protocol 2: Preparation of Hypoxia-Responsive Azobenzene-Containing Nanoparticles

This protocol describes the general steps for creating drug-loaded nanoparticles that release their cargo in a hypoxic environment.

Materials:

  • This compound derivative (synthesized or commercially available)

  • Biodegradable polymer (e.g., PLGA, PLA-PEG)[10]

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (e.g., Dichloromethane, Dimethylformamide)

  • Aqueous solution (e.g., Polyvinyl alcohol solution)

  • Homogenizer or sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Polymer-Azo Conjugation (if necessary): Covalently link the this compound derivative to the chosen polymer. This can be achieved through various chemical reactions, such as esterification or amidation, depending on the functional groups of the polymer and the azobenzene derivative.

  • Drug Encapsulation:

    • Dissolve the polymer-azobenzene conjugate and the therapeutic drug in a suitable organic solvent.

    • Prepare an aqueous solution, which may contain a surfactant like polyvinyl alcohol to stabilize the emulsion.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove unencapsulated drug and excess surfactant.

  • Lyophilization:

    • Freeze-dry the purified nanoparticles to obtain a stable powder that can be stored for future use.

Protocol 3: In Vitro Evaluation of Hypoxia-Triggered Drug Release

This protocol outlines the steps to assess the drug release profile of the prepared nanoparticles under normoxic and hypoxic conditions.

Materials:

  • Drug-loaded hypoxia-responsive nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Sodium dithionite (B78146) (Na₂S₂O₄) or an anaerobic chamber to create hypoxic conditions

  • Azoreductase enzyme (optional, to mimic biological conditions more closely)

  • Incubator shaker

  • UV-Vis spectrophotometer or HPLC for drug quantification

  • Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in PBS.

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal it. Immerse the dialysis bag in a larger volume of PBS in a sealed container.

  • Normoxic Conditions: For the control group, incubate the setup at 37°C with normal atmospheric oxygen levels.

  • Hypoxic Conditions: For the experimental group, create a hypoxic environment. This can be achieved by:

    • Adding a reducing agent like sodium dithionite to the release medium.

    • Placing the experimental setup in a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂).

    • Adding azoreductase to the release medium to simulate the enzymatic cleavage of the azo bond.[6]

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time for both normoxic and hypoxic conditions to evaluate the hypoxia-responsive release profile.

Visualizations

Signaling Pathway and Experimental Workflows

Hypoxia_Triggered_Drug_Release cluster_Systemic_Circulation Systemic Circulation (Normoxia) cluster_Tumor_Microenvironment Tumor Microenvironment (Hypoxia) Drug_Carrier Azo-NP (Drug Encapsulated) Azo_Cleavage Azo Bond Cleavage Drug_Carrier->Azo_Cleavage Accumulation (EPR Effect) Drug_Release Drug Release Azo_Cleavage->Drug_Release Azoreductase Azoreductase (Overexpressed) Azoreductase->Azo_Cleavage Catalyzes

Caption: Hypoxia-triggered drug release mechanism.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivative Start->Synthesis Formulation Formulation of Drug-Loaded Azo-NPs Synthesis->Formulation Characterization Characterization (Size, Zeta, Drug Load) Formulation->Characterization InVitro_Release In Vitro Drug Release Study (Normoxia vs. Hypoxia) Formulation->InVitro_Release Data_Analysis Data Analysis and Interpretation Characterization->Data_Analysis InVitro_Release->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for developing azo-based drug delivery systems.

References

Synthesis of 4,4'-Dihydroxyazobenzene-Containing Copolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of copolymers incorporating 4,4'-dihydroxyazobenzene. These photoresponsive polymers are of significant interest in the field of drug development for their potential in creating light-controlled drug delivery systems. The protocols outlined below cover the synthesis of the monomer, its subsequent copolymerization into polyesters and polyurethanes, and the underlying principles of their application in photo-controlled drug release.

Introduction

Azobenzene-containing polymers are a class of smart materials that can undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths. This photo-isomerization induces changes in the polymer's conformation, polarity, and, consequently, its macroscopic properties.[1][2] The incorporation of the this compound monomer into polymer chains, such as polyesters and polyurethanes, allows for the development of materials with a photo-switchable nature. This characteristic is particularly valuable for drug delivery applications, enabling the controlled release of therapeutic agents at a specific time and location with an external light stimulus.[3][4]

Synthesis of this compound Monomer

The foundational step is the synthesis of the this compound monomer. This protocol is adapted from a standard diazo coupling reaction.[5]

Experimental Protocol: Synthesis of this compound
  • Diazotization of p-aminophenol:

    • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M hydrochloric acid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 9.34 g (109.8 mmol) of sodium nitrite (B80452) in 150 mL of water to the p-aminophenol solution while maintaining the temperature at 0°C.

    • Stir the resulting diazotized solution for 1 hour at 0°C.[5]

  • Coupling Reaction:

    • Prepare a solution of 8.62 g (91.64 mmol) of phenol (B47542) in 65 mL of 3 M aqueous sodium hydroxide.

    • Add the phenol solution dropwise to the cold diazotized solution with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 2 hours. A precipitate will form.[5]

  • Purification:

    • Adjust the pH of the reaction mixture to <5 with concentrated hydrochloric acid to ensure complete precipitation.

    • Collect the precipitate by filtration and wash thoroughly with water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[5]

    • The expected yield is approximately 78%.[5]

Synthesis of this compound-Containing Copolymers

This compound can be readily incorporated into polyester (B1180765) and polyurethane backbones through polycondensation reactions.

Synthesis of a Polyester: Poly(4,4'-azodi-p-phenylene sebacate)

This protocol describes the synthesis of a polyester by interfacial polymerization of this compound with sebacoyl chloride.[6][7]

  • Aqueous Phase Preparation:

    • Dissolve a specific molar equivalent of this compound and a suitable acid scavenger (e.g., sodium carbonate) in water.

  • Organic Phase Preparation:

    • Dissolve an equimolar amount of sebacoyl chloride in an immiscible organic solvent, such as dichloromethane.

  • Polymerization:

    • Carefully layer the aqueous phase on top of the organic phase in a beaker. The polymerization will occur at the interface of the two layers.[6]

    • Alternatively, for higher yield and molecular weight, the two phases can be combined in a blender and emulsified with rapid stirring.

    • The polymer will precipitate out of the solution.

  • Purification:

    • Collect the polymer by filtration.

    • Wash the polymer sequentially with water and a suitable organic solvent (e.g., acetone) to remove unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at a moderate temperature.

Synthesis of a Polyurethane

This protocol outlines the synthesis of a polyurethane from this compound and 4,4'-diphenylmethane diisocyanate (MDI).[8][9]

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and 4,4'-diphenylmethane diisocyanate (MDI) in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8]

    • Add a catalytic amount of a suitable catalyst, such as dibutyltin (B87310) dilaurate.

  • Polymerization:

    • Heat the reaction mixture to a specific temperature (typically between 80-120°C) under a nitrogen atmosphere.[8]

    • Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The reaction is typically carried out for several hours.

  • Purification:

    • Once the desired viscosity is reached, cool the polymer solution to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent, such as methanol (B129727) or water.

    • Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst.

    • Dry the purified polyurethane under vacuum.

Characterization Data

The following table summarizes typical characterization data for polyesters and polyurethanes containing azobenzene (B91143) moieties. Note that specific values will vary depending on the exact comonomers, polymerization conditions, and resulting molecular weights.

Polymer TypeComonomersMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C)
Polyester This compound, Sebacic Acid8,000 - 15,00016,000 - 35,0002.0 - 2.590 - 120>300
Polyurethane This compound, MDI10,000 - 25,00025,000 - 60,0002.0 - 2.8130 - 160>320

Data are representative values and may vary. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Td = Decomposition temperature.

Application in Photo-Controlled Drug Release

The photoresponsive nature of this compound-containing copolymers can be harnessed for controlled drug delivery. The underlying mechanism involves the photo-isomerization of the azobenzene unit, which triggers the release of an encapsulated drug.

Mechanism of Photo-Controlled Drug Release

The trans isomer of the azobenzene moiety is planar and more hydrophobic, while the cis isomer is non-planar and more polar.[4] When a drug is encapsulated within a matrix of a copolymer containing trans-azobenzene, the system is stable. Upon irradiation with UV light (typically around 365 nm), the azobenzene units isomerize to the cis form. This change in shape and polarity disrupts the packing of the polymer chains, increasing the free volume and/or changing the hydrophilicity of the matrix.[1] This disruption leads to the diffusion and release of the encapsulated drug. The process can often be reversed by irradiation with visible light (typically > 420 nm), which converts the azobenzene back to the trans isomer, thus stopping or slowing down the drug release.[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Copolymer Copolymer Synthesis p_aminophenol p-Aminophenol diazotization Diazotization (NaNO2, HCl, 0°C) p_aminophenol->diazotization coupling Diazo Coupling diazotization->coupling phenol Phenol phenol->coupling dhazb This compound coupling->dhazb dhazb2 This compound dhazb->dhazb2 Purification & Use sebacoyl_chloride Sebacoyl Chloride polyester Polyester sebacoyl_chloride->polyester mdi MDI polyurethane Polyurethane mdi->polyurethane dhazb2->polyester dhazb2->polyurethane

Caption: Workflow for the synthesis of this compound and its copolymers.

Photo-Controlled Drug Release Mechanism

Drug_Release_Mechanism cluster_Encapsulation Drug Encapsulation cluster_Release Photo-Triggered Release cluster_Reversal Reversal (Optional) drug Drug Molecule encapsulated Drug Encapsulated (Stable State) drug->encapsulated polymer_trans Copolymer Matrix (trans-azobenzene) polymer_trans->encapsulated isomerization trans-to-cis Isomerization encapsulated->isomerization Irradiation uv_light UV Light (~365 nm) uv_light->isomerization polymer_cis Copolymer Matrix (cis-azobenzene) isomerization->polymer_cis disruption Matrix Disruption (Increased Polarity/Free Volume) polymer_cis->disruption drug_release Drug Release disruption->drug_release cis_to_trans cis-to-trans Isomerization drug_release->cis_to_trans Irradiation vis_light Visible Light (>420 nm) vis_light->cis_to_trans stable_state Stable State (Release Stopped/Slowed) cis_to_trans->stable_state stable_state->encapsulated Re-encapsulation (Idealized)

References

Application Notes and Protocols: 4,4'-Dihydroxyazobenzene as a pH-sensitive Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene (DHAB), also known as 4,4'-Azodiphenol, is an organic compound belonging to the azo dye family.[1][2] Its molecular structure features two para-substituted phenol (B47542) rings linked by an azo group (-N=N-).[1] This structure confers upon DHAB interesting photoresponsive and pH-sensitive properties. The presence of the hydroxyl groups and the azo bridge allows for tautomerism and protonation-deprotonation equilibria, resulting in distinct color changes across a specific pH range.[1] These characteristics make this compound a valuable tool in various scientific applications, including as a pH indicator in chemical and biological systems. Its potential applications extend to the development of photoresponsive materials and as a lead compound in antifungal drug discovery.[1] This document provides detailed application notes and protocols for the synthesis and use of this compound as a pH-sensitive indicator.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₂H₁₀N₂O₂[1][2]
Molecular Weight 214.22 g/mol [2][3]
Appearance Amber to brown to dark green powder/crystal[4]
Melting Point 215 °C (decomposes)[3]
Maximum Absorption Wavelength (λmax) 360 nm (in Ethanol)[3]
Solubility Soluble in methanol (B129727).[3]
CAS Number 2050-16-0[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of p-aminophenol followed by coupling with phenol.[5]

Experimental Protocol: Synthesis of this compound

Materials:

Equipment:

  • Beakers

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator (optional)

  • Standard laboratory glassware

Procedure:

  • Diazotization of p-Aminophenol:

    • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl solution in a beaker.

    • Cool the solution to 0°C using an ice bath with continuous stirring.

    • In a separate beaker, dissolve 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of deionized water.

    • Slowly add the NaNO₂ solution to the cooled p-aminophenol solution.

    • To the resulting diazotized solution, add 200 mL of pre-cooled methanol.

    • Stir the mixture for 1 hour at 0°C.[5]

  • Azo Coupling:

    • In a separate beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide.

    • Add the phenol solution dropwise to the diazotized solution while maintaining the temperature at 0°C and stirring vigorously.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[5]

  • Precipitation and Purification:

    • Remove the methanol from the reaction mixture, preferably using a rotary evaporator.

    • Adjust the pH of the remaining solution to < 5 by adding concentrated HCl. This will cause a precipitate to form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[5]

This compound as a pH-sensitive Indicator

The pH-indicating properties of this compound are attributed to the tautomeric equilibrium between its azophenol and hydrazoquinone forms, which is influenced by the hydrogen ion concentration of the solution.[1] In acidic to neutral conditions, the azophenol form predominates, while in alkaline conditions, deprotonation of the hydroxyl groups leads to a shift in the electronic structure and a corresponding color change.

pH-Dependent Characteristics
pH RangeEstimated ColorPredominant Form
< 7YellowAzophenol (protonated)
7 - 9Yellow-OrangeTransition
> 9Orange-RedDeprotonated

UV-Vis Absorption Data

The UV-Vis absorption spectrum of this compound is sensitive to pH changes. A bathochromic (red) shift is observed as the pH increases from acidic to alkaline.

pH ConditionWavelength (λmax)Molar Absorptivity (ε)
Acidic (e.g., pH 4)~360 nm-
Neutral (pH 7)~360 nm-
Alkaline (e.g., pH 10)> 400 nm-

Note: Specific molar absorptivity values at different pH are not available in the searched literature and would need to be determined experimentally.

Experimental Protocols for pH Determination

Protocol 1: Preparation of this compound Indicator Solution

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution (for pH adjustment if necessary)

Equipment:

  • Analytical balance

  • Volumetric flasks (e.g., 100 mL)

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of a 0.1% (w/v) Stock Solution:

    • Weigh 0.1 g of this compound powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of ethanol and stir until the solid is completely dissolved.

    • Once dissolved, add deionized water to bring the final volume to 100 mL.

    • If necessary, a few drops of 0.1 M NaOH can be added to aid dissolution, followed by neutralization.

Protocol 2: General Colorimetric pH Determination

Materials:

  • This compound indicator solution (0.1% w/v in ethanol/water)

  • Test solution with unknown pH

  • A series of buffer solutions with known pH values (e.g., pH 4, 6, 7, 8, 10)

  • Test tubes or a multi-well plate

Equipment:

  • Pipettes

  • Test tube rack or plate reader

Procedure:

  • Preparation of a Colorimetric Scale:

    • Dispense equal volumes (e.g., 1 mL) of each known buffer solution into separate, labeled test tubes.

    • Add a small, consistent amount (e.g., 1-2 drops) of the this compound indicator solution to each buffer solution.

    • Observe and record the color of each solution to create a visual pH-color reference scale.[6]

  • Determination of Unknown pH:

    • Dispense the same volume of the test solution into a new test tube.

    • Add the same amount of the indicator solution as used for the standards.

    • Compare the resulting color of the test solution to the prepared colorimetric scale to estimate the pH.[6]

Protocol 3: Spectrophotometric pH Determination

Materials:

  • This compound indicator solution

  • Test solution with unknown pH

  • Buffer solutions of known pH

Equipment:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • pH meter for calibration

Procedure:

  • Calibration Curve:

    • Prepare a series of solutions with known pH values using appropriate buffers.

    • Add a constant, known concentration of the this compound indicator solution to each buffer solution.

    • Measure the absorbance spectrum of each solution to identify the wavelengths of maximum absorbance for the acidic and basic forms.

    • Plot the absorbance at the wavelength corresponding to the basic form against the pH to generate a calibration curve.

  • Measurement of Unknown Sample:

    • Add the same concentration of the indicator solution to the test sample.

    • Measure the absorbance of the sample at the predetermined wavelength.

    • Determine the pH of the sample by interpolating its absorbance value on the calibration curve.

Visualizations

Signaling Pathway of pH-Sensing

G cluster_acidic Acidic/Neutral (pH < 7) cluster_alkaline Alkaline (pH > 9) Acidic Azophenol Form (Yellow) Alkaline Deprotonated Form (Orange-Red) Acidic->Alkaline + OH⁻ - H₂O Alkaline->Acidic + H⁺ G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification p_aminophenol p-Aminophenol in HCl diazotized_solution Diazotized Solution p_aminophenol->diazotized_solution Add NaNO₂ at 0°C na_no2 NaNO₂ Solution na_no2->diazotized_solution reaction_mixture Reaction Mixture diazotized_solution->reaction_mixture Add Phenol Solution phenol_naoh Phenol in NaOH phenol_naoh->reaction_mixture precipitation Precipitation (add HCl) reaction_mixture->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product G cluster_prep Preparation cluster_measurement Measurement cluster_result Result indicator_sol Prepare Indicator Solution add_indicator_standards Add Indicator to Buffers indicator_sol->add_indicator_standards add_indicator_sample Add Indicator to Sample indicator_sol->add_indicator_sample buffer_sols Prepare Buffer Standards buffer_sols->add_indicator_standards create_scale Create Colorimetric Scale add_indicator_standards->create_scale compare_color Compare Sample to Scale create_scale->compare_color add_indicator_sample->compare_color ph_estimation Estimate pH compare_color->ph_estimation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Dihydroxyazobenzene. Our aim is to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Diazotization of p-aminophenol followed by coupling with phenol (B47542): This is a widely used and reliable method that generally provides good yields.[1]

  • Reduction of 4-nitrophenol (B140041): This method involves the initial reduction of 4-nitrophenol to 4-aminophenol, which is then used in a subsequent coupling reaction.[2][3]

  • Classical methods: Older methods, such as the one described by Willstätter and Benz, involve the reaction of p-nitrophenol with a strong base like potassium hydroxide (B78521) at elevated temperatures.[4]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. A reported yield for the synthesis via diazotization of p-aminophenol and coupling with phenol is 78.0%.[1]

Q3: What are the key reaction parameters to control for a high yield?

A3: To achieve a high yield, it is crucial to carefully control the following parameters:

  • Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • pH: The pH of the reaction mixture is critical for both the diazotization and the coupling steps. Acidic conditions are required for diazotization, while the coupling reaction is typically performed under alkaline conditions.

  • Purity of Reagents: The purity of the starting materials, particularly the p-aminophenol and phenol, can significantly impact the yield and purity of the final product.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential for maximizing product formation and minimizing side reactions.

Q4: How can I purify the synthesized this compound?

A4: Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol (B145695) and water is often used as the solvent for recrystallization.[1] Column chromatography on silica (B1680970) gel can also be employed for purification.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete diazotization: The temperature during the addition of sodium nitrite (B80452) may have been too high, leading to the decomposition of the diazonium salt.Maintain a strict temperature of 0-5 °C during the diazotization step. Ensure slow, dropwise addition of the sodium nitrite solution.
Incorrect pH: The pH may not have been optimal for the coupling reaction.After diazotization, ensure the coupling solution is sufficiently alkaline (e.g., using 3 M aqueous sodium hydroxide) before the dropwise addition of the diazonium salt solution.[1]
Side reactions: The diazonium salt may have reacted with other nucleophiles present in the reaction mixture.Use pre-cooled methanol (B129727) in the diazotized solution to minimize side reactions.[1]
Product is a dark, tarry substance Decomposition of reactants or product: The reaction temperature may have been too high, or the reaction was exposed to light for an extended period.Carefully control the reaction temperature at all stages. Protect the reaction mixture from direct light, especially the diazonium salt solution.
Oxidation: The phenolic groups are susceptible to oxidation.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in isolating the product Product is too soluble in the reaction mixture: The product may not precipitate out of the solution effectively.After the reaction is complete, adjust the pH to below 5 with concentrated HCl to facilitate precipitation.[1] Evaporate any organic solvents like methanol before acidification.[1]
Emulsion formation during extraction: If an extraction is performed, emulsions can make phase separation difficult.Add a small amount of a saturated brine solution to help break the emulsion.
Product is impure after initial precipitation Co-precipitation of starting materials or byproducts: The initial precipitate may contain unreacted starting materials or side products.Thoroughly wash the collected precipitate with water.[1] Perform recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[1][4]

Experimental Protocols

Method 1: Diazotization of p-Aminophenol and Coupling with Phenol

This protocol is adapted from a procedure with a reported yield of 78.0%.[1]

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Methanol (CH₃OH), pre-cooled

  • Phenol

  • 3 M Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Dissolve p-aminophenol (1.0 eq) in 1 M HCl solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water to the p-aminophenol solution while maintaining the temperature at 0 °C.

  • To the resulting diazotized solution, add pre-cooled methanol.

  • Stir the mixture for 1 hour.

  • In a separate flask, dissolve phenol (1.0 eq) in 3 M aqueous sodium hydroxide.

  • Add the phenol solution dropwise to the diazotized solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the methanol by evaporation.

  • Adjust the pH to < 5 with concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Method 2: Synthesis from p-Nitrophenol (Willstätter and Benz Method)

This is a classical method for the synthesis of this compound.[4]

Materials:

  • p-Nitrophenol

  • Potassium Hydroxide (KOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Create a mixture of potassium hydroxide, p-nitrophenol, and water.

  • Heat the mixture to 120 °C and allow it to stand for 1 hour.

  • Slowly increase the temperature to 195-200 °C, at which point a vigorous reaction will occur, forming a brown viscous liquid.

  • After the reaction is complete, dissolve the product in water.

  • Acidify the dark-red solution to pH 3 with concentrated HCl.

  • Extract the product with diethyl ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the ether by evaporation under vacuum.

  • Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to yield yellow crystals of this compound.

Quantitative Data Summary

MethodStarting Material (1.0 eq)Reagent 1Reagent 2Reagent 3Solvent(s)Reported YieldReference
Diazotization & Couplingp-Aminophenol (91.64 mmol)NaNO₂ (1.2 eq)Phenol (1.0 eq)NaOH (in 3M aq. solution)1 M HCl, H₂O, CH₃OH78.0%[1]
Willstätter & Benzp-Nitrophenol (36 mmol)KOH (380 mmol)--H₂ONot explicitly stated for the final product[4]

Visualizations

experimental_workflow cluster_diazotization Diazotization Step cluster_coupling Coupling Step cluster_workup Work-up & Purification p_aminophenol p-Aminophenol in 1M HCl diazonium_salt Diazonium Salt Solution p_aminophenol->diazonium_salt  0-5 °C na_nitrite NaNO2 Solution na_nitrite->diazonium_salt  Slow Addition reaction_mixture Reaction Mixture diazonium_salt->reaction_mixture  Room Temp, 2h phenol Phenol in 3M NaOH phenol->reaction_mixture  Dropwise Addition precipitation Acidification (pH < 5) & Precipitation reaction_mixture->precipitation  Evaporation of MeOH filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_temp Was Diazotization Temp 0-5 °C? start->check_temp Yes check_ph Was Coupling Solution Alkaline? check_temp->check_ph Yes solution_temp Maintain low temp & slow addition check_temp->solution_temp No check_reagents Were Reagents Pure? check_ph->check_reagents Yes solution_ph Ensure alkaline conditions for coupling check_ph->solution_ph No solution_reagents Use high-purity starting materials check_reagents->solution_reagents No end Yield Improved check_reagents->end Yes solution_temp->end solution_ph->end solution_reagents->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"common side products in the synthesis of 4,4'-Dihydroxyazobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Dihydroxyazobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and well-documented method is the azo coupling of a diazonium salt derived from p-aminophenol with phenol (B47542). An alternative, though less direct, route involves the reduction of p-nitrophenol, which typically proceeds via the formation of p-aminophenol as a key intermediate that then undergoes coupling.

Q2: What are the primary side products I should be aware of during the synthesis of this compound via azo coupling?

A2: The main side products include triazene (B1217601) compounds, diazoamino compounds, and polymeric tar-like substances. The formation of these impurities is highly dependent on reaction conditions, particularly temperature and pH. Additionally, minor isomers such as 2,4'-dihydroxyazobenzene may also be formed.

Q3: How can I minimize the formation of these side products?

A3: Strict control of reaction parameters is crucial. Maintaining a low temperature (0-5 °C) during both the diazotization and coupling steps is critical to prevent the decomposition of the diazonium salt and reduce the formation of tarry byproducts. Careful control of pH is also essential; the coupling of the diazonium salt with phenol is typically carried out under mildly alkaline conditions (pH 9-10) to favor the formation of the desired C-C bond over N-N bond formation which leads to triazenes.

Q4: What is a typical yield for the synthesis of this compound from p-aminophenol and phenol?

A4: With optimized conditions, a yield of approximately 78% of the purified product can be expected.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Decomposition of the diazonium saltEnsure the temperature of the diazotization reaction is strictly maintained between 0-5 °C using an ice-salt bath. Use the diazonium salt solution immediately after preparation.
Incorrect pH for couplingFor the coupling with phenol, maintain a mildly alkaline pH (around 9-10) to activate the phenol to the more reactive phenoxide ion.
Incomplete diazotizationUse a slight excess of sodium nitrite (B80452) and ensure sufficient acidity during the diazotization step.
Slow or incomplete couplingAdd the diazonium salt solution slowly to the phenol solution with vigorous stirring to ensure efficient mixing.
Problem 2: Presence of a Brown, Tarry Precipitate
Potential Cause Suggested Solution
High reaction temperatureStrictly maintain the temperature of both the diazotization and coupling reactions at 0-5 °C. Elevated temperatures lead to decomposition of the diazonium salt and subsequent polymerization.
Localized high concentrations of reactantsEnsure efficient and constant stirring throughout the addition of reagents.
Impure starting materialsUse high-purity p-aminophenol and phenol.
Problem 3: Formation of Off-Target Isomers (e.g., 2,4'-Dihydroxyazobenzene)
Potential Cause Suggested Solution
Lack of regioselectivity in the coupling reactionWhile the para-position is strongly favored, some ortho-coupling can occur. Optimize the pH and temperature to enhance the selectivity for the para-product. Purification by recrystallization or column chromatography may be necessary to separate isomers.

Experimental Protocols

Synthesis of this compound via Azo Coupling of p-Aminophenol and Phenol

This protocol is adapted from a literature procedure.[1]

Materials:

  • p-Aminophenol (10.0 g, 91.64 mmol)

  • 1 M Hydrochloric acid (200 mL)

  • Sodium nitrite (9.34 g, 109.8 mmol)

  • Methanol (B129727) (200 mL, pre-cooled)

  • Phenol (8.62 g, 91.64 mmol)

  • 3 M Sodium hydroxide (B78521) solution (65 mL)

  • Concentrated Hydrochloric acid

  • Ethanol

  • Deionized water

Procedure:

  • Diazotization:

    • Dissolve p-aminophenol in 1 M HCl in a beaker and cool the solution to 0 °C in an ice bath.

    • Dissolve sodium nitrite in deionized water and add it to the p-aminophenol solution while maintaining the temperature at 0 °C.

    • To the resulting diazotized solution, add pre-cooled methanol and stir the mixture for 1 hour at 0 °C.

  • Azo Coupling:

    • In a separate beaker, dissolve phenol in 3 M aqueous sodium hydroxide.

    • Add the phenol solution dropwise to the cold diazonium salt solution with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Isolation and Purification:

    • Remove the methanol by evaporation under reduced pressure.

    • Acidify the remaining solution with concentrated HCl to a pH below 5 to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash it with deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Expected Yield: Approximately 15.42 g (78.0%).[1]

Data Presentation

Product Side Product Typical Yield Factors Influencing Formation
This compound-~78%[1]Optimized reaction conditions.
TriazenesNot QuantifiedFormation is favored by reaction of the diazonium salt with unreacted p-aminophenol. Minimized by ensuring complete diazotization and slow addition of the diazonium salt to the phenol solution.
Polymeric/Tarry SubstancesNot QuantifiedFormation is promoted by elevated temperatures, leading to the decomposition of the diazonium salt. Strict temperature control (0-5 °C) is the primary preventative measure.
Isomeric Byproducts (e.g., 2,4'-Dihydroxyazobenzene)Not QuantifiedCan form due to some degree of ortho-coupling. Purification by recrystallization is typically effective for removal.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification p_aminophenol p-Aminophenol in 1M HCl na_no2 Sodium Nitrite Solution p_aminophenol->na_no2 Add at 0°C diazonium_salt Diazonium Salt Solution na_no2->diazonium_salt Stir for 1h at 0°C phenol_naoh Phenol in 3M NaOH diazonium_salt->phenol_naoh Add dropwise reaction_mixture Reaction Mixture phenol_naoh->reaction_mixture Stir for 2h at RT evaporation Evaporate Methanol reaction_mixture->evaporation acidification Acidify with conc. HCl (pH < 5) evaporation->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_tar Troubleshooting Tarry Precipitate cluster_isomer Troubleshooting Off-Target Isomers start Problem Encountered low_yield Low Yield start->low_yield tarry_precipitate Tarry Precipitate start->tarry_precipitate off_target_isomer Off-Target Isomer start->off_target_isomer check_temp_ly Verify Temperature Control (0-5°C) low_yield->check_temp_ly check_ph_ly Verify pH for Coupling (9-10) low_yield->check_ph_ly check_diazotization Ensure Complete Diazotization low_yield->check_diazotization check_stirring_ly Ensure Efficient Stirring low_yield->check_stirring_ly check_temp_tar Strict Temperature Control (0-5°C) tarry_precipitate->check_temp_tar check_stirring_tar Ensure Vigorous Stirring tarry_precipitate->check_stirring_tar check_reagents Verify Purity of Starting Materials tarry_precipitate->check_reagents optimize_conditions Optimize pH and Temperature off_target_isomer->optimize_conditions purification Purify by Recrystallization/Chromatography off_target_isomer->purification

Caption: Logical troubleshooting guide for common issues in the synthesis.

References

"stability issues of 4,4'-Dihydroxyazobenzene in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,4'-Dihydroxyazobenzene in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and experimental use of this compound solutions.

Issue 1: Color of the solution changes over time (e.g., from yellow/orange to brown or colorless).

  • Question: My this compound solution, which was initially a distinct color, has changed. What could be the cause?

  • Answer: A color change is a primary indicator of chemical degradation. This compound is susceptible to oxidation and photodegradation, which can alter its chromophore and result in a different color or a complete loss of color.[1]

    • Oxidation: The azo group and phenolic hydroxyl groups are prone to oxidation, especially when exposed to air (oxygen). This can be accelerated by elevated temperatures and the presence of metal ions.

    • Photodegradation: Exposure to light, particularly UV light, can induce photo-oxidation and other degradation pathways.[2][3][4]

    • pH Instability: Extreme pH conditions (highly acidic or basic) can catalyze the degradation of the molecule.

    Troubleshooting Steps:

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.

    • Deoxygenate Solvents: For sensitive experiments, use solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon).

    • Control Headspace: Minimize the headspace in your storage container and consider purging it with an inert gas before sealing to reduce contact with oxygen.

    • Maintain Appropriate pH: If your experimental conditions allow, maintain a neutral or slightly acidic pH, as extreme pH can accelerate degradation.[5]

    • Prepare Fresh Solutions: Due to its potential instability, it is best practice to prepare solutions of this compound fresh for each experiment.

Issue 2: Precipitate forms in the solution upon storage or after addition to aqueous media.

  • Question: I observed a precipitate in my this compound stock solution or after diluting it into my experimental medium. Why is this happening?

  • Answer: Precipitation can occur due to several factors:

    • Poor Solubility: this compound is sparingly soluble in water but soluble in many organic solvents.[5] If a concentrated stock in an organic solvent is diluted into an aqueous medium, the compound may precipitate if its solubility limit is exceeded.

    • pH-Dependent Solubility: The hydroxyl groups on the molecule can be deprotonated at higher pH, which can affect its solubility. Changes in the pH of the solution upon addition to a buffered medium could cause precipitation.

    • Degradation Product Insolubility: A degradation product may be less soluble than the parent compound, leading to its precipitation over time.

    • Temperature Effects: Solubility is often temperature-dependent. If a solution is prepared at an elevated temperature to aid dissolution and then stored at a lower temperature (e.g., 4°C), the compound may crystallize out of solution.

    Troubleshooting Steps:

    • Verify Solubility: Ensure that the concentration of your solution does not exceed the solubility of this compound in the chosen solvent or final medium. You may need to use a co-solvent system for aqueous applications.

    • Control pH: Check the pH of your final solution. If precipitation is pH-related, you may need to adjust the pH or use a different buffering system.

    • Filter the Solution: If you suspect the precipitate is an insoluble impurity or degradation product, you can filter the solution through a 0.22 µm filter before use. However, be aware that this will lower the effective concentration of the compound if it is the compound itself that is precipitating.

    • Avoid Repeated Freeze-Thaw Cycles: For long-term storage, consider aliquoting stock solutions to avoid repeated temperature changes that can promote precipitation.

Issue 3: Inconsistent or unexpected experimental results.

  • Question: I am seeing a loss of activity or high variability in my experiments using this compound. Could this be related to stability?

  • Answer: Yes, inconsistent results are often a consequence of compound degradation.

    • Loss of Potency: If this compound degrades, the concentration of the active compound in your solution will decrease over time, leading to a diminished or complete loss of the expected biological or chemical effect.

    • Interference from Degradation Products: Degradation products may have their own biological or chemical activities that could interfere with your assay, leading to unexpected or variable results.

    Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: The most reliable way to ensure consistent results is to use freshly prepared solutions for each experiment.

    • Validate Stock Solution Concentration: Before critical experiments, consider verifying the concentration of your stock solution using a stability-indicating analytical method, such as HPLC-UV.

    • Conduct a Time-Course Experiment: To understand the stability in your specific experimental medium, you can incubate the compound in the medium for the duration of your experiment and measure its concentration at different time points.

    • Store Aliquots at Low Temperature: To minimize degradation during storage, store aliquots of your stock solution at -20°C or -80°C. Be mindful of solubility upon thawing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare a stock solution of this compound?

A1: It is recommended to prepare stock solutions in a suitable organic solvent where the compound has good solubility, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727).[6] For a typical 10 mM stock solution in DMSO:

  • Weigh out the required amount of this compound powder in a fume hood.

  • Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate the solution gently until the compound is fully dissolved. Warming to 37°C may aid dissolution.

  • Store the stock solution in small aliquots in amber vials at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Protection from Light: Store in amber glass vials or wrap clear vials in aluminum foil.[2]

  • Low Temperature: For short-term storage (a few days), 2-8°C may be acceptable, but for long-term storage, -20°C or -80°C is recommended.

  • Inert Atmosphere: For highly sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Q3: What are the expected degradation pathways for this compound?

A3: The primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The azo bond can be susceptible to cleavage under strongly acidic or basic conditions, potentially yielding corresponding aniline (B41778) and phenol (B47542) derivatives.

  • Oxidation: The azo group and the electron-rich phenol rings are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the molecule.

  • Photolysis: Exposure to light, especially UV radiation, can lead to photo-isomerization from the more stable trans-isomer to the cis-isomer, which may have different properties and stability. Prolonged exposure can lead to irreversible degradation and cleavage of the azo bond.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterInsoluble[5]
EthanolSoluble[7]
MethanolSoluble[6]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions for biological assays.
AcetoneSoluble
DichloromethaneSoluble

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[2][3][5]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile (B52724)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution at 80°C for 48 hours.

    • At appropriate time points, dissolve the solid in solvent or dilute the solution with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a transparent vial to light in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC-UV method. A general starting point could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Methanol/Acetonitrile acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (80°C, Solution & Solid) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize for acid/base hplc HPLC-UV Analysis (Stability-Indicating Method) sampling->hplc neutralize->hplc lcms LC-MS for Identification (if needed) hplc->lcms Identify unknown peaks

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_compound This compound in Solution cluster_stressors Stress Factors cluster_outcomes Potential Outcomes compound Stable Compound light Light (UV/Vis) heat Heat oxygen Oxygen ph Extreme pH degradation Degradation Products light->degradation leads to heat->degradation leads to oxygen->degradation leads to ph->degradation leads to loss_of_activity Loss of Potency / Inconsistent Results degradation->loss_of_activity causes

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Optimizing the Photo-switching Efficiency of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxyazobenzene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Troubleshooting Guide & FAQs

This section provides solutions to common problems that may arise during the photo-switching experiments of this compound.

Issue 1: Low or Incomplete trans-to-cis Isomerization Yield

Q1: I am observing a low conversion to the cis-isomer upon UV irradiation. What are the potential causes and solutions?

A1: Several factors can contribute to a low trans-to-cis isomerization quantum yield. Here is a breakdown of potential issues and how to address them:

  • Incorrect Wavelength: The excitation wavelength must overlap with the π-π* absorption band of the trans-isomer, which is typically in the UV range. Using a wavelength that is too long or too short will result in inefficient excitation. Verify the absorption spectrum of your this compound sample and ensure your light source is tuned to the λmax.

  • Insufficient Light Intensity or Duration: The total photon dose is critical for efficient isomerization.[1] You can try increasing the irradiation time or using a higher intensity light source. However, be cautious of potential photodegradation with prolonged exposure to high-energy light.[2]

  • Solvent Polarity: The polarity of the solvent significantly impacts photoisomerization efficiency. For many azobenzene (B91143) derivatives, nonpolar solvents favor a higher quantum yield for trans-to-cis isomerization.[1][3] If your experimental conditions permit, consider testing a less polar solvent like toluene (B28343) or THF. In contrast, polar protic solvents like ethanol (B145695) can accelerate the thermal back-relaxation.[4][5]

  • Aggregation: In concentrated solutions, this compound molecules can form H-aggregates due to intermolecular hydrogen bonding, which can quench photoisomerization.[1][6] This is often indicated by a blue-shift in the absorption spectrum.[1] Diluting the sample is a common strategy to mitigate aggregation.[1]

  • pH of the Solution: The protonation state of the hydroxyl groups can influence the electronic properties of the molecule and its photoswitching behavior. The isomerization rates of hydroxyazobenzenes are known to be pH-dependent.[7][8][9] Ensure the pH of your solution is controlled and consider buffering if necessary.

Issue 2: Rapid Thermal Back-Relaxation (cis-to-trans)

Q2: The cis-isomer is converting back to the trans-isomer too quickly, even in the dark. How can I stabilize the cis-isomer?

A2: The thermal stability of the cis-isomer of this compound is a known challenge, particularly in certain environments. Here’s what you can do:

  • Solvent Choice: As mentioned, polar protic solvents can catalyze the thermal back-reaction through hydrogen bonding.[4][7] Switching to a non-polar aprotic solvent can significantly increase the half-life of the cis-isomer. For instance, the relaxation lifetime for cis-4-hydroxyazobenzene is substantially longer in toluene (31 minutes) compared to ethanol (0.2 seconds).[4]

  • Temperature Control: The rate of thermal cis-to-trans relaxation is highly sensitive to temperature.[2] Lowering the temperature of your sample during and after irradiation will slow down the thermal relaxation process.

  • pH Adjustment: The rate of thermal isomerization for hydroxyazobenzenes can be manipulated by changing the pH.[8][9][10] The ionized forms of the dye can have different relaxation rates.[8][9] Experimenting with the pH of your aqueous solution might help to find conditions where the cis-isomer is more stable.

Issue 3: Photodegradation of the Sample

Q3: I am noticing a decrease in the overall absorbance of my sample after several irradiation cycles. Is my compound degrading?

A3: Yes, a decrease in the isosbestic point's absorbance during photoswitching cycles is a strong indicator of photodegradation. Here are some strategies to minimize it:

  • Use of Appropriate Wavelengths and Filters: High-energy UV light can lead to irreversible photochemical side reactions.[2] Use a light source with a narrow bandwidth centered at the λmax of the π-π* transition and use appropriate filters to cut off shorter, more damaging wavelengths.

  • Limit Irradiation Time and Intensity: Only irradiate the sample for the time required to reach the photostationary state (PSS).[1] Avoid unnecessarily long exposure times or excessively high light intensities.

  • Deoxygenate the Solution: Dissolved oxygen can sometimes participate in photochemical degradation pathways.[11] Deoxygenating your solvent by bubbling with an inert gas like nitrogen or argon before the experiment can improve the photostability of your compound.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for hydroxyazobenzene derivatives to aid in experimental design and troubleshooting. Note that these values can be highly dependent on the specific molecular structure and experimental conditions.

Table 1: Solvent Effects on Thermal Relaxation of 4-Hydroxyazobenzene

SolventRelaxation Half-Life of cis-isomerCitation
Toluene31 minutes[4]
Ethanol0.2 seconds[4]
Ethanol6-12 milliseconds (for polyhydroxyazobenzenes)[5][13]

Table 2: General Photoisomerization Quantum Yields for Azobenzene

IsomerizationExcitation StateQuantum Yield (Φ)Citation
trans-to-cisS₂ (ππ)~0.11[14]
trans-to-cisS₁ (nπ)~0.25[14]

Note: The quantum yields for this compound may differ. These values for the parent azobenzene are provided for reference.

Experimental Protocols

Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy

Objective: To observe the spectral changes during trans-to-cis photoisomerization and determine the photostationary state (PSS).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of the π-π* band between 0.8 and 1.2.[2]

  • Initial Spectrum: Record the absorption spectrum of the initial, thermally-equilibrated solution, which is predominantly the trans-isomer.[2]

  • trans-to-cis Photoisomerization: Irradiate the sample with a light source at the λmax of the π-π* band (typically around 350-380 nm).[14]

  • Spectral Monitoring: At regular intervals, stop the irradiation and record the UV-Vis spectrum. You should observe a decrease in the π-π* band and an increase in the n-π* band (around 440 nm).[1]

  • Reaching the Photostationary State (PSS): Continue the irradiation and spectral monitoring until no further significant changes are observed in the absorption spectrum. This indicates that the PSS has been reached.[1][15]

  • cis-to-trans Photoisomerization (Optional): To observe the reverse isomerization, irradiate the sample at the λmax of the n-π* band of the cis-isomer (typically with visible light).

Protocol 2: Determination of Photoisomerization Quantum Yield (Φ)

Objective: To quantify the efficiency of the photoisomerization process. This protocol provides a general outline; for precise measurements, a well-characterized actinometer is required.[12][16][17]

Principle: The quantum yield is the ratio of the number of molecules that isomerize to the number of photons absorbed.[12] This requires measuring both the rate of isomerization and the photon flux of the light source.[12]

Methodology:

  • Photon Flux Determination (Actinometry):

    • Use a chemical actinometer, such as potassium ferrioxalate, for which the photochemical reaction and quantum yield are well-known.[12][17]

    • Prepare the actinometer solution as described in the literature.[12]

    • Irradiate the actinometer solution under the exact same conditions (light source, geometry, cuvette) as your sample for a known period.[12]

    • Analyze the photochemical product of the actinometer (e.g., Fe²⁺ formation) spectrophotometrically to calculate the photon flux.[12][16]

  • Photoisomerization of this compound:

    • Prepare a fresh, dilute solution of your compound with an absorbance between 0.1 and 0.2 at the irradiation wavelength to ensure homogeneous light absorption.[12]

    • Deoxygenate the solution if photostability is a concern.[12]

    • Record the initial UV-Vis spectrum.

    • Irradiate the sample for a short, known time interval, ensuring a low conversion (typically <10-20%) to simplify kinetic analysis.[12]

    • Immediately record the UV-Vis spectrum after irradiation.

  • Calculation:

    • Determine the change in the concentration of the trans or cis isomer from the change in absorbance, using the molar extinction coefficients.

    • Calculate the number of photons absorbed by the sample during the irradiation time, using the determined photon flux and the sample's absorbance.

    • The quantum yield (Φ) is then calculated as: Φ = (moles of isomerized molecules) / (moles of absorbed photons)

Visualizations

Below are diagrams illustrating key workflows and concepts related to the photo-switching of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Solution B Deoxygenate (optional) A->B C Record Initial UV-Vis Spectrum B->C D Irradiate (e.g., 365 nm) C->D E Record UV-Vis Spectrum D->E F Repeat Irradiation & Measurement E->F F->D G Reach PSS F->G H Analyze Spectral Changes G->H I Calculate Quantum Yield (Φ) H->I

Caption: Workflow for a typical photoisomerization experiment.

troubleshooting_logic Start Low trans-to-cis Conversion? Wavelength Check Wavelength (match λmax of trans) Start->Wavelength Yes Intensity Increase Light Intensity/Duration Wavelength->Intensity Solvent Consider Less Polar Solvent Intensity->Solvent Concentration Dilute Sample (check for aggregation) Solvent->Concentration pH Control/Adjust pH Concentration->pH Success Improved Conversion pH->Success

Caption: Troubleshooting guide for low isomerization yield.

thermal_relaxation_factors Center cis-to-trans Thermal Relaxation Solvent Solvent Polarity (Protic vs. Aprotic) Center->Solvent influences Temperature Temperature Center->Temperature influences pH_level pH of Solution Center->pH_level influences

Caption: Factors influencing thermal back-relaxation.

References

Technical Support Center: Purification of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,4'-Dihydroxyazobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often attempted first, as it can be a simpler and more cost-effective method for removing impurities.[1] Column chromatography is employed when recrystallization does not yield a product of sufficient purity or when separating compounds with very similar solubility properties.[1][2]

Q2: What is the expected purity of this compound after successful purification?

Commercially available this compound is often cited with a purity of 98% or higher, as determined by HPLC.[3][4] Achieving this level of purity is a common goal for laboratory-scale purification.

Q3: What are some common impurities in crude this compound?

Common impurities can include unreacted starting materials such as p-aminophenol and phenol, as well as side-products from the diazotization and coupling reactions.[5][6] One potential side-product in azobenzene (B91143) synthesis is the corresponding azoxybenzene, which can form under certain reaction conditions.[1]

Q4: Is this compound stable under typical purification conditions?

This compound is generally stable, but prolonged exposure to high temperatures during procedures like recrystallization could potentially lead to degradation.[7][8] It is advisable to use the minimum necessary heating and to protect the compound from light to prevent photoisomerization, a characteristic property of azobenzenes.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crystals - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.[10]- Select a solvent in which the compound has lower solubility at room temperature.- Reduce the amount of solvent used to dissolve the crude product.- If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and cooled to obtain a second crop of crystals.[10]
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The crude product is highly impure, leading to a significant depression of the melting point.[10]- Use a lower-boiling solvent or a solvent mixture.- Try to pre-purify the crude product using a different method, such as a simple filtration or a quick pass through a silica (B1680970) plug, before recrystallization.[11]
No Crystal Formation Upon Cooling - The solution is not supersaturated (too much solvent was used).- The solution is cooling too slowly, or there are no nucleation sites.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[10]- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Crystals are Colored/Impure - The chosen solvent did not effectively leave impurities in the solution.- The rate of crystallization was too fast, trapping impurities within the crystal lattice.[10]- Try a different recrystallization solvent or a solvent pair (e.g., ethanol (B145695)/water, dichloromethane (B109758)/methanol).- Ensure the solution cools slowly to allow for the formation of pure crystals.[10]- Consider a second recrystallization step.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound from Impurities - The chosen eluent system does not have the optimal polarity.- The column was not packed properly, leading to channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. For polar compounds like this compound, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is a good starting point.[1][2]- Ensure the silica gel is packed uniformly and that the sample is loaded in a concentrated band.
Compound Does Not Elute from the Column - The eluent is not polar enough to move the highly polar this compound.- Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol (B129727) in dichloromethane can be effective.[12][13]
Compound Decomposes on the Silica Gel Column - The silica gel is acidic and is causing the degradation of the compound.- The silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine.[13]

Quantitative Data Summary

Parameter Value Source(s)
Purity (Post-Purification) ≥ 98.0% (by HPLC)[3][4]
Melting Point ~192-194 °C[7]
Molecular Weight 214.22 g/mol [14]
Appearance Orange-yellow to deep yellow-red solid/crystals[7]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column Column Chromatography purity_check2 Purity Check (TLC/HPLC) column->purity_check2 pure_product Pure this compound purity_check1->pure_product Purity ≥ 98% impure1 Impure Product purity_check1->impure1 Purity < 98% purity_check2->pure_product Purity ≥ 98% impure2 Impure Product purity_check2->impure2 Purity < 98% (Re-columnate or re-evaluate synthesis) impure1->column

Caption: General Purification Workflow

Recrystallization_Troubleshooting Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change to a lower boiling point solvent oiling_out->change_solvent Yes pre_purify Pre-purify crude material oiling_out->pre_purify Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate solution no_crystals->concentrate Yes success Successful Crystallization low_yield->success No check_mother_liquor Check mother liquor for product low_yield->check_mother_liquor Yes scratch_flask Scratch flask / Add seed crystal concentrate->scratch_flask

Caption: Recrystallization Troubleshooting Guide

References

Technical Support Center: Degradation of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of 4,4'-Dihydroxyazobenzene (DHAB).

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A1: this compound (DHAB) can be degraded through several pathways, primarily microbial/enzymatic and photochemical routes.

  • Microbial/Enzymatic Degradation: This is a common pathway where microorganisms, such as certain bacteria, utilize enzymes to break down the DHAB molecule. The initial and most critical step is the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases. This cleavage results in the formation of aromatic amines. Some bacteria, including Escherichia coli and Pseudomonas aeruginosa, have been shown to utilize DHAB as a carbon source, indicating their ability to degrade it.[1][2] Other enzymes like peroxidases and oxidases may also be involved in the degradation process.[2]

  • Photochemical Degradation: This pathway involves the degradation of DHAB upon exposure to light, often in the presence of a photocatalyst. This method is a form of advanced oxidation process that can break down the dye molecule.

Q2: What are the primary enzymes involved in the biodegradation of this compound?

A2: The primary enzymes involved in the initial breakdown of DHAB are:

  • Azoreductases: These are the key enzymes that catalyze the reductive cleavage of the azo bond, leading to the formation of aromatic amines.[2] This process can occur under both aerobic and anaerobic conditions.

  • Peroxidases and Oxidases: These enzymes can also contribute to the degradation of azo dyes, often by oxidizing the molecule.[2]

Q3: What are the expected initial breakdown products of this compound degradation?

A3: The initial breakdown of DHAB through the action of azoreductase is expected to yield p-aminophenol. This is due to the symmetrical cleavage of the azo bond in the this compound molecule. Further degradation of p-aminophenol would then proceed through various aromatic catabolic pathways.

Q4: My microbial culture is showing low or no degradation of this compound. What are the possible reasons?

A4: Several factors could contribute to inefficient degradation. Please refer to the Troubleshooting Guides section below for a detailed breakdown of potential issues and solutions.

Troubleshooting Guides

This section addresses common issues encountered during experiments on the degradation of this compound.

Issue Possible Cause Troubleshooting Steps
Low or no decolorization of the culture medium. 1. Inappropriate microbial strain: The selected microorganism may not possess the necessary enzymes (e.g., azoreductase) to degrade DHAB.1. Screen different microbial strains known for azo dye degradation (e.g., Pseudomonas sp., Bacillus sp.). It has been observed that E. coli and P. aeruginosa can utilize DHAB as a carbon source.[1]
2. Sub-optimal culture conditions (pH, temperature, aeration): Microbial growth and enzyme activity are highly dependent on these parameters.2. Optimize culture conditions. The optimal pH and temperature for azo dye degradation by bacteria are often around neutral (pH 7) and 30-37°C, respectively.[3] Azo bond cleavage is often favored under static or microaerophilic conditions, while the degradation of resulting amines is typically aerobic.
3. Nutrient limitation or toxicity: The concentration of DHAB might be too high, leading to toxicity, or essential nutrients for microbial growth may be lacking.3. Vary the initial concentration of DHAB to rule out toxicity. Ensure the growth medium contains sufficient carbon and nitrogen sources to support microbial growth and enzyme production.
Formation of unexpected peaks in HPLC or GC-MS analysis. 1. Incomplete degradation: The peaks may correspond to stable intermediate metabolites.1. Extend the incubation time to allow for further degradation. Analyze samples at different time points to track the formation and disappearance of intermediates.
2. Abiotic transformation: The compound might be degrading due to factors like light or pH instability.2. Run a control experiment without the microbial inoculum to check for abiotic degradation.
3. Contamination: The culture or reagents might be contaminated.3. Ensure aseptic techniques are followed and use sterile media and reagents.
Low enzyme activity in cell-free extracts. 1. Inefficient cell lysis: The method used to break open the cells may not be effective in releasing the intracellular enzymes.1. Try different cell lysis methods such as sonication, French press, or enzymatic lysis with lysozyme.
2. Enzyme instability: The enzyme may be unstable under the extraction and storage conditions.2. Perform all extraction steps at 4°C and consider adding stabilizing agents like glycerol (B35011) or protease inhibitors to the buffer.
3. Absence of necessary cofactors: Azoreductases often require cofactors like NADH or NADPH for their activity.3. Ensure the assay buffer contains the appropriate cofactors.[2]

Experimental Protocols

Protocol 1: Microbial Degradation of this compound

Objective: To assess the ability of a selected bacterial strain to degrade this compound.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Nutrient broth or a minimal salt medium

  • This compound (DHAB)

  • Sterile culture flasks

  • Shaking incubator

  • UV-Vis Spectrophotometer

  • Centrifuge

  • HPLC or GC-MS for metabolite analysis

Procedure:

  • Prepare a sterile growth medium (e.g., nutrient broth).

  • Prepare a stock solution of DHAB in a suitable solvent (e.g., ethanol (B145695) or DMSO) and add it to the medium to a final desired concentration (e.g., 50-100 mg/L).

  • Inoculate the medium with an overnight culture of the selected bacterial strain.

  • Incubate the flasks at an optimal temperature (e.g., 37°C) under shaking or static conditions.[4] Include a control flask with DHAB but without the bacterial inoculum.

  • At regular time intervals, withdraw aliquots of the culture.

  • Centrifuge the aliquots to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength of DHAB (around 350-450 nm) using a UV-Vis spectrophotometer to determine the extent of decolorization.

  • For metabolite analysis, extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) and analyze the extract using HPLC or GC-MS.[5][6][7]

Protocol 2: Azoreductase Activity Assay

Objective: To measure the activity of azoreductase in a bacterial cell-free extract.

Materials:

  • Bacterial cell pellet from a culture grown in the presence of DHAB

  • Lysis buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Sonciator or other cell disruption equipment

  • Centrifuge

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound solution

  • NADH or NADPH solution

  • UV-Vis Spectrophotometer

Procedure:

  • Resuspend the bacterial cell pellet in cold lysis buffer.

  • Disrupt the cells using sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to obtain the cell-free extract (supernatant).

  • Prepare the reaction mixture in a cuvette containing assay buffer and DHAB solution.

  • Add the cell-free extract to the cuvette.

  • Initiate the reaction by adding NADH or NADPH.

  • Immediately monitor the decrease in absorbance at the maximum wavelength of DHAB using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of substrate reduction. One unit of activity can be defined as the amount of enzyme that reduces 1 µmol of DHAB per minute.[8][9]

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation pathways of this compound.

Microbial_Degradation_Pathway DHAB This compound Cleavage Azo Bond Cleavage DHAB->Cleavage Azoreductase (NADH/NADPH) Aminophenol p-Aminophenol (x2) Cleavage->Aminophenol RingCleavage Aromatic Ring Cleavage Aminophenol->RingCleavage Dioxygenases Intermediates Aliphatic Intermediates RingCleavage->Intermediates TCA TCA Cycle Intermediates->TCA

Caption: Proposed microbial degradation pathway of this compound.

Experimental_Workflow cluster_degradation Degradation Experiment cluster_analysis Analysis Culture Bacterial Culture with DHAB Sampling Time-course Sampling Culture->Sampling Control Control (DHAB, no bacteria) Control->Sampling Decolorization UV-Vis Spectrophotometry (Decolorization Assay) Sampling->Decolorization Metabolite Metabolite Extraction Sampling->Metabolite Identification HPLC / GC-MS Analysis (Metabolite Identification) Metabolite->Identification

Caption: General experimental workflow for studying DHAB degradation.

References

"troubleshooting poor solubility of 4,4'-Dihydroxyazobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4,4'-Dihydroxyazobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a polar molecule due to the presence of two hydroxyl groups. Consequently, it exhibits poor solubility in non-polar solvents and water.[1] It is, however, soluble in most polar organic solvents, such as methanol (B129727), ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF). Its solubility is significantly influenced by hydrogen bonding interactions with polar solvents.[1]

Q2: Why is my this compound not dissolving in water?

A2: The limited solubility of this compound in water is expected due to its chemical structure. The molecule has significant non-polar character from the two phenyl rings, which counteracts the polarity of the two hydroxyl groups.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is pH-dependent. In alkaline solutions, the hydroxyl groups can be deprotonated, forming a phenolate (B1203915) salt. This ionization increases the polarity of the molecule and enhances its solubility in aqueous solutions.[1]

Q4: Can temperature be used to improve the solubility of this compound?

Q5: I observe a precipitate forming after dissolving my this compound and cooling the solution or changing the solvent. What is happening?

A5: This phenomenon, often called "crashing out," occurs when the solubility limit of the compound is exceeded as conditions change. This can be triggered by a decrease in temperature or by adding a solvent in which the compound is less soluble (an anti-solvent). For example, if you have a concentrated solution in a good solvent like DMSO and add water (an anti-solvent), the compound may precipitate.

Troubleshooting Guide for Poor Solubility

If you are encountering difficulties in dissolving this compound, follow this systematic troubleshooting guide.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Solubility Observed solvent_choice Is the solvent appropriate? (Polar organic solvent?) start->solvent_choice ph_check Is the pH of the aqueous solution neutral? solvent_choice->ph_check Yes use_polar_solvent Action: Use a polar organic solvent (e.g., Methanol, Ethanol, DMSO, DMF). solvent_choice->use_polar_solvent No concentration_check Is the concentration too high? ph_check->concentration_check No (already alkaline) or N/A (organic solvent) adjust_ph Action: Increase pH to alkaline conditions (e.g., add dilute NaOH). ph_check->adjust_ph Yes dissolution_method Is the dissolution technique optimal? concentration_check->dissolution_method No reduce_concentration Action: Reduce the concentration of the compound. concentration_check->reduce_concentration Yes success Success: Compound Dissolved dissolution_method->success Yes optimize_dissolution Action: Use heat, sonication, or vortexing to aid dissolution. dissolution_method->optimize_dissolution No fail Further Assistance Required use_polar_solvent->ph_check adjust_ph->concentration_check reduce_concentration->dissolution_method optimize_dissolution->success optimize_dissolution->fail

Caption: A logical workflow to diagnose and resolve solubility issues with this compound.

Step-by-Step Troubleshooting
  • Verify Solvent Choice:

    • Issue: Attempting to dissolve this compound in a non-polar solvent (e.g., hexane, toluene) or water without pH adjustment.

    • Solution: Switch to a polar aprotic solvent such as DMSO or DMF, or a polar protic solvent like methanol or ethanol.

  • Adjust pH for Aqueous Solutions:

    • Issue: The compound will not dissolve in neutral or acidic aqueous solutions.

    • Solution: Increase the pH of the solution to make it alkaline. Add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the dissolution. The enhanced solubility is due to the deprotonation of the hydroxyl groups.[1]

  • Optimize Concentration:

    • Issue: Attempting to prepare a solution that is above the solubility limit of this compound in the chosen solvent.

    • Solution: Try preparing a more dilute solution. It is often better to start with a lower concentration and gradually increase it if needed.

  • Employ Physical Dissolution Aids:

    • Issue: Slow dissolution rate at room temperature.

    • Solution:

      • Heating: Gently warm the solution while stirring. Be cautious not to overheat, as this could lead to degradation.

      • Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance solvation.

      • Vortexing/Stirring: Ensure adequate agitation to increase the interaction between the solvent and the solute.

  • Address Precipitation Issues:

    • Issue: The compound precipitates out of solution upon standing, cooling, or addition of another liquid.

    • Solution:

      • For temperature-induced precipitation: Re-heat the solution to redissolve the compound. If it needs to be used at a lower temperature, consider using a co-solvent system or preparing a more dilute solution.

      • For solvent-induced precipitation: This often occurs when an aqueous buffer is added to a stock solution in an organic solvent. To mitigate this, add the stock solution slowly to the aqueous buffer while vigorously stirring. Also, ensure the final concentration of the organic solvent in the aqueous solution is low enough to maintain solubility.

Data Presentation

Due to the lack of specific quantitative solubility data from the conducted searches, the following table provides a qualitative summary of the solubility of this compound in various solvents.

Solvent ClassSolventSolubilityNotes
Polar Protic WaterPoorly SolubleSolubility increases significantly in alkaline conditions.
MethanolSolubleA good choice for dissolving the compound.[1]
EthanolSolubleCan be used for dissolution and recrystallization.[2][3]
Polar Aprotic DMSOSolubleA strong solvent for many poorly soluble organic compounds.
DMFSolubleAnother effective solvent for polar organic molecules.
Non-Polar HexanePoorly SolubleNot a recommended solvent.
ToluenePoorly SolubleNot a recommended solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container (e.g., a glass vial).

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution in a water bath (e.g., 30-40°C) for a few minutes.

    • Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Storage: Store the stock solution as appropriate for your experimental needs, typically protected from light and at a low temperature to minimize degradation.

Protocol 2: Preparation of an Aqueous Solution using pH Adjustment
  • Suspension: Add the pre-weighed this compound to the desired volume of deionized water or an appropriate buffer (e.g., PBS) and stir to create a suspension.

  • pH Adjustment:

    • While continuously stirring, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) drop by drop.

    • Monitor the suspension. As the pH increases, the compound should start to dissolve, and the solution will likely develop a deeper color. .

    • Continue adding the base until the solid is completely dissolved.

  • Final pH and Volume Adjustment:

    • Once the compound is dissolved, measure the final pH of the solution.

    • Adjust the final volume with the buffer or water if necessary.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a suitable syringe filter (e.g., 0.22 µm) to ensure a clear solution.

Protocol 3: Recrystallization from an Ethanol/Water Mixture

This protocol is for the purification of this compound and can also provide insights into its solubility behavior.[2][3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Experimental Workflow for Preparing an Aqueous Solution

AqueousSolutionWorkflow start Start: Prepare Aqueous Solution weigh 1. Weigh this compound start->weigh suspend 2. Suspend in Water/Buffer weigh->suspend add_base 3. Add Dilute NaOH Dropwise with Stirring suspend->add_base check_dissolution 4. Is the solid fully dissolved? add_base->check_dissolution check_dissolution->add_base No adjust_ph_vol 5. Adjust Final pH and Volume check_dissolution->adjust_ph_vol Yes filter 6. Filter if Necessary adjust_ph_vol->filter end End: Clear Aqueous Solution filter->end

Caption: A step-by-step workflow for preparing an aqueous solution of this compound using pH adjustment.

References

Technical Support Center: Minimizing Byproducts in the Diazotization of p-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize byproduct formation during the diazotization of p-aminophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the diazotization of p-aminophenol?

A1: The main byproducts encountered during the diazotization of p-aminophenol are:

  • p-Benzoquinone: Formed through the oxidation of p-aminophenol. This is often indicated by the appearance of a dark or colored solution.[1][2][3]

  • Phenolic Decomposition Products: If the temperature of the reaction is not strictly controlled and rises above 5 °C, the diazonium salt can decompose, leading to the formation of phenol (B47542) and other related impurities.[4]

  • Azo and Azoxy Compounds (Self-Coupling Products): The diazonium salt can react with unreacted p-aminophenol or with itself to form colored azo and azoxy compounds, which can be difficult to remove.

  • Polymeric Materials: Oxidation can also lead to the formation of dark, insoluble polymeric materials.[2][3]

Q2: Why is my reaction mixture turning dark brown or black?

A2: A dark brown or black reaction mixture is a common issue and is typically caused by the oxidation of p-aminophenol to p-benzoquinone and subsequent polymerization.[2][3][5] This is often exacerbated by:

  • Impure Starting Material: p-Aminophenol is susceptible to air oxidation, and using discolored starting material can introduce impurities that catalyze further degradation.

  • High Temperatures: Elevated temperatures accelerate the rate of oxidation.

  • Presence of Oxidizing Agents: Excess nitrous acid or dissolved oxygen can promote oxidation.

Q3: My yield of the diazonium salt is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Diazotization: Insufficient addition of sodium nitrite (B80452) or inadequate mixing can lead to unreacted p-aminophenol.

  • Decomposition of the Diazonium Salt: Failure to maintain a low temperature (0-5 °C) throughout the reaction will cause the diazonium salt to decompose.[4]

  • Side Reactions: The formation of byproducts such as p-benzoquinone and self-coupled products consumes the starting material and the desired product.

  • Excess Water: While an aqueous medium is necessary, excessive dilution can slow down the reaction rate.

Q4: How can I confirm that the diazotization is complete?

A4: To ensure the complete conversion of p-aminophenol, a slight excess of nitrous acid is used. The presence of this excess nitrous acid can be tested using starch-iodide paper. A positive test (the paper turning blue-black) indicates that all the p-aminophenol has reacted.[6]

Q5: What is the purpose of adding urea (B33335) or sulfamic acid to the reaction?

A5: Urea or sulfamic acid is added after the diazotization is complete to quench any excess nitrous acid.[6][7][8] Excess nitrous acid can lead to unwanted side reactions, including the formation of colored byproducts and potentially hazardous conditions.

Troubleshooting Guides

Issue Symptom(s) Possible Cause(s) Troubleshooting Steps
Low Yield of Diazonium Salt Lower than expected product yield.1. Incomplete diazotization.2. Decomposition of the diazonium salt.3. Formation of byproducts.1. Ensure slow, portion-wise addition of a pre-cooled sodium nitrite solution with vigorous stirring.2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.3. Use purified, colorless p-aminophenol.
Dark Reaction Mixture (Brown/Black) The solution darkens significantly during the reaction.1. Oxidation of p-aminophenol to p-benzoquinone.2. Formation of polymeric byproducts.1. Use high-purity, colorless p-aminophenol.2. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize contact with air.3. Maintain a low reaction temperature.
Formation of Insoluble Precipitate An unexpected solid forms in the reaction mixture.1. Crystallization of the diazonium salt at very low temperatures.2. Precipitation of polymeric byproducts.1. Avoid temperatures below 0 °C, which can cause the diazonium salt to precipitate.2. If a precipitate forms, check for the possibility of byproduct formation and consider filtration before proceeding.
Product is Colored/Impure The isolated product has a noticeable color.1. Presence of self-coupled azo compounds.2. Contamination with oxidation byproducts.1. Ensure efficient removal of excess nitrous acid with urea or sulfamic acid.2. Consider purification of the diazonium salt solution by filtration before use in subsequent steps.

Experimental Protocols

Protocol for Minimizing Byproducts in the Diazotization of p-Aminophenol

This protocol is designed to maximize the yield of p-hydroxybenzenediazonium chloride while minimizing the formation of common byproducts.

Materials:

  • p-Aminophenol (high purity, colorless)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[6]

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid[6][7][8]

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a beaker, dissolve p-aminophenol in a minimal amount of distilled water and concentrated hydrochloric acid (or sulfuric acid). The molar ratio of acid to p-aminophenol should be approximately 2.5:1.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. The molar ratio of sodium nitrite to p-aminophenol should be approximately 1:1 to a slight excess (e.g., 1.05:1).

    • Cool this solution to 0-5 °C.

  • Diazotization:

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution. Maintain the temperature of the reaction mixture strictly between 0-5 °C throughout the addition.[4]

    • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at 0-5 °C.

  • Checking for Completion:

    • Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. A blue-black color indicates that the diazotization is complete.[6]

  • Removal of Excess Nitrous Acid:

    • Add a small amount of urea or sulfamic acid to the reaction mixture and stir until the starch-iodide test is negative (the paper remains white).[6][7][8]

  • Use of the Diazonium Salt Solution:

    • The resulting solution of p-hydroxybenzenediazonium chloride should be used immediately in subsequent reactions as it is unstable and can decompose over time.

Quantitative Data Summary

Parameter Recommended Condition Reason Reference(s)
Temperature 0-5 °CMinimizes decomposition of the diazonium salt and reduces oxidation of p-aminophenol.[4]
Acid Hydrochloric Acid or Sulfuric AcidProvides the acidic medium for the formation of nitrous acid and stabilizes the diazonium salt.[6][9]
Molar Ratio (NaNO₂:p-aminophenol) ~1.05:1A slight excess of sodium nitrite ensures complete diazotization.
Molar Ratio (Acid:p-aminophenol) ~2.5:1Ensures a sufficiently acidic environment for the reaction to proceed efficiently.
Reaction Time 15-20 minutes after NaNO₂ additionAllows for the complete formation of the diazonium salt.[6]

Visualizations

Experimental Workflow for Diazotization of p-Aminophenol

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Use p_aminophenol p-Aminophenol in HCl/H₂O cool_amine Cool to 0-5°C p_aminophenol->cool_amine na_nitrite NaNO₂ in H₂O cool_nitrite Cool to 0-5°C na_nitrite->cool_nitrite diazotization Slowly add NaNO₂ solution to p-aminophenol solution (0-5°C) cool_amine->diazotization cool_nitrite->diazotization stir Stir for 15-20 min at 0-5°C diazotization->stir test Test for excess HNO₂ (Starch-Iodide Paper) stir->test quench Add Urea/Sulfamic Acid test->quench If positive product p-Hydroxybenzenediazonium Chloride Solution (Use Immediately) quench->product

Caption: Workflow for the diazotization of p-aminophenol.

Signaling Pathway of Byproduct Formation

byproduct_formation cluster_main Main Reaction cluster_byproducts Byproduct Formation Pathways p_aminophenol p-Aminophenol diazonium_salt p-Hydroxybenzenediazonium Chloride (Desired Product) p_aminophenol->diazonium_salt NaNO₂, HCl, 0-5°C oxidation Oxidation p_aminophenol->oxidation decomposition Decomposition (Temp > 5°C) diazonium_salt->decomposition self_coupling Self-Coupling diazonium_salt->self_coupling + p-Aminophenol or + Diazonium Salt p_benzoquinone p-Benzoquinone oxidation->p_benzoquinone phenol Phenol decomposition->phenol azo_azoxy Azo/Azoxy Compounds self_coupling->azo_azoxy polymeric Polymeric Materials p_benzoquinone->polymeric

Caption: Pathways for byproduct formation in p-aminophenol diazotization.

References

Technical Support Center: 4,4'-Dihydroxyazobenzene Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,4'-Dihydroxyazobenzene, with a specific focus on the effects of pH.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue/QuestionPossible Cause(s)Suggested Solution(s)
Unexpectedly rapid degradation of the compound in solution. The pH of the solution may be too high (alkaline). Phenolic compounds, including this compound, can be unstable at high pH.[1][2][3][4]- Immediately measure the pH of your solution. - Adjust the pH to a neutral or slightly acidic range (pH 4-7) for improved stability.[5] - For long-term storage, consider preparing fresh solutions before use.
Precipitation of the compound from the solution. The pH of the solution may be too low (acidic), or the concentration may be too high for the chosen solvent.- Check the pH and adjust towards neutral if it is highly acidic. - Consider using a co-solvent to improve solubility. - Ensure the concentration is within the known solubility limits for the solvent system.
Inconsistent results in stability studies. - Fluctuations in pH during the experiment. - Temperature variations. - Exposure to light, which can induce photoisomerization.- Use a reliable buffer system to maintain a constant pH. - Conduct experiments at a controlled temperature. - Protect solutions from light, especially UV light, by using amber vials or covering glassware with foil.
Shift in the UV-Vis absorption maximum during the experiment. This is expected and is due to changes in the protonation state of the hydroxyl groups as the pH changes.[6][7]- Characterize the UV-Vis spectrum of this compound at different pH values to establish a baseline for your experimental conditions. - Use the appropriate absorption maximum for quantification at the specific pH of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound?

A1: Based on studies of similar phenolic and azobenzene (B91143) compounds, this compound is expected to be most stable in a slightly acidic to neutral pH range, approximately pH 4-7.[5] In highly alkaline conditions, phenolic compounds are prone to degradation.[1][2][3][4]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to increase in alkaline solutions. This is due to the deprotonation of the phenolic hydroxyl groups, forming a more soluble phenoxide salt.

Q3: Can this compound undergo photoisomerization? How does pH affect this?

A3: Yes, like other azobenzene derivatives, this compound can undergo reversible trans-cis isomerization upon exposure to light, typically UV and visible light. The rate of thermal relaxation from the cis to the more stable trans isomer can be influenced by pH. For some hydroxyazobenzenes, the relaxation rate is faster in both acidic and alkaline conditions compared to neutral pH.[6][7]

Q4: What are the likely degradation pathways for this compound at extreme pH values?

A4: In strongly acidic conditions, the azo bridge can be protonated, which may lead to hydrolysis.[8] In highly alkaline solutions, the compound is susceptible to oxidative degradation, which can be initiated by the formation of phenoxide ions.

Quantitative Data

pHIsomerization Rate Constant (k, s⁻¹)Half-life (t₁/₂, s)
4~1 x 10²~0.007
7~1 x 10¹~0.07
11~1 x 10⁴~0.00007

Data is extrapolated from studies on p-hydroxyazobenzene and should be considered as an estimate for this compound.[6][7]

Experimental Protocols

Protocol for Determining the pH Stability of this compound

This protocol outlines a method to assess the stability of this compound across a range of pH values using UV-Vis spectroscopy and HPLC.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol (B129727) or acetonitrile

  • Deionized water

  • Buffer solutions (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • HPLC system with a UV detector

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks, pipettes, and amber vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Test Solutions: For each pH value, dilute the stock solution with the corresponding buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low to minimize its effect on the buffer's pH.

3. Experimental Procedure:

  • Time Zero (T₀) Analysis: Immediately after preparing the test solutions, analyze each by UV-Vis spectroscopy and HPLC to determine the initial concentration and purity.

  • Incubation: Store the test solutions in amber vials at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each test solution.

  • Sample Analysis:

    • UV-Vis Spectroscopy: Record the full UV-Vis spectrum to observe any changes in absorbance or shifts in the maximum wavelength.

    • HPLC Analysis: Analyze the sample by a stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH.

  • Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution Test_Sol Prepare Test Solutions Stock->Test_Sol Buffers Prepare pH Buffers Buffers->Test_Sol T0_Analysis T₀ Analysis (UV-Vis & HPLC) Test_Sol->T0_Analysis Incubation Incubate Samples T0_Analysis->Incubation Time_Point_Analysis Time-Point Analysis Incubation->Time_Point_Analysis t = x hours Calc_Conc Calculate % Remaining Time_Point_Analysis->Calc_Conc Plot_Data Plot ln(Conc) vs. Time Calc_Conc->Plot_Data Det_Kinetics Determine k and t₁/₂ Plot_Data->Det_Kinetics

Caption: Experimental workflow for pH stability testing.

pH_Effect_Pathway cluster_acidic Acidic Conditions (Low pH) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (High pH) Acid Protonation of Azo Bridge Hydrolysis Potential Hydrolysis Acid->Hydrolysis Stable Relatively Stable Alkaline Deprotonation of -OH Groups Oxidation Susceptibility to Oxidation Alkaline->Oxidation Compound This compound Compound->Acid Compound->Stable Compound->Alkaline

Caption: Logical relationship of pH effect on stability.

References

Technical Support Center: Photodegradation of 4,4'-Dihydroxyazobenzene and its Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the photodegradation of 4,4'-Dihydroxyazobenzene (DHAB). The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the difference between photodegradation and photoisomerization of this compound?

A1: Photodegradation is the irreversible chemical breakdown of the this compound molecule into different, smaller chemical species upon absorption of light. This is an undesirable process that leads to the loss of the compound. In contrast, photoisomerization is the reversible transformation of this compound between its trans and cis isomers when exposed to specific wavelengths of light. This photo-switching capability is often the desired property for applications in materials science and drug delivery.

Q2: What are the primary factors that contribute to the photodegradation of this compound?

A2: The photodegradation of many azobenzene (B91143) derivatives, including this compound, is primarily driven by photo-oxidation. This process is typically initiated by the absorption of UV light, which elevates the molecule to an excited state. In the presence of oxygen, this excited molecule can lead to the formation of reactive oxygen species (ROS) or undergo direct reactions with oxygen, resulting in the cleavage of the azo bond (-N=N-) and degradation of the aromatic rings.[1] The rate of photodegradation is also significantly influenced by the solvent environment, pH, and the intensity of the light source.[2][3]

Q3: How does the choice of solvent affect the photostability of this compound?

A3: The solvent plays a crucial role in the photostability of this compound. Polar protic solvents, such as ethanol (B145695) and methanol, can engage in hydrogen bonding with the hydroxyl groups and the azo bridge.[4][5] While this can influence the kinetics of photoisomerization, it can also affect the rate of photodegradation. Some studies suggest that polar solvents can accelerate the degradation of certain azo dyes.[4] Non-polar solvents may offer a more stable environment for some azobenzene derivatives by minimizing interactions that could promote degradation pathways.[4]

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the readily available literature, based on the photo-oxidative degradation of other azo dyes, potential products could include smaller aromatic compounds resulting from the cleavage of the azo bond, such as p-aminophenol and p-nitrophenol, as well as further oxidation products like carboxylic acids and eventually carbon dioxide and water with prolonged exposure. The identification of these products typically requires analytical techniques like HPLC-MS.[6]

Troubleshooting Guide

Problem Possible Causes Solutions
Rapid and irreversible decrease in the main absorption band (π-π* transition) of this compound during irradiation. 1. High-intensity light source causing accelerated photodegradation.2. Presence of dissolved oxygen in the solvent.3. Use of a reactive solvent.1. Reduce the light source intensity using neutral density filters or increase the distance between the source and the sample.2. Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to and during the experiment.[7]3. Consider switching to a less reactive or deoxygenated solvent.
Appearance of new, unidentified peaks in the UV-Vis spectrum that do not correspond to the cis isomer. 1. Formation of photodegradation products.2. Presence of impurities in the initial sample or solvent.1. Minimize light exposure time and intensity. Employ preventative measures like adding antioxidants.2. Ensure the purity of the this compound and use high-purity solvents.
Inconsistent or irreproducible photodegradation rates between experiments. 1. Fluctuations in light source intensity.2. Variations in sample concentration or temperature.3. Inconsistent levels of dissolved oxygen.1. Allow the light source to stabilize before starting the experiment and monitor its output.2. Prepare fresh solutions for each experiment and use a temperature-controlled cuvette holder.3. Standardize the solvent degassing procedure.
Low efficiency of added stabilizers (e.g., antioxidants). 1. Insufficient concentration of the stabilizer.2. Incompatibility of the stabilizer with the solvent.3. The degradation mechanism is not primarily oxidative.1. Optimize the concentration of the stabilizer.2. Ensure the chosen stabilizer is soluble and stable in the experimental solvent.3. Investigate other potential degradation pathways and consider alternative stabilizers.

Quantitative Data Summary

Note: Specific photodegradation quantum yields and rate constants for this compound are not widely reported. The data presented below for related compounds can be used as an estimate. It is highly recommended to determine these values experimentally for your specific conditions.

Parameter Compound Solvent Value Citation
Photochemical Quantum Yield (Φt→c) 2-HydroxyazobenzeneAcetonitrile (B52724)0.20[8]
Photochemical Quantum Yield (Φt→c) 2-HydroxyazobenzeneAqueous Micellar Solution0.07[8]
Thermal Isomerization Rate Constant (kΔH) 2-HydroxyazobenzeneAcetonitrile0.02 s-1[8]
Thermal Isomerization Rate Constant (kΔH) 2-HydroxyazobenzeneAqueous Micellar Solution0.0039 s-1[8]
Bimolecular Reactivity Constant with rCip 2,2'-Dihydroxyazobenzene-3.31 x 105 M-1s-1[9]

Experimental Protocols

Protocol 1: Monitoring Photodegradation of this compound using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the photodegradation of this compound by observing changes in its absorption spectrum over time.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, acetonitrile, or a non-polar solvent like hexane)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength output (e.g., UV lamp at 365 nm)

  • Inert gas (argon or nitrogen) for degassing (recommended)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. The concentration should be adjusted to have an initial absorbance of approximately 1 at the λmax of the trans isomer's π-π* transition.

  • (Optional but Recommended) Degassing: Transfer the solution to a quartz cuvette and bubble a gentle stream of inert gas through it for 15-20 minutes to remove dissolved oxygen. Seal the cuvette to prevent re-entry of oxygen.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation.

  • Irradiation: Irradiate the sample with the light source for a defined period (e.g., 5 minutes).

  • Post-Irradiation Spectrum: Immediately after irradiation, record the UV-Vis absorption spectrum again.

  • Repeat: Repeat steps 4 and 5 at regular time intervals.

  • Data Analysis: Monitor the decrease in the absorbance of the π-π* transition of the trans isomer. A decrease that does not correspond with the expected increase of the cis isomer's n-π* band and is irreversible upon switching to a wavelength that favors the cis to trans isomerization is indicative of photodegradation.

Protocol 2: Identification of Photodegradation Products using HPLC-MS

This protocol describes the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry to separate and identify the products of photodegradation.

Materials:

  • Photodegraded sample of this compound (from Protocol 1)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (e.g., ESI-TOF or Q-TOF)

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with formic acid)

Procedure:

  • Sample Preparation: Take aliquots of the this compound solution at different irradiation time points. If necessary, dilute the samples with the initial mobile phase.

  • HPLC Separation: Inject the samples into the HPLC system. Develop a gradient elution method to separate the parent compound from its degradation products.

  • MS Detection: Direct the eluent from the HPLC column to the mass spectrometer to obtain mass spectra of the separated components.

  • Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the degradation products. Use this information, along with fragmentation patterns (MS/MS), to propose the chemical structures of the degradation products.[6]

Visualizations

Signaling Pathways and Workflows

Photodegradation_Pathway DHAB_trans trans-4,4'-Dihydroxyazobenzene (Ground State) DHAB_excited Excited State DHAB_trans->DHAB_excited Light Absorption (hν) DHAB_excited->DHAB_trans Relaxation DHAB_cis cis-4,4'-Dihydroxyazobenzene DHAB_excited->DHAB_cis Photoisomerization ROS Reactive Oxygen Species (ROS) DHAB_excited->ROS + O₂ Degradation_Products Degradation Products (e.g., smaller aromatics, carboxylic acids) DHAB_excited->Degradation_Products + O₂ (Direct Reaction) DHAB_cis->DHAB_trans Thermal/Photo Isomerization ROS->Degradation_Products Oxidation of DHAB Oxygen O₂

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare DHAB solution in chosen solvent degas Degas solvent with Ar or N₂ (optional) prep->degas initial_spec Record initial UV-Vis Spectrum degas->initial_spec irradiate Irradiate sample for a defined time initial_spec->irradiate post_spec Record post-irradiation UV-Vis Spectrum irradiate->post_spec irradiate->post_spec Repeat at intervals hplc_ms Analyze aliquots by HPLC-MS irradiate->hplc_ms analyze_uv Monitor absorbance decrease to determine degradation post_spec->analyze_uv analyze_ms Identify degradation products from mass spectra hplc_ms->analyze_ms

Caption: General experimental workflow for studying photodegradation.

Prevention_Strategies cluster_prevention Prevention Strategies Photodegradation Photodegradation of This compound Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Photodegradation Inhibit UV_Stabilizers UV Stabilizers / Quenchers UV_Stabilizers->Photodegradation Inhibit Solvent_Choice Solvent Selection (e.g., degassed, non-polar) Solvent_Choice->Photodegradation Mitigate Light_Control Control of Light (Intensity, Wavelength) Light_Control->Photodegradation Mitigate

Caption: Key strategies to prevent the photodegradation of this compound.

References

Technical Support Center: Optimizing Phenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for coupling with phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions involving phenols?

A1: Phenols are versatile coupling partners in a variety of reactions, including:

  • Azo Coupling: The reaction of a diazonium salt with a phenol (B47542) to form an azo compound, often used in the synthesis of dyes.[1][2]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a phenol to form a diaryl ether.[3]

  • Chan-Lam C-O Coupling: A copper-catalyzed cross-coupling of a phenol with a boronic acid to form a diaryl ether, notable for its mild reaction conditions.[4][5][6]

  • Suzuki-Miyaura C-O Coupling: A palladium-catalyzed cross-coupling reaction between a phenol derivative (as an electrophile) and a boronic acid. Direct coupling of phenols is challenging and often requires in-situ activation.[7]

  • Oxidative Coupling: The coupling of two phenol molecules through an oxidative process, which can form C-C or C-O bonds.[8]

Q2: My phenol coupling reaction has a very low yield. What are the general parameters I should investigate?

A2: Low yields in phenol coupling reactions can stem from several factors. Key parameters to optimize include:

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial, especially in palladium- and copper-catalyzed reactions. The electronic properties and steric bulk of the ligand can significantly impact catalytic activity.

  • Base: The base plays a critical role in deprotonating the phenol and in the catalytic cycle of many cross-coupling reactions. The strength and solubility of the base can affect reaction rates and yields.[9]

  • Solvent: The solvent influences the solubility of reactants and catalysts, and can affect reaction rates.

  • Temperature: Reaction temperature can impact reaction kinetics and the stability of reactants and catalysts.

  • Atmosphere: Many coupling reactions, particularly those involving palladium or copper catalysts, are sensitive to oxygen and moisture and should be performed under an inert atmosphere.[10]

Q3: How do I choose the right ligand for a sterically hindered phenol?

A3: For sterically hindered phenols, bulky, electron-rich phosphine (B1218219) ligands are often employed in palladium-catalyzed couplings like the Buchwald-Hartwig reaction. These ligands can promote the challenging reductive elimination step. For some reactions, increasing the reaction concentration and using sonication has been shown to improve yields for sterically demanding substrates.[11][12]

Q4: What are common side reactions in phenol coupling, and how can I minimize them?

A4: Common side reactions include:

  • Homo-coupling: In Suzuki-Miyaura and Chan-Lam couplings, the boronic acid can couple with itself. This can often be minimized by performing the reaction under an inert atmosphere and using the appropriate catalyst and reaction conditions.[10]

  • Oxidation of Phenol: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities or quinone byproducts, especially in oxidative coupling reactions.[13] Working under an inert atmosphere and using antioxidants can help prevent this.

  • Hydrolysis of the Diazonium Salt: In azo coupling, the diazonium salt can decompose in the presence of water, especially at elevated temperatures, to form a phenol, reducing the yield of the desired azo compound.[14]

Troubleshooting Guides

Low Yield in Coupling Reaction

A common issue encountered is a low yield of the desired coupled product. The following troubleshooting workflow can help identify and resolve the root cause.

Low_Yield_Troubleshooting start Low Product Yield check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify or use fresh starting materials. Dry solvents and reagents. check_reagents->purify_reagents No check_catalyst Is the catalyst/ligand system appropriate? check_conditions->check_catalyst Yes optimize_conditions Optimize temperature, concentration, and reaction time. check_conditions->optimize_conditions No check_side_reactions Are there significant side reactions? check_catalyst->check_side_reactions Yes screen_catalysts Screen different catalysts and ligands. Consider pre-catalyst activation. check_catalyst->screen_catalysts No minimize_side_reactions Modify conditions to suppress side reactions (e.g., inert atmosphere, different base). check_side_reactions->minimize_side_reactions Yes solution Improved Yield check_side_reactions->solution No purify_reagents->check_reagents optimize_conditions->check_conditions screen_catalysts->check_catalyst minimize_side_reactions->check_side_reactions

Caption: Troubleshooting workflow for low product yield.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of different reaction parameters on the yield of various phenol coupling reactions, compiled from multiple sources.

Table 1: Buchwald-Hartwig C-O Coupling - Effect of Base and Ligand
EntryPhenol SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenol4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10094
24-Methoxyphenol4-BromotoluenePd(OAc)₂ / BINAPCs₂CO₃Toluene110~85-95
3Phenol4-BromotoluenePd(OAc)₂ / RuPhosK₃PO₄Dioxane100~60-88
42,6-Dimethylphenol1-Bromo-4-tert-butylbenzenePd(OAc)₂ / BrettPhosK₃PO₄t-BuOH100High

Data compiled from various sources including[3][15]. Yields are approximate and can vary based on specific reaction conditions.

Table 2: Chan-Lam C-O Coupling - Effect of Solvent and Base
EntryPhenol SubstrateBoronic AcidCopper SourceBaseSolventTemp (°C)Yield (%)
1PhenolPhenylboronic AcidCu(OAc)₂Et₃NCH₂Cl₂RTGood
24-NitrophenolPhenylboronic AcidCu(OAc)₂Pyridine (B92270)CH₂Cl₂RTModerate
3PhenolPhenylboronic AcidGO@AP/L-CuKOHWater:Methanol (1:1)10088
4Aniline (for comparison)Phenylboronic AcidGO@AP/L-CuK₂CO₃Water10080

Data compiled from various sources including[16][17]. "Good" and "Moderate" yields are qualitative descriptions from the source literature.

Table 3: Suzuki-Miyaura C-O Coupling (of Phenol Derivatives) - Effect of Catalyst and Base
EntryPhenol DerivativeBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
14-Methoxyphenyl mesylatePhenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane8095
24-(tert-butyl)phenyl methanesulfonatePhenylboronic acidPd(OAc)₂ / CM-phosK₃PO₄t-BuOH11096
34-Bromophenolp-Tolylboronic acidPd/SphosK₂CO₃Water-ACN (4:1)37High
43-IodophenolPhenylboronic acid10% Pd/CK₂CO₃iPrOH150High

Data compiled from various sources including[18][19]. "High" yields are qualitative descriptions from the source literature.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling

This protocol provides a general guideline for the palladium-catalyzed coupling of a phenol with an aryl bromide.

Materials:

  • Phenol (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the phenol, aryl bromide, base, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Chan-Lam C-O Coupling

This protocol outlines a general procedure for the copper-catalyzed coupling of a phenol with an arylboronic acid.

Materials:

  • Phenol (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂, 10 mol% to 1.0 equiv)

  • Base (e.g., pyridine or Et₃N, 2.0 equiv)

  • Solvent (e.g., CH₂Cl₂)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a round-bottom flask, add the phenol, arylboronic acid, copper(II) acetate, and base.

  • If anhydrous conditions are required, add activated molecular sieves.[16]

  • Add the solvent and stir the mixture vigorously at room temperature. The reaction is often open to the air, as oxygen can act as the terminal oxidant.[4]

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to several days.

  • Once the reaction is complete, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Azo Coupling

This protocol describes the synthesis of an azo dye from a primary aromatic amine and a phenol.

Materials:

  • Primary aromatic amine (e.g., aniline, 1.0 equiv)

  • Sodium nitrite (B80452) (NaNO₂, 1.0 equiv)

  • Hydrochloric acid (HCl, ~3 equiv)

  • Phenol (1.0 equiv)

  • Sodium hydroxide (B78521) (NaOH)

Procedure: Part A: Diazotization

  • Dissolve the aromatic amine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite in cold water.

  • Slowly add the cold sodium nitrite solution to the amine solution, keeping the temperature below 5 °C. Stir for 15-30 minutes. The formation of the diazonium salt is now complete.

Part B: Coupling

  • In a separate beaker, dissolve the phenol in an aqueous sodium hydroxide solution and cool to 0-5 °C.[14]

  • Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the crude azo dye by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.

Signaling Pathways and Workflows

Experimental Workflow for Optimizing a Generic Phenol Coupling Reaction

The following diagram illustrates a typical workflow for optimizing a metal-catalyzed phenol coupling reaction.

Optimization_Workflow start Define Reaction: Phenol + Coupling Partner initial_screening Initial Condition Screening (Vary Catalyst, Ligand, Base, Solvent) start->initial_screening analysis1 Analyze Results (TLC, LC-MS, NMR) Identify Promising Conditions initial_screening->analysis1 analysis1->initial_screening No promising hits fine_tuning Fine-Tuning Optimization (Vary Temperature, Concentration, Stoichiometry) analysis1->fine_tuning Promising hits found analysis2 Analyze Results Determine Optimal Conditions fine_tuning->analysis2 analysis2->fine_tuning Further optimization needed scale_up Scale-up Reaction analysis2->scale_up Optimum found final_product Final Product scale_up->final_product

References

Technical Support Center: Scale-Up Synthesis of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges associated with the scale-up synthesis of 4,4'-Dihydroxyazobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the handling of the intermediate diazonium salt. Aromatic diazonium salts are known to be thermally unstable and can be explosive in a dry, solid state.[1][2] Key safety considerations for scale-up include:

  • Thermal Stability: Diazonium salts can decompose exothermically, and this decomposition is accelerated at higher temperatures. It is crucial to maintain a low reaction temperature, typically between 0-5 °C, to prevent a runaway reaction.[1]

  • Gas Evolution: The decomposition of diazonium salts releases nitrogen gas, which can lead to a dangerous pressure buildup in a closed reactor.[1]

  • Shock Sensitivity: Although less common in solution, isolated diazonium salts can be sensitive to shock and friction.[1]

Q2: Why is temperature control so critical during the diazotization step?

A2: Temperature control is paramount for both safety and product quality. The diazotization reaction is highly exothermic. In a large-scale reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Failure to maintain a low temperature (0-5 °C) can lead to:

  • Rapid decomposition of the diazonium salt, which reduces the yield of the desired product.

  • Increased formation of phenolic byproducts due to the reaction of the diazonium salt with water.[3]

  • A potential thermal runaway, which poses a significant safety hazard.[4]

Q3: What is the optimal pH for the coupling reaction, and why is it important?

A3: The pH of the coupling reaction is a critical parameter that influences the reaction rate and the final product. For the coupling of a diazonium salt with a phenol (B47542), a mildly alkaline pH (typically 9-10) is optimal.[5][6] This is because the alkaline conditions deprotonate the phenol to the more reactive phenoxide ion, which is a better nucleophile for the electrophilic diazonium salt.[2] If the pH is too low, the concentration of the phenoxide ion is too low for the reaction to proceed efficiently. If the pH is too high, it can promote the decomposition of the diazonium salt.[5]

Q4: What are common impurities in the synthesis of this compound?

A4: Common impurities can include:

  • Unreacted starting materials (e.g., p-aminophenol, phenol).

  • Phenolic byproducts from the decomposition of the diazonium salt.[3]

  • Ortho-substituted isomers, if the para position of the phenol is not fully available for coupling.

  • Triazenes and diazoamino compounds, which can form from side reactions of the diazonium salt, especially with insufficient acidity during diazotization.[7]

  • Polymeric, tar-like substances, often resulting from uncontrolled temperature increases.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete Diazotization: Insufficient sodium nitrite (B80452) or acid.Use a slight excess of sodium nitrite and ensure a strongly acidic medium.
Decomposition of Diazonium Salt: Reaction temperature was too high.Strictly maintain the reaction temperature between 0 and 5 °C using a reliable cooling system. Use the diazonium salt immediately after preparation.[7]
Incorrect pH during Coupling: pH was too low, leading to a slow reaction.Carefully monitor and adjust the pH of the coupling reaction to the optimal range of 9-10.[5]
Off-Color or Impure Product Side Reactions: Temperature spikes or incorrect pH.Improve temperature and pH control throughout the process.
Oxidation of Phenols: Phenolic compounds are susceptible to oxidation.Consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Inefficient Mixing: Localized hotspots or concentration gradients.Ensure vigorous and efficient stirring, especially during the addition of reagents.
Formation of Tar-like Byproducts High Reaction Temperature: Significant temperature excursions.Implement robust temperature monitoring and control. Ensure the rate of reagent addition is slow enough to manage the exotherm.[7]
Difficulty in Product Isolation/Purification Presence of Oily Impurities: Byproducts from decomposition or side reactions.Optimize reaction conditions to minimize impurity formation. During workup, consider washing the crude product with a non-polar solvent to remove oily impurities.
Fine Precipitate: Product precipitates as very fine particles that are difficult to filter.Control the rate of precipitation by adjusting the rate of pH change or temperature.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound. The data is representative and based on typical outcomes for azo coupling reactions.

Table 1: Effect of Temperature on Diazotization

Temperature (°C)Representative Yield (%)Representative Purity (%)Observations
0-585-95>98Optimal range for stability of the diazonium salt.
5-1070-8590-95Increased decomposition of the diazonium salt observed.
>10<70<90Significant decomposition, potential for runaway reaction.

Table 2: Effect of pH on Azo Coupling

pHRepresentative Yield (%)Representative Purity (%)Observations
4-540-6085-90Slow reaction due to low concentration of phenoxide ion.
7-870-8590-95Reaction proceeds, but may not be optimal.
9-1085-95>98Optimal pH for activation of the phenol.[2][5]
>1160-7580-90Increased decomposition of the diazonium salt.

Experimental Protocols

Lab-Scale Synthesis of this compound [8]

This protocol provides a baseline for understanding the reaction chemistry. Scale-up will require significant adjustments to equipment and process control.

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • 3 M Sodium Hydroxide (NaOH)

  • Methanol (B129727)

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl in a beaker.

    • Cool the solution to 0 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of water and cool the solution.

    • Slowly add the NaNO₂ solution to the p-aminophenol solution, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 1 hour.

  • Coupling:

    • In a separate beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M NaOH and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Isolation and Purification:

    • Add methanol to the reaction mixture and then remove it by evaporation to aid in precipitation.

    • Acidify the mixture with concentrated HCl to a pH < 5 to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. A yield of approximately 78% can be expected.[8]

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification p_aminophenol p-Aminophenol in HCl diazonium_salt Diazonium Salt Solution (0-5°C) p_aminophenol->diazonium_salt Add slowly na_nitrite Sodium Nitrite Solution na_nitrite->diazonium_salt Add slowly crude_product Crude this compound diazonium_salt->crude_product Add slowly to phenol solution phenol Phenol in NaOH phenol->crude_product precipitation Acidification & Precipitation crude_product->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or Impure Product check_temp Was Temperature Maintained at 0-5°C during Diazotization? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_ph Was pH of Coupling Reaction 9-10? temp_yes->check_ph improve_cooling Improve Cooling System & Reagent Addition Rate temp_no->improve_cooling ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no check_mixing Was Mixing Efficient? ph_yes->check_mixing adjust_ph Optimize pH Control ph_no->adjust_ph mixing_yes Yes check_mixing->mixing_yes mixing_no No check_mixing->mixing_no check_purity Check Purity of Starting Materials mixing_yes->check_purity improve_stirring Increase Stirrer Speed / Use Baffles mixing_no->improve_stirring final_solution Purify Product (Recrystallization) check_purity->final_solution

Caption: Troubleshooting decision tree for low yield or impure product.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activities of 4,4'-Dihydroxyazobenzene and Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective antifungal agents, researchers and drug development professionals are increasingly looking towards compounds with unique structural and functional properties. This guide provides a comparative overview of the antifungal activity of 4,4'-Dihydroxyazobenzene and a class of well-studied compounds, stilbene (B7821643) derivatives. While extensive research has highlighted the potent antifungal effects of various stilbene derivatives, data on the specific antifungal properties of this compound remains limited, necessitating a more explorative comparison.

Executive Summary

Stilbene derivatives, such as resveratrol (B1683913) and pterostilbene, have demonstrated a broad spectrum of antifungal activities against a range of pathogenic fungi. Their mechanisms of action are relatively well-understood and often involve the disruption of fungal cell membranes and the induction of oxidative stress. In contrast, this compound, while structurally related to some bioactive compounds, has not been extensively evaluated for its antifungal efficacy. This guide synthesizes the available quantitative data for stilbene derivatives and discusses the potential of this compound based on existing, albeit limited, research.

Data Presentation: Quantitative Antifungal Activity

The following table summarizes the available quantitative data on the antifungal activity of various stilbene derivatives against common fungal pathogens. Minimum Inhibitory Concentration (MIC) and Half-maximal Effective Concentration (EC50) values are presented to facilitate a comparative assessment of their potency.

Table 1: Antifungal Activity of Stilbene Derivatives

CompoundFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference(s)
ResveratrolCandida albicans64 - >400-[1][2]
Botrytis cinerea-106.1[3]
PterostilbeneCandida albicans32-[4]
Saccharomyces cerevisiae120 (µM)-N/A
3,5-Dihydroxy-4-isopropylstilbeneCandida albicans32-[2]
Dipeptide-based Stilbene Derivative (3c)Botrytis cinerea-106.1[3]
Colletotrichum lagenarium-186.7[3]

Note: A comprehensive quantitative comparison with this compound is not possible at this time due to a lack of published data on its antifungal activity. One study noted its structural relationship to antifungal stilbene derivatives and used it as a starting material for the synthesis of other azobenzene (B91143) derivatives that showed activity against Candida albicans and Candida auris.[5] Another study on the antibacterial activity of this compound against Staphylococcus species did not report any antifungal testing.[6]

Experimental Protocols

The data presented in this guide were primarily obtained through standardized in vitro antifungal susceptibility testing methods. The two most common protocols employed are the Broth Microdilution Method and the Agar (B569324) Disk Diffusion Method.

Broth Microdilution Method (CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in a standardized broth medium (e.g., RPMI-1640).

  • Antifungal Agent Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The microtiter plate is then incubated at a specific temperature (typically 35-37°C) for a defined period (usually 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative measure of antifungal activity.

  • Inoculum Preparation: A standardized suspension of the test fungus is prepared as described for the broth microdilution method.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue) is evenly inoculated with the fungal suspension using a sterile swab.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the antifungal agent are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth and diffusion of the antifungal agent.

  • Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FungalCulture Fungal Culture Inoculum Standardized Inoculum Preparation FungalCulture->Inoculum Inoculation Inoculation of Plates/Tubes Inoculum->Inoculation CompoundPrep Test Compound Serial Dilution CompoundPrep->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Broth Dilution) Incubation->MIC Zone Zone of Inhibition Measurement (Disk Diffusion) Incubation->Zone Result Result Interpretation MIC->Result Zone->Result

Caption: General workflow for in vitro antifungal susceptibility testing.

Postulated Antifungal Mechanisms

The proposed mechanisms of action for stilbene derivatives primarily involve disruption of cellular integrity and function. While the precise antifungal mechanism of this compound is unknown, related azo compounds have been suggested to act via mechanisms such as DNA inhibition.[6]

Antifungal_Mechanisms cluster_stilbene Stilbene Derivatives cluster_azobenzene This compound (Postulated) Stilbene Stilbene Derivative Membrane Fungal Cell Membrane Disruption Stilbene->Membrane ROS Reactive Oxygen Species (ROS) Production Stilbene->ROS Enzyme Inhibition of Fungal Enzymes Stilbene->Enzyme CellDeath Fungal Cell Death Membrane->CellDeath ROS->CellDeath Enzyme->CellDeath Azobenzene This compound DNA DNA Inhibition (Postulated for related azo compounds) Azobenzene->DNA Potential Target Azo_CellDeath Fungal Cell Death DNA->Azo_CellDeath

Caption: Postulated antifungal mechanisms of action.

Conclusion and Future Directions

Stilbene derivatives represent a promising class of natural compounds with well-documented antifungal activity against a variety of pathogens. The quantitative data clearly indicate their potential for development as therapeutic agents. The structure-activity relationships within this class suggest that modifications, such as methylation, can enhance their efficacy.[1]

The antifungal potential of this compound remains largely unexplored. While its structural similarity to other bioactive molecules is intriguing, the current lack of direct antifungal data prevents a conclusive comparison. Future research should focus on systematic in vitro and in vivo evaluations of this compound against a broad panel of fungal pathogens to determine its MIC values and spectrum of activity. Elucidating its mechanism of action will also be crucial in understanding its potential as a novel antifungal agent. Direct comparative studies with established antifungal compounds, including stilbene derivatives, will be essential to ascertain its relative efficacy and potential for further development.

References

A Spectroscopic Showdown: Unveiling the Contrasting Signatures of Cis and Trans Isomers of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the distinct spectroscopic characteristics of geometric isomers is paramount for structural elucidation and monitoring photochemical reactions. This guide provides a detailed comparison of the spectroscopic properties of the cis and trans isomers of 4,4'-Dihydroxyazobenzene, supported by experimental data and protocols.

The photochromic molecule this compound can exist in two geometric forms: the thermodynamically stable trans (E) isomer and the less stable cis (Z) isomer. The reversible conversion between these two forms, triggered by light, leads to significant changes in their molecular geometry and electronic properties, which are readily observed through various spectroscopic techniques. This comparison focuses on the key differences in their Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the trans and cis isomers of this compound. Data for the trans isomer is readily available from experimental studies, while the data for the less stable cis isomer is often inferred from spectral changes observed during photoisomerization experiments, due to its rapid thermal relaxation back to the trans form.

Table 1: UV-Visible Spectroscopy Data

Isomerλmax (π-π* transition)λmax (n-π* transition)Molar Absorptivity (ε) at π-π*
trans~352 nm[1]~450 nm (weak)[1]High
cisHypsochromic shift (decreased intensity)[1]Hyperchromic shift (increased intensity)[1]Low

Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)

IsomerChemical Shift (δ) of Hydroxyl Protons (-OH)Chemical Shift (δ) of Aromatic Protons
trans~10.52 ppm (singlet)[2]~7.70 ppm (doublet, 4H, J = 8.8 Hz), ~6.09 ppm (doublet, 4H, J = 8.8 Hz)[2]
cisExpected to be shielded (lower ppm)Protons ortho to the azo group are expected to be significantly shielded (appear at a lower ppm) compared to the trans isomer.[3]

Table 3: Infrared (IR) Spectroscopy Data

IsomerO-H Stretching Frequency (νO-H)N=N Stretching Frequency (νN=N)
transBroad band around 3200-3600 cm⁻¹~1400-1450 cm⁻¹
cisExpected to show subtle shifts due to changes in hydrogen bondingExpected to be slightly different from the trans isomer

Experimental Protocols

Synthesis of trans-4,4'-Dihydroxyazobenzene

A common method for the synthesis of trans-4,4'-Dihydroxyazobenzene is through the diazotization of p-aminophenol followed by coupling with phenol (B47542).[2]

  • Diazotization: A solution of p-aminophenol in dilute hydrochloric acid is cooled to 0°C. A solution of sodium nitrite (B80452) in water is then added dropwise to form the diazonium salt.[2]

  • Coupling: A pre-cooled solution of phenol in aqueous sodium hydroxide (B78521) is added to the diazotized solution. The reaction mixture is stirred at room temperature.[2]

  • Work-up: Methanol is removed by evaporation, and the pH is adjusted to <5 with concentrated HCl to precipitate the product. The precipitate is collected, washed with water, and can be recrystallized from an ethanol (B145695)/water mixture.[2]

Photoisomerization and Spectroscopic Analysis

The trans to cis isomerization is typically achieved by irradiating a solution of the trans isomer with UV light. The subsequent spectroscopic analysis is performed immediately to characterize the cis isomer before it thermally reverts to the trans form.

  • Sample Preparation: A dilute solution of trans-4,4'-Dihydroxyazobenzene is prepared in a suitable solvent (e.g., ethanol or DMSO).

  • UV-Vis Spectroscopy (Pre-irradiation): An initial UV-Vis spectrum of the trans isomer solution is recorded.

  • Photoisomerization: The solution is irradiated with a UV light source, typically a 365 nm LED, while monitoring the changes in the UV-Vis spectrum.[1] Irradiation is continued until a photostationary state is reached, indicated by no further significant changes in the spectrum.

  • UV-Vis Spectroscopy (Post-irradiation): A final UV-Vis spectrum is recorded to observe the characteristic spectral changes indicating the formation of the cis isomer: a decrease in the absorbance of the π-π* transition band and an increase in the absorbance of the n-π* transition band.[1]

  • NMR and IR Spectroscopy: Due to the often rapid thermal back-isomerization of hydroxy-substituted azobenzenes, obtaining pure samples of the cis isomer for NMR and IR spectroscopy can be challenging.[4] Techniques such as laser-coupled NMR spectroscopy or measurements at low temperatures may be required to obtain spectra of the cis isomer before it reverts to the trans form.

Visualizing the Process

The following diagrams illustrate the photoisomerization process and the general workflow for the spectroscopic comparison.

G Photoisomerization of this compound trans trans-4,4'-Dihydroxyazobenzene (Thermodynamically Stable) cis cis-4,4'-Dihydroxyazobenzene (Metastable) trans->cis UV Light (e.g., 365 nm) cis->trans Visible Light or Heat

Caption: Reversible photoisomerization between the trans and cis isomers.

G Spectroscopic Comparison Workflow cluster_synthesis Synthesis cluster_analysis_trans Spectroscopic Analysis of trans Isomer cluster_isomerization Photoisomerization cluster_analysis_cis Spectroscopic Analysis of cis Isomer synthesis Synthesize trans-4,4'-Dihydroxyazobenzene uv_vis_trans UV-Vis Spectroscopy synthesis->uv_vis_trans nmr_trans NMR Spectroscopy synthesis->nmr_trans ir_trans IR Spectroscopy synthesis->ir_trans irradiation Irradiate with UV Light synthesis->irradiation uv_vis_cis UV-Vis Spectroscopy irradiation->uv_vis_cis nmr_cis NMR Spectroscopy (e.g., laser-coupled) irradiation->nmr_cis ir_cis IR Spectroscopy (e.g., low temperature) irradiation->ir_cis

Caption: Workflow for spectroscopic comparison of the isomers.

References

Comparative Analysis of Azobenzene Compound Cytotoxicity on Human Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Cytotoxicity of Azobenzene (B91143) Derivatives

Azobenzene and its derivatives are a class of chemical compounds recognized for their photoresponsive properties, which makes them of interest for applications such as phototriggered drug release.[1] However, their interaction with biological systems, particularly their potential cytotoxicity, is a critical aspect of their development for biomedical use. Studies on various azobenzene-based compounds have indicated that their effects on cell viability can vary significantly depending on the specific chemical structure and the cell line being tested.

One study on azobenzene-based polymeric nanocarriers, for instance, reported low cytotoxic effects on human cardiomyocytes and mouse fibroblasts at concentrations up to 2 mg/mL.[2] This highlights the importance of empirical testing for each specific compound and cell line.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]

Materials:

  • Human cell lines of interest (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4,4'-Dihydroxyazobenzene (or other test compounds)

  • MTT solution (5 mg/mL in PBS is recommended)[4][5]

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[4][6]

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is above 90%.[7] Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.[7] Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated cells as a negative control and a solvent control if the compound is dissolved in a solvent like DMSO.[5]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[7]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours in a humidified atmosphere.[3][6]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[5] Add 100 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[3][6] The plate can be placed on an orbital shaker for about 15 minutes to aid dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[3] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[3][5]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability can be expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated. It is important to note that IC50 values can vary between different cytotoxicity assays.[8]

Potential Signaling Pathways in Azobenzene-Induced Cytotoxicity

While the precise signaling pathways activated by this compound in human cells are not yet elucidated, studies on other cytotoxic agents suggest potential mechanisms that could be investigated. One common pathway of cell death is apoptosis, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[9]

A potential mechanism of action for some cytotoxic compounds involves the induction of oxidative stress.[10] This can lead to damage to cellular components, including membranes, and trigger apoptotic pathways.[10] Key players in apoptosis include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are proteases that execute the apoptotic process.[9][11]

Visualizing the Process

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation & Assay A Harvest and Count Cells B Seed Cells in 96-well Plate A->B C Prepare Serial Dilutions of Compound D Treat Cells with Compound C->D E Incubate for 24-72 hours F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Add Solubilization Solution G->H I Measure Absorbance H->I

Caption: Workflow of an MTT-based cytotoxicity assay.

Hypothetical Apoptotic Signaling Pathway

G A This compound B Oxidative Stress A->B Induces C Mitochondrial Pathway B->C Activates D Bax/Bcl-2 Regulation C->D Modulates E Caspase Activation (e.g., Caspase-9, Caspase-3) D->E Leads to F Apoptosis E->F Executes

Caption: A potential oxidative stress-induced apoptotic pathway.

Concluding Remarks

The evaluation of the cytotoxic effects of compounds like this compound is a fundamental step in their potential development for therapeutic applications. While direct experimental data on this specific compound in human cell lines is currently lacking in public literature, the methodologies for conducting such investigations are well-established. The MTT assay provides a robust and high-throughput method for initial cytotoxicity screening. Further studies would be necessary to elucidate the specific molecular mechanisms and signaling pathways involved in any observed cytotoxicity. Researchers are encouraged to employ a panel of human cell lines and multiple cytotoxicity assays to obtain a comprehensive understanding of a compound's biological activity.

References

"comparative analysis of photoresponsive properties with other azobenzene derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azobenzene (B91143) and its derivatives are a cornerstone of photopharmacology and materials science due to their ability to undergo reversible photoisomerization. This unique property allows for the spatiotemporal control of molecular systems with light, opening avenues for targeted drug delivery, light-activated materials, and molecular machines. This guide provides a comparative analysis of the key photoresponsive properties of various azobenzene derivatives, supported by experimental data and detailed methodologies, to aid in the selection and design of photoswitchable molecules for specific applications.

Quantitative Comparison of Photoresponsive Properties

The photoresponsive behavior of azobenzene derivatives is primarily dictated by their substitution patterns. Electron-donating and electron-withdrawing groups, as well as steric hindrance, can significantly alter the absorption spectra, quantum yields of isomerization, and the thermal stability of the cis isomer. The following table summarizes these key parameters for a selection of azobenzene derivatives.

CompoundSolventλmax trans (nm)λmax cis (nm)Φ trans→cisΦ cis→transThermal Half-life (τ1/2)
AzobenzeneMethanol (B129727)3144330.11 - 0.24[1][2]0.41 - 0.5[2]1.4 days (in benzene (B151609) at 35°C)[3][4]
4-HydroxyazobenzeneBenzene----125 min[5]
4-Methoxyazobenzene acrylate (B77674) (ABOMe)-----Reversible adhesion observed[6]
4-Nitroazobenzene acrylate (ABNO2)-----No reversible adhesion observed[6]
Tetra-ortho-fluoroazobenzene-----700 days[7]
Azobenzene-modified DNA (ssDNA)---0.036--
Azobenzene-modified DNA (dsDNA)---0.0056--

Note: The quantum yields (Φ) and thermal half-lives are highly dependent on the solvent and temperature. The data presented here are for comparative purposes under the specified conditions.

Experimental Protocols

The characterization of the photoresponsive properties of azobenzene derivatives involves a combination of spectroscopic and kinetic measurements.

Determination of Photoisomerization Quantum Yields

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules that undergo isomerization per photon absorbed.

Methodology:

  • Actinometry: A chemical actinometer with a known quantum yield (e.g., ferrioxalate) is used to determine the photon flux of the light source at the irradiation wavelength.

  • Sample Preparation: A solution of the azobenzene derivative with a known concentration is prepared in the desired solvent.

  • Irradiation: The sample is irradiated with monochromatic light at a wavelength where the trans or cis isomer absorbs. The absorbance changes are monitored over time using a UV-Vis spectrophotometer.

  • Data Analysis: The initial rate of isomerization is determined from the change in absorbance. The quantum yield is then calculated using the following equation:

    Φ = (dC/dt) / (I₀ * (1 - 10⁻ᴬ) * A)

    where:

    • dC/dt is the initial rate of change of concentration of the isomer being formed.

    • I₀ is the incident photon flux.

    • A is the absorbance of the solution at the irradiation wavelength.

Measurement of Thermal Isomerization Kinetics

The thermal stability of the metastable cis isomer is a critical parameter for many applications. It is typically characterized by its half-life (τ₁/₂), the time it takes for half of the cis isomers to revert to the more stable trans form.

Methodology:

  • Photostationary State (PSS) Generation: A solution of the azobenzene derivative is irradiated with a light source (e.g., UV lamp) to achieve a high population of the cis isomer, reaching a photostationary state.

  • Kinetic Monitoring: The irradiated solution is then kept in the dark at a constant temperature. The thermal back-isomerization to the trans form is monitored by recording the UV-Vis absorption spectra at regular time intervals.

  • Data Analysis: The concentration of the cis isomer at each time point is calculated from its absorbance at a characteristic wavelength. The data is then fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (τ₁/₂ = ln(2)/k). For faster kinetics, flash photolysis techniques can be employed.[5]

Visualization of the Photoisomerization Process

The reversible isomerization of azobenzene between its trans and cis forms is the fundamental process underlying its photoresponsive behavior. This process can be triggered by light of specific wavelengths.

G trans trans-Azobenzene (Thermally Stable) cis cis-Azobenzene (Metastable) trans->cis UV light (π→π) cis->trans Visible light (n→π) or Thermal Relaxation

Caption: Photoisomerization of azobenzene between the trans and cis states.

Signaling Pathways and Experimental Workflows

The photoisomerization of azobenzene can be harnessed to control biological processes or experimental workflows. For instance, in photodynamic therapy (PDT), an azobenzene-containing photosensitizer can be activated by light to generate reactive oxygen species (ROS) that induce cell death.

G cluster_0 Photodynamic Therapy Workflow A Administration of Azo-Photosensitizer (trans) B Light Irradiation (e.g., UV or Visible Light) A->B C Photoisomerization to cis-form & Photosensitizer Activation B->C D Reactive Oxygen Species (ROS) Generation C->D E Cellular Damage & Therapeutic Effect D->E

Caption: Workflow for azobenzene-based photodynamic therapy.

This comparative guide provides a foundational understanding of the photoresponsive properties of azobenzene derivatives. The selection of a particular derivative will depend on the specific requirements of the application, such as the desired wavelength of activation, the necessary stability of the metastable state, and the overall efficiency of the photoswitching process. Further research into novel substitution patterns continues to expand the toolkit of available photoresponsive molecules, enabling ever more precise control over chemical and biological systems.

References

Purity Under the Microscope: A Comparative Guide to the Validation of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of 4,4'-Dihydroxyazobenzene purity. Detailed experimental protocols and supporting data are presented to offer a clear and objective assessment of each method's performance.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted method for assessing the purity of this compound, with commercial suppliers consistently reporting purities of greater than 98.0% determined by this technique.[1][2][3][4] The method's high resolution and sensitivity make it ideal for separating the target compound from potential impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • This compound reference standard of known purity

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Glacial Acetic Acid).

    • Initial conditions: 30% Acetonitrile, 70% Water (with 0.1% Acetic Acid)

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

    • Hold at 90% Acetonitrile for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm[4]

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Potential Impurities

Based on a common synthesis route starting from p-aminophenol and phenol, potential impurities could include:[5]

  • Unreacted p-aminophenol

  • Unreacted phenol

  • Byproducts from side reactions of the diazonium salt intermediate.

These impurities would likely have different retention times from the main compound in the described HPLC method.

Alternative Analytical Techniques for Purity Validation

While HPLC is the predominant method, other techniques can provide valuable and often orthogonal information regarding the purity of this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for purity determination.[6] It allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.

Experimental Protocol: qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆)

    • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

    • This compound sample

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Data Analysis: The purity is calculated based on the ratio of the integrals of specific, well-resolved protons of the analyte and the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for a quantitative purity assessment based on the Beer-Lambert law, provided that the impurities do not have significant absorbance at the analytical wavelength.[7][8]

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: UV-Vis spectrophotometer

  • Reagents:

    • Solvent (e.g., Ethanol)

    • This compound reference standard of known purity

    • This compound sample

  • Procedure:

    • Prepare a series of standard solutions of the reference standard at known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for this compound in ethanol (B145695) is approximately 360 nm.[4]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare a solution of the this compound sample at a known concentration and measure its absorbance at the same λmax.

  • Data Analysis: Determine the concentration of the sample solution from the calibration curve. The purity is then calculated as the ratio of the measured concentration to the nominal concentration.

Comparison of Analytical Methods

FeatureHPLCQuantitative ¹H NMR (qNMR)UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarityNuclear magnetic resonance of atomic nucleiAbsorption of ultraviolet-visible light
Primary Use Separation and quantification of components in a mixtureStructural elucidation and absolute quantificationQuantification of a known compound
Selectivity HighHighLow to moderate
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Moderate (µg/mL)
Reference Standard Requires a reference standard of the analyteRequires a certified internal standardRequires a reference standard of the analyte
Sample Throughput ModerateLowHigh
Information Provided Purity (area %), retention time, presence of impuritiesPurity (mass %), structural informationPurity (concentration-based)
Orthogonality to HPLC -HighModerate

Experimental Workflow and Data Visualization

The following diagrams illustrate the logical workflow for the purity validation of this compound using HPLC.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Reference Standard dissolve Dissolve in Methanol prep_start->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Percentage Purity integrate->calculate report Report Purity calculate->report

Caption: Workflow for HPLC Purity Validation of this compound.

Conclusion

The validation of this compound purity is most robustly achieved through High-Performance Liquid Chromatography (HPLC) , which offers excellent resolution and sensitivity for separating the main component from potential process-related impurities. For orthogonal confirmation and in the absence of a specific reference standard, Quantitative ¹H NMR (qNMR) serves as a powerful alternative, providing an absolute measure of purity. UV-Vis Spectrophotometry offers a simpler, high-throughput method for routine quantification but is less specific and more susceptible to interference from absorbing impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for impurity profiling, the availability of reference standards, and the desired level of accuracy.

References

A Comparative Guide to the In Vitro Antimicrobial Spectrum of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro antimicrobial activity of 4,4'-Dihydroxyazobenzene (DHAB) against various microorganisms. The data presented is compiled from published research, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as an antimicrobial agent.

Antimicrobial Performance of this compound

This compound has demonstrated notable in vitro activity, particularly against Gram-positive bacteria. Its efficacy against specific strains is summarized below, providing a clear comparison of its antimicrobial spectrum.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

MicroorganismStrainMinimum Inhibitory Concentration (MIC) (mg/L)Minimum Bactericidal Concentration (MBC) (mg/L)
Staphylococcus aureusATCC 2921364[1][2][3]256[1][2][3]
Staphylococcus pseudintermediusDSM 2128432[1][2][3]64[1][2][3]
Escherichia coliATCC 25922Not effectiveNot determined
Pseudomonas aeruginosaATCC 27853Not effectiveNot determined

Note: The study by Pérez-Lagarejos et al. (2022) indicated that this compound did not show useful antimicrobial activity against the Gram-negative strains Escherichia coli and Pseudomonas aeruginosa.[1]

Comparison with Other Antimicrobial Agents

While direct comparative studies with a broad range of standard antibiotics are limited for this compound, its MIC values can be contextualized by comparing them to those of other azo compounds and commonly used antibiotics. For instance, the MIC values for DHAB are comparable to other azo compounds with recognized antimicrobial activity.[1] However, these values are higher than those reported for many conventional antibiotics against susceptible strains.[1]

Azo compounds, in general, are known to exhibit a range of pharmacological activities, including antibacterial and antifungal effects.[1] Some azo derivatives have shown excellent activity against Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus.[1] The antimicrobial properties of some azo compounds are attributed to the reduction of the azo bond, leading to the formation of a toxic product like sulfanilamide (B372717) in the case of Prontosil.[1]

Experimental Protocols

The following methodologies are standard for determining the in vitro antimicrobial spectrum of a compound like this compound.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates: A two-fold serial dilution of this compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range tested typically spans from 0.5 to 512 mg/L.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-20 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A growth control (broth with inoculum but no compound) and a sterility control (broth only) are included for each assay.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

  • Subculturing: An aliquot (typically 10 µL) is taken from all wells showing no visible growth in the MIC assay and is plated onto an appropriate agar medium.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Interpretation of Results: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action

The antimicrobial mechanism of this compound against staphylococci involves the induction of membrane damage and oxidative stress.[1][2][3] This is evidenced by an increase in thiobarbituric acid reactive substances (TBARS), which indicates lipid peroxidation and membrane damage.[1][2] Furthermore, the compound induces an oxidative burst, leading to the differential induction of ROS-scavenging enzymes like peroxidases and superoxide (B77818) dismutase in the bacteria.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the standard workflow for evaluating the in vitro antimicrobial spectrum of a test compound.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Compound Test Compound (this compound) SerialDilution Prepare Serial Dilutions of Compound Compound->SerialDilution Microorganism Microorganism Cultures (e.g., S. aureus, S. pseudintermedius) Inoculation Inoculate with Standardized Microorganism Suspension Microorganism->Inoculation Media Growth Media (e.g., Mueller-Hinton Broth) Media->SerialDilution SerialDilution->Inoculation IncubationMIC Incubate at 37°C for 18-20h Inoculation->IncubationMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubationMIC->ReadMIC Plating Plate Aliquots from Clear Wells onto Agar Plates ReadMIC->Plating Proceed if growth is inhibited IncubationMBC Incubate at 37°C for 24h Plating->IncubationMBC ReadMBC Read MBC (Lowest concentration with ≥99.9% killing) IncubationMBC->ReadMBC

Caption: Workflow for MIC and MBC determination.

Signaling Pathways and Logical Relationships

The proposed antimicrobial mechanism of action for this compound against staphylococci can be visualized as a signaling pathway leading to cell death.

Mechanism_of_Action cluster_cell Bacterial Cell DHAB This compound Membrane Cell Membrane DHAB->Membrane Interacts with ROS Reactive Oxygen Species (ROS) (Oxidative Burst) Membrane->ROS Enzymes Induction of ROS-Scavenging Enzymes (Peroxidases, Superoxide Dismutase) ROS->Enzymes Cellular Response Damage Membrane Damage (Lipid Peroxidation) ROS->Damage Death Bacterial Cell Death Damage->Death

References

Assessing the Biocompatibility of 4,4'-Dihydroxyazobenzene-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and development of drug delivery systems and medical devices. This guide provides a comparative assessment of the biocompatibility of materials based on 4,4'-Dihydroxyazobenzene (DHAB), a member of the azo compound family, against commonly used biodegradable polymers: Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polyethylene Glycol (PEG). This comparison is based on available experimental data for cytotoxicity, hemolytic potential, and in vivo inflammatory response.

Executive Summary

While this compound (DHAB) exhibits interesting properties, including antimicrobial activity, its biocompatibility profile raises concerns. Available data indicates potential for oral toxicity, eye irritation, and respiratory sensitization[1]. In contrast, alternative materials such as PLA, PLGA, and PEG have a more established history of biocompatibility in biomedical applications, supported by a larger body of quantitative data. PLGA, however, is known to elicit an inflammatory response upon degradation. The choice of material should be carefully considered based on the specific application and desired biological response.

Data Presentation: Comparative Biocompatibility

The following tables summarize the available quantitative and qualitative data for the biocompatibility of DHAB-based materials and their alternatives.

Table 1: In Vitro Cytotoxicity

MaterialCell LineAssayResultsCitation
This compound (DHAB) VariousNot SpecifiedHarmful if swallowed (Acute toxicity, oral)[1]
Polylactic Acid (PLA)L929 mouse fibroblastsMTTLow cytotoxicity[2]
Poly(lactic-co-glycolic acid) (PLGA)L929 mouse fibroblastsMTTLow cytotoxicity[2]
Polyethylene Glycol (PEG)L929 mouse fibroblastsMTTLow cytotoxicity[2]

Table 2: Hemolytic Potential

MaterialAssayResultsCitation
This compound (DHAB) Not SpecifiedData not available
Polylactic Acid (PLA)Hemolysis AssayNon-hemolytic[2]
Poly(lactic-co-glycolic acid) (PLGA)Hemolysis AssayNon-hemolytic[2]
Polyethylene Glycol (PEG)Hemolysis AssayNon-hemolytic[2]

Note: A direct assessment of the hemolytic activity of this compound was not found in the reviewed literature.

Table 3: In Vivo Biocompatibility and Inflammatory Response

MaterialAnimal ModelObservationCitation
This compound (DHAB) Not SpecifiedMay cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Polylactic Acid (PLA)RatMild inflammatory response, fibrous capsule formation.
Poly(lactic-co-glycolic acid) (PLGA)RatInitial acute inflammation followed by chronic inflammation as the polymer degrades, leading to an acidic microenvironment.
Polyethylene Glycol (PEG)MouseGenerally low immunogenicity and inflammatory response.

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below, based on established standards.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

2. Materials:

  • L929 mouse fibroblast cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test material extract (prepared according to ISO 10993-12)

  • Positive control (e.g., organotin-stabilized PVC) and negative control (e.g., high-density polyethylene) extracts

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

3. Procedure:

  • Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and replace it with 100 µL of the test material extract, positive control extract, negative control extract, or fresh culture medium (blank).

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: Cell viability is calculated as a percentage relative to the negative control: Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

Hemolysis Assay (Based on ASTM F756)

1. Principle: This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material or its extract.

2. Materials:

  • Fresh human or rabbit blood with anticoagulant (e.g., citrate, heparin)

  • Phosphate-buffered saline (PBS)

  • Test material and controls (positive: water for injection; negative: saline)

  • Spectrophotometer

3. Procedure:

  • Prepare a diluted blood solution by mixing whole blood with PBS.

  • Direct Contact Method: Place the test material in a tube and add the diluted blood solution.

  • Extract Method: Prepare an extract of the test material in PBS according to ISO 10993-12. Add the diluted blood solution to the extract.

  • Incubate the tubes at 37°C for a specified time (e.g., 3 hours), with gentle agitation.

  • Centrifuge the tubes to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

4. Data Analysis: The percentage of hemolysis is calculated as follows: Hemolysis (%) = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of biocompatibility.

Experimental_Workflow_Cytotoxicity cluster_prep Material Preparation cluster_cell_culture Cell Culture & Exposure cluster_assay MTT Assay Mat Test Material Ext Extraction (ISO 10993-12) Mat->Ext Polar & Non-polar solvents Expose Expose cells to material extract Ext->Expose Seed Seed Cells (e.g., L929) Incubate1 Incubate 24h Seed->Incubate1 Incubate1->Expose Add_MTT Add MTT reagent Expose->Add_MTT Incubate2 Incubate 4h Add_MTT->Incubate2 Add_DMSO Add DMSO Incubate2->Add_DMSO Read_Abs Read Absorbance (570 nm) Add_DMSO->Read_Abs Data_Analysis Data_Analysis Read_Abs->Data_Analysis Calculate % Viability

Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Inflammatory_Response_Pathway cluster_material Biomaterial Interaction cluster_cellular Cellular Response cluster_tissue Tissue Response Biomaterial Biomaterial (e.g., DHAB, PLGA) Protein_Adsorption Protein Adsorption Biomaterial->Protein_Adsorption Macrophage Macrophage Protein_Adsorption->Macrophage NFkB NF-κB Activation Macrophage->NFkB Recognition of adsorbed proteins Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Gene Transcription Inflammation Acute/Chronic Inflammation Cytokines->Inflammation Fibrosis Fibrous Capsule Formation Inflammation->Fibrosis Prolonged response

Simplified signaling pathway of the foreign body response to biomaterials.

Macrophage_Polarization cluster_m1 M1 Polarization (Pro-inflammatory) cluster_m2 M2 Polarization (Anti-inflammatory) M0 Resting Macrophage (M0) M1_stimuli Stimuli: LPS, IFN-γ, Material cues M0->M1_stimuli M2_stimuli Stimuli: IL-4, IL-13, Material cues M0->M2_stimuli M1 M1 Macrophage M1_out Output: TNF-α, IL-1β, IL-6 ROS, NO M1->M1_out M1_stimuli->M1 M2 M2 Macrophage M2_out Output: IL-10, TGF-β Tissue repair M2->M2_out M2_stimuli->M2

Macrophage polarization in response to biomaterial cues.

References

"comparative study of the synthesis methods for 4,4'-Dihydroxyazobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of key synthetic routes to 4,4'-Dihydroxyazobenzene, a versatile chemical intermediate.

This guide provides an objective comparison of the primary methods for synthesizing this compound, a valuable compound in the development of photoresponsive materials and a potential scaffold in medicinal chemistry. The performance of each method is evaluated based on reported yields, reaction conditions, and starting materials, with detailed experimental protocols provided for reproducibility.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different synthetic approaches to this compound.

Synthesis Method Starting Materials Key Reagents/Catalysts Reaction Conditions Reported Yield
Diazotization-Coupling p-Aminophenol, Phenol (B47542)NaNO₂, HCl, NaOH0°C to Room Temperature78.0%[1]
Reductive Coupling p-NitrophenolIron(II) chloride tetrahydrate, Lithium, DTBBRefluxing THF81%[2]
Microwave-Assisted Coupling 4-Nitrophenol (B140041), 4-Aminophenol (B1666318)KOH, Ethanol-Water150°C, 3 minutesHigh (by analogy)
Enzymatic (Laccase-mediated) p-AminophenolLaccase (e.g., from Trametes versicolor)Mild (e.g., pH 6, 37°C)Moderate (Qualitative)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Diazotization-Coupling Reaction

This classical method involves the formation of a diazonium salt from an aromatic amine, which then couples with an activated aromatic ring.

Experimental Protocol:

  • A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is cooled to 0°C in an ice bath.

  • A solution of sodium nitrite (B80452) (NaNO₂, 9.34 g, 109.8 mmol) in water (150 mL) is added to the p-aminophenol solution.

  • Pre-cooled methanol (B129727) (200 mL) is added to the diazotized solution, and the mixture is stirred for 1 hour.

  • A solution of phenol (8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (B78521) (65 mL) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.

  • Methanol is removed by evaporation, and the pH is adjusted to < 5 with concentrated HCl.

  • The resulting precipitate is collected, washed with water, and recrystallized from an ethanol/water mixture to yield this compound (15.42 g, 78.0% yield).[1]

Reductive Coupling of a Nitroaromatic Compound

This method achieves the synthesis of the azo compound through the reduction of a nitro-substituted aromatic precursor.

Experimental Protocol:

  • To a mixture of iron(II) chloride tetrahydrate (198 mg, 1.0 mmol), lithium powder (56 mg, 8.0 mmol), and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB, 27 mg, 0.1 mmol) under a nitrogen atmosphere, a solution of p-nitrophenol (1.0 mmol) in THF (5 mL) is added.

  • The reaction mixture is heated to reflux.

  • The reaction progress is monitored by TLC and GLC.

  • Upon completion, the suspension is diluted with ether (10 mL) and carefully hydrolyzed with water (15 mL).

  • The organic layer is separated, and the product is isolated to yield this compound (81% yield).[2]

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods. While a specific protocol for this compound is not detailed in the surveyed literature, a representative procedure can be adapted from the synthesis of similar unsymmetrical azo dyes.

Experimental Protocol (Representative):

  • In a 10 mL microwave reaction vial, dissolve 1 mmol of 4-nitrophenol and 2.5 mmol of 4-aminophenol in 2 mL of ethanol.

  • Add 1 mL of 10 M KOH solution and shake for 30 seconds.

  • Place the vial in a microwave reactor and irradiate at 150°C for 3 minutes.

  • After cooling, the product is isolated by precipitation and purified by recrystallization. This method is expected to provide high yields, analogous to similar reactions which report yields of 89-95%.

Enzymatic Synthesis (Laccase-mediated)

The use of enzymes like laccase presents a green chemistry approach, operating under mild conditions. Laccases catalyze the oxidative coupling of phenolic and anilinic compounds.

General Experimental Protocol:

Visualization of Synthesis Pathways

The following diagrams illustrate the logical workflows of the described synthesis methods.

Synthesis_Workflows cluster_diazotization Diazotization-Coupling Method cluster_reductive Reductive Coupling Method d_start p-Aminophenol d_diazotization Diazotization (NaNO2, HCl, 0°C) d_start->d_diazotization d_intermediate Diazonium Salt d_diazotization->d_intermediate d_coupling Azo Coupling (NaOH, RT) d_intermediate->d_coupling d_phenol Phenol d_phenol->d_coupling d_product This compound d_coupling->d_product r_start p-Nitrophenol r_reduction Reductive Coupling (Fe(II)/Li, Reflux) r_start->r_reduction r_product This compound r_reduction->r_product

Figure 1: Workflow for the Diazotization-Coupling and Reductive Coupling synthesis methods.

Advanced_Synthesis_Workflows cluster_microwave Microwave-Assisted Method cluster_enzymatic Enzymatic (Laccase-mediated) Method m_start1 4-Nitrophenol m_reaction Microwave Irradiation (KOH, 150°C, 3 min) m_start1->m_reaction m_start2 4-Aminophenol m_start2->m_reaction m_product This compound m_reaction->m_product e_start p-Aminophenol e_oxidation Laccase Oxidation (O2, pH 6, 37°C) e_start->e_oxidation e_intermediate Amino Radical e_oxidation->e_intermediate e_coupling Dimerization & Dehydrogenation e_intermediate->e_coupling e_product This compound e_coupling->e_product

Figure 2: Workflow for the Microwave-Assisted and Enzymatic synthesis methods.

References

Efficacy of 4,4'-Dihydroxyazobenzene Derivatives Against Drug-Resistant Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of drug-resistant fungal infections, particularly those caused by species such as Candida auris and fluconazole-resistant Candida albicans, poses a significant threat to global health. This has spurred research into novel antifungal agents with alternative mechanisms of action. Among the promising candidates are derivatives of 4,4'-Dihydroxyazobenzene, a compound class that has demonstrated potent activity against these challenging pathogens. This guide provides a comparative analysis of the efficacy of these derivatives against drug-resistant fungi, supported by available experimental data and detailed methodologies for key assays.

Comparative Efficacy of this compound Derivatives

Recent studies have highlighted the potential of synthetic this compound derivatives as effective antifungal agents. These compounds have shown significant in vitro activity against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans and the multidrug-resistant Candida auris.[1][2] The minimum inhibitory concentration (MIC) is a key metric for antifungal efficacy, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The data presented below summarizes the MIC values of five novel this compound derivatives (designated as 5a-5e) against various Candida strains. For comparison, the MICs of standard antifungal drugs—fluconazole (B54011), amphotericin B, and caspofungin—against similar resistant phenotypes are also included from separate studies.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound Derivatives and Standard Antifungals against Candida albicans

Compound/DrugFluconazole-Susceptible C. albicansFluconazole-Resistant C. albicans
This compound Derivatives
5a2.5–4.62.5–4.6
5b2.5–4.62.5–4.6
5c2.5–4.62.5–4.6
5d2.5–4.62.5–4.6
5e2.5–4.62.5–4.6
Standard Antifungals
Fluconazole0.25–1.0≥ 64
Amphotericin B0.06–1.00.125–1.0
Caspofungin0.015–1.00.06–1.0

Note: Data for this compound derivatives is from a single study and presented as a range across tested susceptible and resistant strains[2]. Data for standard antifungals is compiled from multiple sources and represents typical MIC ranges.

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of this compound Derivatives and Standard Antifungals against Candida auris

Compound/DrugCandida auris
This compound Derivatives
5a2.5–4.6
5b2.5–4.6
5c2.5–4.6
5d2.5–4.6
5e2.5–4.6
Standard Antifungals
Fluconazole≥ 32
Amphotericin B≥ 2 (Resistant)
Caspofungin≥ 2 (Resistant)

Note: Data for this compound derivatives is from a single study[2]. Breakpoints for resistance to standard antifungals for C. auris are provided by the CDC.

The results indicate that the tested this compound derivatives exhibit consistent antifungal activity against both fluconazole-susceptible and -resistant C. albicans, as well as C. auris, with MIC values in the range of 2.5 to 4.6 µg/mL.[2] This is particularly noteworthy as fluconazole shows a dramatic loss of efficacy against resistant strains. While the MICs of the derivatives are higher than those of amphotericin B and caspofungin for susceptible strains, their consistent performance against resistant isolates highlights their potential as alternative therapeutic agents.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below. These are based on established methodologies and are representative of the procedures likely used to evaluate the efficacy of these novel compounds.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) documents.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the antifungal compounds.

Materials:

  • Yeast strains (e.g., Candida albicans, Candida auris)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Antifungal compounds (this compound derivatives and standard drugs) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension of yeast colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal compounds in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and 100% for polyenes) compared to the growth control. This can be assessed visually or by using a microplate reader at a specific wavelength.

Ergosterol (B1671047) Biosynthesis Inhibition Assay

This assay is used to investigate if the compounds, like azoles, interfere with the ergosterol biosynthesis pathway, a common target for antifungal drugs.

Objective: To quantify the total ergosterol content in fungal cells after treatment with the test compounds.

Materials:

  • Yeast cells

  • Sabouraud Dextrose Broth

  • Test compounds

  • 25% alcoholic potassium hydroxide (B78521) solution

  • n-heptane

  • Sterile distilled water

  • UV-Vis spectrophotometer

Procedure:

  • Cell Culture and Treatment: Inoculate yeast cells into Sabouraud Dextrose Broth containing various sub-MIC concentrations of the test compound. Include a no-drug control. Incubate for 16-24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile distilled water, and determine the wet weight of the cell pellet.

  • Saponification: Add 25% alcoholic potassium hydroxide to the cell pellet and vortex. Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction: After cooling, add sterile distilled water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 230 nm and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm). A reduction in ergosterol content in treated cells compared to the control indicates inhibition of the biosynthesis pathway.

Reactive Oxygen Species (ROS) Accumulation Assay

This assay determines if the antifungal compounds induce oxidative stress in fungal cells, which can lead to cell death.

Objective: To measure the intracellular accumulation of ROS in fungal cells upon treatment with the test compounds.

Materials:

  • Yeast cells

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow yeast cells to the mid-logarithmic phase and then expose them to the test compounds at various concentrations for a defined period.

  • Cell Staining: Harvest the cells, wash them with PBS, and then incubate them with DCFH-DA solution in the dark. DCFH-DA is a cell-permeable dye that is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: After incubation, wash the cells to remove excess dye and resuspend them in PBS. Measure the fluorescence intensity using a fluorometer or visualize the fluorescent cells using a fluorescence microscope. An increase in fluorescence in treated cells compared to untreated controls indicates an accumulation of ROS.

Proposed Mechanism of Action and Signaling Pathway

While the precise antifungal mechanism of this compound derivatives is still under investigation, based on the structure of the parent compound and the known mechanisms of other antifungal agents, a plausible hypothesis is that these compounds induce fungal cell death through a multi-target approach. This may involve the disruption of the cell membrane integrity and the induction of oxidative stress, leading to apoptosis.

One potential mechanism is the inhibition of key enzymes involved in maintaining cell wall and membrane integrity. Another possibility, suggested for structurally related azobenzene (B91143) compounds, is the inhibition of ATP synthase or protein kinases. Furthermore, the parent compound, this compound, has been shown to induce oxidative stress in bacteria by causing membrane damage, which suggests a similar mechanism could be at play in fungi.

Below is a diagram illustrating a hypothetical signaling pathway for the antifungal action of this compound derivatives.

G derivative This compound Derivative cell_membrane Fungal Cell Membrane derivative->cell_membrane Interacts with mitochondrion Mitochondrion derivative->mitochondrion Targets membrane_damage Membrane Damage (Increased Permeability) cell_membrane->membrane_damage apoptosis Apoptosis membrane_damage->apoptosis ros Increased ROS Production mitochondrion->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage dna_damage->apoptosis cell_death Fungal Cell Death apoptosis->cell_death

Hypothetical mechanism of this compound derivatives.

Experimental Workflow for Efficacy and Mechanism of Action Studies

The evaluation of novel antifungal compounds like this compound derivatives typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.

G start Start: Synthesize Derivatives mic_testing Antifungal Susceptibility Testing (MIC) start->mic_testing cytotoxicity Cytotoxicity Assay (vs. Mammalian Cells) mic_testing->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism ergosterol Ergosterol Inhibition Assay mechanism->ergosterol ros_assay ROS Accumulation Assay mechanism->ros_assay membrane_assay Membrane Integrity Assay mechanism->membrane_assay promising Promising Candidate ergosterol->promising ros_assay->promising membrane_assay->promising

Workflow for evaluating novel antifungal compounds.

References

A Comparative Guide to a Foundational Cytotoxicity Analysis: The MTT Assay and Its Alternatives for 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the MTT assay and its common alternatives—the Lactate Dehydrogenase (LDH) and Neutral Red Uptake (NRU) assays—for determining the cytotoxicity of the azo compound 4,4'-Dihydroxyazobenzene. This document provides detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your research needs.

The assessment of a compound's cytotoxic potential is a critical step in the fields of toxicology and drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability and proliferation.[1][2] This guide will delve into the practical application of the MTT assay for assessing the cytotoxicity of this compound, a compound with known antimicrobial properties. Furthermore, it will provide a comparative analysis with two other prominent cytotoxicity assays: the LDH and Neutral Red Uptake assays.

Principles of the Assays

The MTT assay is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified spectrophotometrically after solubilization.

In contrast, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[4][5] LDH released into the culture medium catalyzes a reaction that results in a colored product, the absorbance of which is proportional to the extent of cell lysis.[6]

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[7] The amount of dye extracted from the cells is proportional to the number of viable cells and can be measured colorimetrically.

Comparative Overview of Cytotoxicity Assays

FeatureMTT AssayLDH AssayNeutral Red Uptake Assay
Principle Measures metabolic activity (mitochondrial dehydrogenase function) of viable cells.[3]Measures membrane integrity by quantifying released LDH from damaged cells.[4]Measures lysosomal integrity and viability through dye uptake.[7]
Endpoint Formation of purple formazan crystals.[3]Colorimetric or fluorometric detection of LDH activity.[6]Colorimetric measurement of extracted Neutral Red dye.
Advantages Well-established, sensitive, and suitable for high-throughput screening.Non-destructive to remaining viable cells (supernatant is used), relatively simple and fast.[4]Sensitive, reproducible, and cost-effective.
Disadvantages Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. Azo compounds may interact with the MTT reagent. The formazan product is insoluble and requires a solubilization step.Less sensitive for early apoptotic events where the membrane is still intact. Can be affected by serum LDH in the culture medium.[8]Requires washing steps, which can lead to cell loss. Can be interfered with by colored compounds.
Typical Assay Time 4-6 hours incubation with MTT, followed by solubilization.30-60 minutes for the enzymatic reaction.2-3 hours incubation with Neutral Red, followed by extraction.

Experimental Protocols

Below are detailed protocols for performing the MTT, LDH, and Neutral Red assays to determine the cytotoxicity of this compound.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[9]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls: a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer), and a vehicle control.[4]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, remove the culture medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a solution of 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Quantitative Data Comparison

Table 1: Representative Cytotoxicity Data for an Azo Dye (HA) using MTT Assay

Cell LineConcentration (µg/mL)Inhibition Rate (%)
MCF-750~15
250~30
500~45
750~60
1000~75
MDA-MB-23150~20
250~40
500~60
750~80
1000~90

Data is illustrative and based on a study of a different azo dye (HA).

Table 2: Example Cytotoxicity Data using LDH Assay with a Known Toxin (e.g., Triton X-100)

TreatmentAbsorbance (490 nm)% Cytotoxicity
Spontaneous LDH Release0.2500%
Toxin Concentration 10.40025%
Toxin Concentration 20.850100%
Maximum LDH Release0.850100%

Table 3: Example IC50 Values from Neutral Red Uptake Assay for a Reference Compound (Doxorubicin) [10]

Cell LineIC50 (µM)
HepG20.69 ± 0.08
MCF-70.44 ± 0.07

Visualizing the Experimental Workflows and Mechanisms

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound B->C D Incubate (e.g., 24-72h) C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H

MTT Assay Experimental Workflow

Assay_Mechanisms cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_nru Neutral Red Uptake Assay mtt_cell Viable Cell mtt_mito Mitochondrial Dehydrogenase mtt_cell->mtt_mito mtt_product Formazan (Purple) mtt_mito->mtt_product mtt_reagent MTT (Yellow) mtt_reagent->mtt_mito Reduction ldh_cell Damaged Cell ldh_enzyme LDH (Released) ldh_cell->ldh_enzyme Lysis ldh_product Colored Product ldh_enzyme->ldh_product ldh_reagent Substrate + Tetrazolium Salt ldh_reagent->ldh_enzyme Catalysis nru_cell Viable Cell nru_lysosome Lysosomes nru_cell->nru_lysosome nru_uptake Dye Uptake & Binding nru_lysosome->nru_uptake nru_reagent Neutral Red Dye nru_reagent->nru_lysosome Active Transport

Comparison of Assay Mechanisms

Conclusion

References

A Comparative Guide to the Thermal Stability of Substituted Azobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azobenzene (B91143) and its derivatives are a cornerstone of photopharmacology and material science, prized for their ability to undergo reversible photoisomerization. The thermal stability of the Z-isomer is a critical parameter that dictates the lifetime of the light-activated state and, consequently, the efficacy and design of photoswitchable systems. This guide provides a comparative analysis of the thermal stability of various substituted azobenzenes, supported by experimental data and detailed methodologies, to aid in the rational design of molecular photoswitches.

The thermal relaxation of azobenzenes from the metastable Z-isomer to the thermodynamically stable E-isomer is a spontaneous process that can be profoundly influenced by the nature and position of substituents on the aromatic rings.[1][2] This back-isomerization is a first-order kinetic process, and its rate is typically quantified by the half-life (τ1/2) of the Z-isomer.[3]

Comparative Thermal Stability Data

The following table summarizes the thermal half-lives of a selection of substituted azobenzenes, providing a quantitative comparison of their thermal stability. The data has been compiled from various studies and highlights the significant impact of substitution on the rate of thermal Z→E isomerization.

Compound/SubstituentSolventTemperature (°C)Half-life (τ1/2)Reference
Azobenzene (unsubstituted)Benzene351.4 days[4]
Azobenzene (unsubstituted)Acetonitrile (ACN)Room Temp.4.7 hours[3]
meta-Methyl (AB.Me)Not Specified25~8.5 hours[1]
meta-Methoxy (AB.OMe)Not Specified25~8.5 hours[1]
meta-Carbomethoxy (AB.CO2Me)Not Specified25~9.5 hours[1]
ortho-Fluoro (1a)Acetonitrile (ACN)Room Temp.8.3 hours[3]
ortho,ortho'-Difluoro (1b)Acetonitrile (ACN)Room Temp.30.8 hours[3]
2,3,5,6-Tetrafluoro (2a)Acetonitrile (ACN)Room Temp.36.9 hours[3]
2,3,4,5,6-Pentafluoro (2d)Acetonitrile (ACN)Room Temp.98.8 hours[3]
2,2',6,6'-Tetrafluoro-4,4'-dicarbomethoxy (3b)Acetonitrile (ACN)Room Temp.829.3 hours[3]
para-Methoxy (MeO-AB)BMIM PF625Varies with temp.[5]
para-tert-ButoxyBMIM Tf2N25Varies with temp.[6]
para-BromoBMIM Tf2N25Varies with temp.[6]
para-FluoroBMIM Tf2N25Varies with temp.[6]

Key Observations:

  • Electron-withdrawing groups at the meta-position, such as a carbomethoxy group, can slightly increase the thermal half-life compared to electron-donating or neutral substituents.[1]

  • Ortho-fluoro substitution significantly enhances the thermal stability of the Z-isomer. The stability increases with the number of fluorine atoms in the ortho positions.[3] This effect is attributed to both steric and electronic interactions.[2]

  • The half-life of azobenzene derivatives is highly tunable through substitution, with variations spanning from hours to months.[4][7]

Isomerization Mechanisms

The thermal Z→E isomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or inversion at one of the nitrogen atoms.[4][7] For many push-pull substituted azobenzenes, the operative mechanism can change from inversion in nonpolar solvents to rotation in polar solvents.[8] Computational studies suggest that rotation is the predicted mechanism for a wide range of substituted azobenzenes.[4] The energy barrier for this isomerization is what determines the thermal half-life.

Experimental Protocol for Thermal Stability Analysis

The determination of the thermal half-life of a substituted azobenzene typically involves the following steps, which are also illustrated in the workflow diagram below.

1. Sample Preparation:

  • The azobenzene derivative is dissolved in a suitable solvent (e.g., acetonitrile, benzene, ionic liquids) to a known concentration, typically in the micromolar range.[1][3][5] The choice of solvent is crucial as it can influence the rate of thermal isomerization.[3][8]

2. Photoisomerization to the Z-isomer:

  • The solution is irradiated with UV light at a wavelength corresponding to the π-π* transition of the E-isomer (typically around 320-360 nm).[1][9]

  • The irradiation is continued until the photostationary state (PSS) is reached, which represents the equilibrium between the E and Z isomers under the given irradiation conditions. This is monitored by observing the changes in the UV-Vis absorption spectrum.[1]

3. Monitoring Thermal Relaxation:

  • After irradiation, the sample is kept in the dark at a constant, controlled temperature.[1][10]

  • The thermal back-isomerization from the Z-isomer to the E-isomer is monitored over time by recording the UV-Vis absorption spectrum at regular intervals.[1][5] The progress of the reaction can be followed by the increase in the absorbance of the π-π* band of the E-isomer or the decrease in the absorbance of the n-π* band of the Z-isomer (around 450 nm).[1]

4. Data Analysis:

  • The rate constant (k) for the first-order thermal isomerization is determined by plotting the natural logarithm of the absorbance change versus time.

  • The half-life (τ1/2) is then calculated using the equation: τ1/2 = ln(2)/k.[3]

  • By performing the experiment at different temperatures, the activation energy (Ea) for the thermal isomerization can be determined using the Arrhenius equation.[5][10]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the experimental determination of thermal stability and the key relationships in azobenzene isomerization.

G cluster_prep Sample Preparation cluster_iso Photoisomerization cluster_relax Thermal Relaxation cluster_analysis Data Analysis A Dissolve Azobenzene Derivative in Solvent B Irradiate with UV Light to Generate Z-isomer A->B C Monitor UV-Vis Spectrum to Reach Photostationary State B->C D Store Sample in Dark at Constant Temperature C->D E Record UV-Vis Spectra at Timed Intervals D->E F Determine Rate Constant (k) from Absorbance Data E->F G Calculate Half-life (τ1/2 = ln(2)/k) F->G H Determine Activation Energy (Ea) from Temperature Dependence F->H

Caption: Experimental workflow for determining the thermal stability of substituted azobenzenes.

G E_isomer E-isomer (trans) Z_isomer Z-isomer (cis) E_isomer->Z_isomer  UV Light (π-π) Z_isomer->E_isomer  Visible Light (n-π) / Heat (Δ) TransitionState Transition State Z_isomer->TransitionState Thermal Energy TransitionState->E_isomer

Caption: Isomerization pathways for a typical azobenzene derivative.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dihydroxyazobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 4,4'-Dihydroxyazobenzene, ensuring the protection of personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementGHS Classification
Causes skin irritationSkin Irritation, Category 2
Causes serious eye irritationEye Irritation, Category 2
Suspected of damaging fertility or the unborn childReproductive Toxicity, Category 2
Toxic to aquatic life with long-lasting effectsAquatic Hazard (Chronic), Category 2

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.
Lab Coat A standard laboratory coat is required.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. For spills or aerosols, use a NIOSH-approved respirator.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Carefully place excess or expired this compound into a designated, clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be collected in this container.

  • Contaminated Labware:

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood.

    • Collect the rinsate as hazardous waste in a separate, labeled container for liquid waste.

    • After decontamination, wash glassware with soap and water.

Step 2: Spill Management

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Place the cleaning materials in the hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Step 3: Final Disposal

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1]

  • Ensure all waste containers are securely sealed, properly labeled with the chemical name and associated hazards, and stored in a designated waste accumulation area.

  • Contact your institution's EHS office to arrange for pickup and disposal.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Excess Reagent, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid small_spill Small Spill spill->small_spill Minor large_spill Large Spill spill->large_spill Major absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate and Contact EHS large_spill->evacuate storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage absorb->collect_solid disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4'-Dihydroxyazobenzene. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Chemical Properties

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as causing skin and serious eye irritation.[1] In some forms, it may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₂[2][3]
Molecular Weight 214.22 g/mol [2][3]
Appearance Amber to Brown to Dark green powder to crystal[3][4]
Melting Point 215°C (with decomposition)[4][5][6]
Solubility Soluble in methanol, insoluble in water.[5]
CAS Number 2050-16-0[1][7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent skin contact, inhalation, and eye exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[8]
Body Protection Flame-resistant lab coatA lab coat that extends below the knee should be worn at all times in the laboratory.[9]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles, and a face shield.To protect against splashes and dust. A face shield must be worn in conjunction with safety glasses or goggles.[1][9][10]
Respiratory Protection NIOSH-approved respiratorIf working outside of a chemical fume hood or if there is a risk of dust generation, a respirator may be required. Consult your institution's environmental health and safety department for specific guidance.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

3.1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Don the required PPE as specified in the table above.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Place an absorbent, disposable bench liner in the work area.

3.2. Weighing:

  • If possible, weigh the solid material directly within the fume hood.

  • Use a tared container to avoid transferring the chemical multiple times.

  • Handle the container with care to prevent generating dust.

3.3. Dissolving and Solution Preparation:

  • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

  • Use a magnetic stirrer to aid in dissolution, if appropriate, to avoid manual agitation that could lead to spills.

3.4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all surfaces and equipment used.

  • Properly dispose of all waste as outlined in the disposal plan.

Emergency and Spill Response

4.1. Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of water for at least 15 minutes.[1]

  • If skin irritation occurs, seek medical attention.[1]

4.2. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[1]

4.3. Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.[1]

4.4. Small Spill (Solid):

  • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

  • Place the material in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

4.5. Small Spill (Liquid Solution):

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid waste, solutions containing this compound, and contaminated materials (e.g., gloves, bench liners) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or otherwise render the empty container unusable before disposal in accordance with institutional guidelines.

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for chemical waste disposal.[1]

Safe Handling Workflow

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency weigh Weigh Compound prep_emergency->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Protocol exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.